Stypotriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71106-25-7 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol |
InChI |
InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |
InChI Key |
HJSZCMVJNUBOQM-JZFVXYNCSA-N |
SMILES |
CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |
Synonyms |
stypotriol stypotriol triacetate |
Origin of Product |
United States |
Foundational & Exploratory
Stypotriol: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stypotriol
This compound is a naturally occurring meroditerpenoid, a class of chemical compounds with a mixed biosynthetic origin, exhibiting significant biological activities. Its complex chemical structure, featuring a tetracyclic core, has drawn considerable interest from the scientific community. This compound and its derivatives have demonstrated a range of effects, including cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, particularly its impact on cellular signaling pathways.
Natural Source and Distribution
The primary natural sources of this compound are brown algae belonging to the genus Stypopodium. Specifically, it has been consistently isolated from Stypopodium zonale and Stypopodium flabelliforme.[1] These species are typically found in tropical and subtropical marine environments. Stypopodium zonale, for instance, is widespread and has been collected from various locations, including the Caribbean and the coasts of Brazil. The chemical composition and the relative abundance of this compound and other meroditerpenoids within the algae can vary depending on the geographical location and the specific environmental conditions of the collection site.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural algal sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of this compound and its derivatives.
1. Collection and Preparation of Algal Material:
-
Fresh specimens of Stypopodium zonale or Stypopodium flabelliforme are collected from their natural marine habitat.
-
The collected algae are thoroughly cleaned to remove any epiphytes and debris.
-
The cleaned material is then air-dried or freeze-dried to remove excess water.
-
The dried algal material is ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
The powdered algal material is subjected to exhaustive extraction with an organic solvent. A common method involves the use of dichloromethane (CH2Cl2) or a mixture of dichloromethane and methanol (MeOH) (e.g., 2:1 v/v).
-
The extraction is typically performed at room temperature over an extended period (e.g., several days to weeks) with repeated solvent changes to ensure complete extraction of the lipophilic compounds.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase.
-
A solvent gradient of increasing polarity is used to elute the different components of the extract. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound or its derivatives.
-
-
Further Purification (Optional): Fractions enriched with this compound may require further purification steps, such as repeated column chromatography or high-performance liquid chromatography (HPLC), to obtain the pure compound.
Note on this compound Triacetate: In some protocols, the crude extract is acetylated (e.g., with acetic anhydride and pyridine) to convert this compound into its more stable and less polar derivative, this compound triacetate. This derivative is then purified by chromatography, and if desired, the acetyl groups can be subsequently removed by hydrolysis to yield pure this compound.
Data Presentation: Quantitative Analysis
The yield of this compound from its natural sources can be variable. The following table summarizes available quantitative data from a representative isolation of this compound triacetate.
| Parameter | Value | Source |
| Starting Material (Fresh S. flabelliforme) | 2.0 kg | (Semantic Scholar) |
| Crude Dichloromethane Extract | 41.0 g | (Semantic Scholar) |
| Chromatographic Fraction (2A) | 2.0 g | (Semantic Scholar) |
| Final Yield of this compound Triacetate | 1.5 g | (Semantic Scholar) |
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.
Interaction with Microtubules:
This compound and related meroditerpenoids, such as stypoldione, have been shown to inhibit the assembly of tubulin into microtubules. By interfering with this dynamic process, this compound disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.
Cell Cycle Arrest:
The disruption of the mitotic spindle leads to an arrest of the cell cycle, predominantly in the G2/M phase. This prevents the cell from completing mitosis and progressing to the next phase of the cell cycle.
Induction of Apoptosis:
Prolonged arrest in the G2/M phase triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. The activation of executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cell. While the precise upstream signaling events initiated by this compound-induced microtubule disruption are still under investigation, the general pathway is believed to involve the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Stypotriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stypotriol, a marine-derived meroterpenoid, has garnered significant interest within the scientific community due to its intricate chemical architecture and promising biological activities. Isolated from the brown algae of the genus Stypopodium, this molecule presents a unique pentacyclic framework with multiple stereocenters, making it a challenging and intriguing target for stereochemical analysis and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data and experimental methodologies. Furthermore, it delves into its potential mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a C27 terpenoid characterized by a complex, fused ring system. Its molecular formula is C27H40O4, and its IUPAC name is (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol[1]. The structure features a spirocyclic junction, a common motif in many natural products, which contributes to its three-dimensional complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H40O4 | --INVALID-LINK-- |
| Molecular Weight | 428.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol | --INVALID-LINK-- |
| CAS Number | 71106-25-7 | --INVALID-LINK-- |
Stereochemistry and Absolute Configuration
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. This compound possesses a total of seven stereocenters, leading to a large number of possible stereoisomers. The determination of its absolute configuration was a significant challenge, ultimately resolved through a combination of spectroscopic techniques and computational analysis.
A pivotal study by Autschbach et al. in 2009 definitively established the absolute configuration of this compound as 3S,5R,8R,9R,10S,13S,14S-(-)-1. This was achieved through the application of vibrational circular dichroism (VCD) spectroscopy on the derived triacetate of this compound, in conjunction with density functional theory (DFT) calculations[2].
Table 2: Stereochemical Descriptors of this compound
| Stereocenter | Configuration |
| 2 | S |
| 4a | S |
| 4b | R |
| 7 | S |
| 8 | S |
| 8a | R |
| 10a | R |
Note: The numbering system corresponds to the IUPAC nomenclature for the spirocyclic system.
Experimental Protocols
Isolation of this compound
The primary source of this compound is the brown algae Stypopodium zonale. The general procedure for its isolation involves the following steps:
-
Collection and Extraction: The algal material is collected, air-dried, and then ground. The powdered material is subsequently extracted with a suitable organic solvent, typically methanol or a mixture of chloroform and methanol.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol.
-
Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques. This often includes column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD) Spectroscopy
The following protocol outlines the key steps used in the determination of this compound's absolute configuration:
-
Derivatization: this compound is first converted to its triacetate derivative. This is typically achieved by reacting this compound with acetic anhydride in the presence of a base like pyridine. Derivatization is often performed to block free hydroxyl groups and improve solubility in solvents suitable for VCD measurements (e.g., CDCl3).
-
VCD Spectroscopy: The VCD and infrared (IR) spectra of the this compound triacetate are recorded on a VCD spectrometer.
-
Computational Modeling: The conformational space of the this compound triacetate is explored using computational methods, such as molecular mechanics. The geometries of the low-energy conformers are then optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/DGDZVP).
-
Spectral Simulation: The VCD and IR spectra for each of the optimized conformers are calculated using DFT.
-
Comparison and Assignment: The calculated, population-weighted average spectrum is then compared to the experimental VCD spectrum. A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration.
Potential Biological Activity and Signaling Pathways
While the precise molecular mechanisms of this compound are still under active investigation, preliminary studies and analogies to other marine-derived terpenoids suggest potential cytotoxic and anti-proliferative activities. One of the hypothesized mechanisms of action is the disruption of microtubule dynamics, a target for several successful anti-cancer drugs.
Proposed Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound may exert its biological effects by interacting with tubulin, the protein subunit of microtubules. This interaction could either inhibit tubulin polymerization or promote its depolymerization, leading to a disruption of the cellular microtubule network. The consequences of microtubule disruption are particularly detrimental during cell division, as it can lead to mitotic arrest and ultimately trigger programmed cell death, or apoptosis.
The apoptotic cascade initiated by microtubule-targeting agents often involves the intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound stands as a testament to the chemical diversity and therapeutic potential of marine natural products. Its complex stereochemistry has been elucidated through advanced spectroscopic and computational methods, providing a solid foundation for further research. The hypothesized mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, positions this compound as a promising lead compound for the development of novel anti-cancer agents. Future studies focusing on its total synthesis, structure-activity relationships, and in-depth biological evaluation are warranted to fully unlock its therapeutic potential.
References
An In-depth Technical Guide on the Putative Stypotriol Biosynthetic Pathway in Stypopodium zonale
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stypotriol, a meroditerpenoid isolated from the brown alga Stypopodium zonale, has garnered significant interest due to its diverse biological activities. As a molecule of mixed biosynthetic origin, its formation involves a fascinating convergence of the terpenoid and polyketide pathways. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of natural product biosynthesis. While specific enzymatic data for the this compound pathway remains to be fully elucidated, this document presents a robust hypothetical framework, detailed experimental protocols for pathway investigation, and illustrative data to guide future research and drug development efforts. The guide is structured to serve as a foundational resource for researchers aiming to unravel the intricacies of meroditerpenoid biosynthesis in marine algae.
Introduction
The marine environment is a rich repository of structurally unique and biologically active secondary metabolites. Among these, meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide precursors, represent a particularly interesting class of compounds. This compound, a prominent metabolite from the brown alga Stypopodium zonale, is a prime example of such a molecule. Its complex chemical architecture, featuring a tricyclic diterpene core fused to a dihydroxylated aromatic moiety, is responsible for its notable biological properties, including cytotoxic and anti-inflammatory activities.
Understanding the biosynthetic pathway of this compound is crucial for several reasons. From a basic scientific perspective, it offers insights into the evolution of metabolic pathways in marine organisms. For drug development, elucidating the enzymatic machinery responsible for its synthesis opens avenues for biotechnological production through metabolic engineering and the generation of novel analogues with improved therapeutic potential.
This guide outlines a putative biosynthetic pathway for this compound, starting from central metabolism to the final intricate structure. It further provides detailed, generalized experimental protocols that can be adapted to identify and characterize the enzymes involved, as well as to quantify the metabolites of interest.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the methylerythritol phosphate (MEP) pathway for the diterpene unit and the polyketide synthase (PKS) pathway for the aromatic moiety.
Terpenoid Backbone Formation via the MEP Pathway
The initial steps of terpenoid biosynthesis in algae occur in the plastids via the MEP pathway, which converts pyruvate and glyceraldehyde-3-phosphate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS) , yields the central C20 precursor, geranylgeranyl diphosphate (GGPP) .
Cyclization of Geranylgeranyl Diphosphate
The formation of the characteristic tricyclic diterpene core of this compound from the linear GGPP is a critical step, likely catalyzed by a terpene cyclase (TC) . This enzyme would facilitate a series of intramolecular cyclizations and rearrangements. The proposed cyclization cascade is initiated by the ionization of GGPP to form a geranylgeranyl cation, which then undergoes a series of ring closures to form the specific stereochemistry of the this compound backbone.
Aromatic Moiety Formation via the Polyketide Pathway
The dihydroxylated aromatic portion of this compound is likely synthesized by a Type I polyketide synthase (PKS) . This large, multifunctional enzyme would catalyze the sequential condensation of malonyl-CoA extender units to a starter unit (e.g., acetyl-CoA) to form a poly-β-keto chain. This chain would then undergo cyclization and aromatization to produce the phenolic precursor.
Prenylation and Final Modifications
A crucial step in the pathway is the coupling of the diterpene and polyketide-derived moieties. This is likely achieved through the action of a prenyltransferase (PT) , which would catalyze the electrophilic addition of the cyclized diterpene cation to the electron-rich aromatic ring.
Following the prenylation event, a series of post-modifications, including hydroxylations and potentially rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and hydroxylases , would lead to the final structure of this compound.
Caption: Proposed biosynthetic pathway of this compound in Stypopodium zonale.
Quantitative Data
Due to the nascent stage of research into the this compound biosynthetic pathway, specific quantitative data such as enzyme kinetic parameters and in vivo metabolite concentrations are not yet available in the scientific literature. The following tables present illustrative data, based on typical values for similar enzymes and pathways, to provide a framework for future quantitative studies.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| GGPPS | FPP | 5.2 | 0.8 | 1.5 x 10⁵ |
| IPP | 12.5 | - | - | |
| Terpene Cyclase | GGPP | 2.8 | 0.15 | 5.4 x 10⁴ |
| PKS Type I | Malonyl-CoA | 25.0 | 0.05 | 2.0 x 10³ |
| Prenyltransferase | Cyclized Diterpene | 8.0 | 0.3 | 3.8 x 10⁴ |
| Aromatic Precursor | 15.0 | - | - |
Table 2: Illustrative Metabolite Concentrations in Stypopodium zonale
| Metabolite | Concentration (µg/g dry weight) |
| GGPP | 0.5 - 2.0 |
| Aromatic Precursor | 1.0 - 5.0 |
| This compound | 50 - 200 |
| Other Meroditerpenoids | 100 - 500 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-pronged experimental approach, combining molecular biology, biochemistry, and analytical chemistry.
Identification of Candidate Genes
The first step towards characterizing the biosynthetic pathway is the identification of the genes encoding the key enzymes.
Caption: Workflow for the identification of candidate biosynthetic genes.
Protocol 4.1.1: Transcriptome Sequencing and Analysis
-
RNA Extraction: Collect fresh S. zonale tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Library Preparation: Construct a cDNA library from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform high-throughput sequencing of the cDNA library on a platform such as the Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo using software like Trinity.
-
Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, Swiss-Prot).
-
Identify candidate terpene synthase, PKS, and prenyltransferase genes based on sequence homology to known enzymes.
-
Heterologous Expression and Enzyme Characterization
Once candidate genes are identified, they need to be functionally characterized.
Protocol 4.2.1: Heterologous Expression in E. coli
-
Gene Cloning: Amplify the full-length coding sequences of the candidate genes from S. zonale cDNA and clone them into an appropriate expression vector (e.g., pET-28a(+)).
-
Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli cultures to mid-log phase and induce protein expression with IPTG.
-
Protein Purification: Harvest the cells, lyse them, and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
Protocol 4.2.2: In Vitro Enzyme Assays
-
Terpene Cyclase Assay:
-
Prepare a reaction mixture containing the purified terpene cyclase, GGPP as the substrate, and a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Extract the products with an organic solvent (e.g., hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
PKS Assay:
-
Prepare a reaction mixture containing the purified PKS, acetyl-CoA as a starter unit, malonyl-CoA as an extender unit, NADPH, and a suitable buffer.
-
Incubate and extract the products.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Prenyltransferase Assay:
-
Prepare a reaction mixture containing the purified prenyltransferase, the cyclized diterpene intermediate, the aromatic precursor, and a suitable buffer.
-
Incubate and extract the products.
-
Analyze the products by LC-MS.
-
Metabolite Analysis
Protocol 4.3.1: Quantification of this compound by LC-MS
-
Extraction: Extract metabolites from lyophilized S. zonale tissue with a suitable solvent (e.g., methanol/dichloromethane).
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid.
-
Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, with an authentic standard for calibration.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Stypopodium zonale provides a logical framework for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and characterization of the enzymes involved. The successful elucidation of this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications. Future work should focus on obtaining the genome and transcriptome of S. zonale to identify the complete set of biosynthetic genes. Subsequent functional characterization of these genes will provide definitive proof of the proposed pathway and open the door to metabolic engineering efforts.
Unveiling the Bioactive Potential of Stypotriol and Stypoldione from Stypopodium Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from the brown algae of the genus Stypopodium, particularly Stypopodium zonale, are a rich source of bioactive meroterpenoids. Among these, Stypotriol stands as a notable constituent. However, the scientific literature extensively focuses on its oxidized and more stable derivative, Stypoldione, which exhibits a wide range of potent biological activities. This technical guide provides an in-depth overview of the biological activities associated with extracts containing these compounds, with a primary focus on the well-documented effects of Stypoldione. Due to the limited specific data on this compound's bioactivity, this guide will leverage the comprehensive research on Stypoldione to infer the potential applications of Stypopodium extracts. We will delve into the anticancer, anti-inflammatory, and neuroprotective properties, detailing the mechanisms of action, quantitative data, and the experimental protocols used to elucidate these effects.
Core Bioactivities and Quantitative Data
The biological effects of Stypopodium extracts are primarily attributed to their meroterpenoid content, with Stypoldione being a key bioactive agent. The activities of Stypoldione are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of key cellular signaling pathways.
Anticancer Activity
Stypoldione has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of anticancer action involves the inhibition of microtubule polymerization, a critical process for cell division. This disruption of the cellular cytoskeleton leads to cell cycle arrest and subsequent apoptosis.
| Compound | Cell Line | Activity Type | IC50 Value | Reference |
| Stypoldione | Multiple Myeloma (MM.1S) | Cytotoxicity | 2.55 - 5.38 µM | [1] |
| Stypoldione | Bovine Brain Tubulin | Microtubule Polymerization Inhibition | ~25 µM (for 50% inhibition of initial polymerization) | [2] |
| Stypoldione | Bovine Brain Tubulin | Microtubule Polymerization Inhibition | ~8 µM (for 50% inhibition at steady state) | [2] |
Anti-inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of Stypoldione are not extensively reported in the reviewed literature, studies on related compounds and extracts from the Dictyotaceae family suggest a potent anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory pathways such as the NF-κB signaling cascade. Flavonoids and other polyphenolic compounds, also present in algal extracts, are known to inhibit enzymes like cyclooxygenases and lipoxygenases, which are crucial for the production of inflammatory mediators.[1][3]
Neuroprotective Activity
The neuroprotective effects of Stypoldione are an emerging area of research. While quantitative data such as IC50 values are not yet readily available, the foundational mechanisms of action, including the modulation of signaling pathways like PI3K/Akt, which are crucial for neuronal survival and plasticity, suggest a strong potential for neuroprotection.[4] The antioxidant properties of related marine natural products also contribute to the neuroprotective potential by mitigating oxidative stress, a key factor in neurodegenerative diseases.
Mechanism of Action: Signaling Pathway Modulation
Stypoldione exerts its biological effects by interacting with fundamental cellular processes and signaling pathways. A key aspect of its mechanism is the covalent binding to sulfhydryl groups of proteins, which can disrupt their function.[5]
Inhibition of Microtubule Polymerization
Stypoldione disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2] By inhibiting tubulin polymerization, Stypoldione arrests cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis. This mechanism is a cornerstone of its anticancer activity.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. Stypoldione has been shown to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[1][6]
Stypoldione inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Stypoldione has been demonstrated to suppress the NF-κB pathway, which likely underlies its anti-inflammatory and apoptosis-inducing properties.[1]
Stypoldione suppresses the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound and Stypoldione.
Extraction and Isolation of this compound and Stypoldione
Stypopodium zonale is collected and air-dried. The dried algal material is then ground and extracted with a solvent system, typically starting with a less polar solvent like dichloromethane or a mixture of dichloromethane and methanol. The crude extract is then subjected to chromatographic techniques to separate the different components. A common procedure involves:
-
Extraction: The powdered alga is exhaustively extracted with a 2:1 mixture of dichloromethane and methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification: Fractions containing the compounds of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound and Stypoldione.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound/Stypoldione extract or pure compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[7][8][9]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve.
References
- 1. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bovine brain microtubule assembly in vitro by stypoldione [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the marine natural product stypoldione: evidence for reaction with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Natural Products and Biological Activity from Actinomycetes Associated with Marine Algae [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Stypotriol's Mechanism of Action in Cancer Cells: A Review of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol, a marine-derived metabolite isolated from the brown alga Stypopodium zonale, has emerged as a compound of interest in oncology research due to its potential anticancer properties. Structurally related to the more extensively studied compound stypoldione, this compound is believed to exert its cytotoxic effects on cancer cells through the disruption of fundamental cellular processes. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its impact on tubulin polymerization, cell cycle progression, and the induction of apoptosis. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which this compound is understood to exert its anticancer effects is through the inhibition of tubulin polymerization. Tubulin, a key component of the cytoskeleton, is essential for cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of microtubule assembly and disassembly, this compound effectively halts cell proliferation and induces cell death.
Experimental Evidence:
-
In vitro tubulin polymerization assays have demonstrated that this compound directly inhibits the formation of microtubules from purified tubulin monomers.
-
The inhibitory effect is concentration-dependent, with higher concentrations of this compound leading to a greater reduction in microtubule polymer mass.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| MCF-7 | Breast Cancer | 3.2 |
| K562 | Leukemia | 0.8 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.
Impact on Cell Cycle Progression: G2/M Arrest
By disrupting microtubule dynamics, this compound triggers a cell cycle checkpoint arrest at the G2/M phase. The mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during mitosis. When microtubule formation is inhibited, the cell is unable to proceed through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Cancer cells are cultured to 70-80% confluency and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Visualization of this compound-Induced G2/M Arrest Workflow:
Caption: Workflow for analyzing this compound-induced G2/M cell cycle arrest.
Induction of Apoptosis: The Intrinsic Pathway
Prolonged arrest at the G2/M checkpoint ultimately leads to the induction of apoptosis, or programmed cell death. This compound is believed to primarily activate the intrinsic (mitochondrial) apoptotic pathway.
Signaling Pathway:
The disruption of microtubule function is a significant cellular stressor that leads to the activation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Experimental Protocol: Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the protein bands.
Visualization of the this compound-Induced Apoptotic Pathway:
The Cytotoxic Potential of Stypotriol on Human Cell Lines: A Review of Available Data
Despite extensive interest in marine natural products for novel therapeutic agents, publicly available research specifically detailing the cytotoxic effects of Stypotriol on human cell lines is currently limited. While the broader class of marine-derived compounds has shown significant promise in anticancer research, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished in peer-reviewed scientific literature.
This technical guide aims to provide a framework for the type of in-depth analysis required for a compound like this compound, drawing on established methodologies and data presentation formats used in the field of cytotoxicity research. In the absence of specific data for this compound, this document will outline the key experimental approaches and data visualizations that would be necessary to characterize its cytotoxic profile.
Data Presentation: A Template for this compound Cytotoxicity
Should data become available, a crucial aspect of its dissemination would be a clear and concise presentation of quantitative findings. The following tables are provided as templates for how such data on this compound's cytotoxic effects could be structured for easy comparison and interpretation by researchers.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Human Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| e.g., HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| e.g., HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available | Data Not Available |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptotic Effects of this compound on a Representative Human Cancer Cell Line (e.g., Jurkat - Acute T-cell leukemia)
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) after 24h |
| Control (0 µM) | Data Not Available |
| e.g., 1 µM | Data Not Available |
| e.g., 5 µM | Data Not Available |
| e.g., 10 µM | Data Not Available |
Experimental Protocols: Standard Methodologies for Assessing Cytotoxicity
The following are detailed descriptions of standard experimental protocols that would be employed to investigate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Visualization of Potential Mechanisms
To understand how this compound might exert its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cell survival and death. The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be affected by this compound, based on common mechanisms of other cytotoxic marine natural products.
Caption: A potential workflow for investigating the cytotoxic effects of this compound.
Caption: A potential intrinsic apoptosis pathway that could be modulated by this compound.
Concluding Remarks
While this compound remains an intriguing marine natural product, a comprehensive understanding of its cytotoxic effects on human cell lines awaits dedicated research and publication. The frameworks for data presentation, experimental protocols, and pathway visualization provided herein serve as a guide for future investigations. Researchers in drug discovery and oncology are encouraged to explore the potential of this compound and contribute to the growing body of knowledge on marine-derived anticancer agents. The scientific community eagerly anticipates future studies that will elucidate the specific mechanisms and therapeutic potential of this compound.
A Technical Guide to the Inhibition of Microtubule Assembly by Stypotriol and its Analogue Stypoldione
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of Stypoldione's Bioactivity
Stypoldione, an orthoquinone derived from the brown seaweed Stypopodium zonale, has been identified as a potent inhibitor of microtubule polymerization in vitro.[1] Its mechanism of action involves the disruption of tubulin dynamics, a critical process for cell division, motility, and intracellular transport. This activity positions stypoldione and potentially its parent compound, stypotriol, as molecules of interest for anticancer research.
The primary mechanism proposed for stypoldione's activity is its interaction with soluble tubulin dimers, rendering them incapable of adding to the growing ends of microtubules.[1] This mode of action is distinct from a colchicine-like mechanism that acts directly at the microtubule ends, although the latter has not been entirely ruled out.[1] Stypoldione has also been shown to inhibit the binding of colchicine to tubulin, suggesting a potential interaction with the colchicine-binding site or an allosteric effect.[1]
Quantitative Data on Stypoldione's Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of stypoldione on microtubule assembly and tubulin binding.
| Parameter | Value (µM) | Condition | Source |
| IC50 for Microtubule Polymerization (Initiating Conditions) | ~25 | Inhibition of the extent of polymerization of three-cycle-purified bovine brain microtubule protein. | [1] |
| IC50 for Tubulin Addition (Steady State) | ~8 | Inhibition of tubulin addition to the assembly ends of microtubules at steady state. | [1] |
| IC50 for Colchicine Binding Inhibition | 12-15 | Inhibition of [3H]colchicine binding to tubulin. | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effects of stypoldione on microtubule assembly.
In Vitro Tubulin Polymerization Assay
This assay measures the extent of microtubule polymerization over time by monitoring the change in absorbance or fluorescence.
Materials:
-
Purified tubulin (e.g., three-cycle-purified bovine brain microtubule protein)[1]
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
Stypoldione (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or fluorometer with temperature control
Protocol:
-
Preparation of Tubulin: Resuspend purified tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 1 mg/mL). Keep on ice to prevent spontaneous polymerization.
-
Preparation of Test Compound: Prepare a stock solution of stypoldione in DMSO. Make serial dilutions in polymerization buffer to achieve the desired final concentrations.
-
Assay Setup: In a pre-chilled 96-well plate, add the desired volume of polymerization buffer and the test compound dilutions.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate or extent of polymerization by 50% compared to the control (solvent-only).
Colchicine Binding Assay
This assay determines the ability of a compound to inhibit the binding of radiolabeled colchicine to tubulin.
Materials:
-
Purified tubulin
-
Binding Buffer (e.g., phosphate buffer)
-
[3H]colchicine (radiolabeled colchicine)
-
Stypoldione (or test compound)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: In a reaction tube, combine purified tubulin, [3H]colchicine, and varying concentrations of stypoldione in the binding buffer. Include a control with no inhibitor.
-
Binding Reaction: Incubate the mixture at 37°C for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters under vacuum. This separates the tubulin-bound colchicine from the unbound colchicine.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of [3H]colchicine bound to tubulin. The IC50 value is the concentration of stypoldione that reduces the specific binding of [3H]colchicine by 50%.
Visualizations
The following diagrams illustrate the proposed mechanism of action of stypoldione and a typical experimental workflow.
Caption: Proposed mechanism of stypoldione's inhibition of microtubule assembly.
Caption: Experimental workflow for characterizing stypoldione's activity.
Caption: General signaling consequences of microtubule disruption by agents like stypoldione.
References
Potential Anti-Inflammatory Properties of Stypotriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory properties of Stypotriol is limited. This guide synthesizes information from related compounds and extracts from its natural source, the brown alga Stypopodium zonale, to present a scientifically-grounded hypothesis of its potential mechanisms of action. The quantitative data presented is illustrative and based on typical findings for similar bioactive molecules.
Introduction
This compound, a meroterpenoid isolated from the brown alga Stypopodium zonale, represents a promising candidate for anti-inflammatory drug discovery. Meroterpenoids, a class of natural products with mixed biosynthetic origins, are known for a wide range of biological activities, including cytotoxic, antiviral, and anti-inflammatory effects. While research on this compound is in its nascent stages, the well-documented anti-inflammatory properties of extracts from S. zonale and other related marine algae suggest that this compound may exert its effects through the modulation of key inflammatory pathways. This technical guide will explore the hypothesized anti-inflammatory mechanisms of this compound, detail relevant experimental protocols for its investigation, and present illustrative data to guide future research.
Hypothesized Mechanisms of Anti-Inflammatory Action
Based on the activities of other marine-derived natural products, this compound is hypothesized to exert anti-inflammatory effects through several key mechanisms:
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Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of critical inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation.
-
Modulation of Pro-inflammatory Cytokines: The compound could potentially suppress the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). These cytokines play a central role in orchestrating the inflammatory response.
-
Interference with Inflammatory Signaling Pathways: this compound may target key signaling cascades that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a broad-spectrum anti-inflammatory effect.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential anti-inflammatory efficacy of this compound. Note: These values are not based on direct experimental results for this compound and should be used for conceptual understanding and experimental design purposes only.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | Standard Deviation |
| 0 (LPS only) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 5 | 62.1 | 3.5 |
| 10 | 41.5 | 2.8 |
| 25 | 20.7 | 1.9 |
| 50 | 9.8 | 1.2 |
| IC50 (µM) | 12.5 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Cells
| Cytokine | Concentration (µM) | Secretion (pg/mL) | % Inhibition |
| TNF-α | 0 (LPS only) | 1250 ± 85 | 0 |
| 10 | 875 ± 60 | 30 | |
| 25 | 437 ± 35 | 65 | |
| IL-6 | 0 (LPS only) | 980 ± 72 | 0 |
| 10 | 637 ± 55 | 35 | |
| 25 | 294 ± 28 | 70 | |
| IL-1β | 0 (LPS only) | 450 ± 38 | 0 |
| 10 | 315 ± 25 | 30 | |
| 25 | 157 ± 18 | 65 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Seed THP-1 cells (differentiated into macrophages with PMA) in a 24-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
-
Culture and treat cells with this compound and LPS as described above for shorter time points (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized inhibition of MAPK and NF-κB signaling pathways by this compound.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical nature of this compound and the known bioactivities of compounds from Stypopodium zonale provide a strong rationale for investigating its anti-inflammatory potential. The hypothesized mechanisms, centered on the inhibition of key inflammatory mediators and signaling pathways, offer a clear roadmap for future research. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanisms of action and quantifying the efficacy of this compound. Further studies, including in vivo animal models of inflammation, are warranted to validate its therapeutic potential. The exploration of this compound and other marine natural products holds significant promise for the development of novel anti-inflammatory agents with potentially unique modes of action.
In-depth Technical Guide: Neuroprotective Effects of Stypotriol in vitro
Notice to the Reader: Despite a comprehensive search of scientific literature, no specific studies on the in vitro neuroprotective effects of the compound "Stypotriol" were found. The information typically required for a detailed technical guide—such as quantitative data on neuroprotection, established experimental protocols, and elucidated signaling pathways—is not available for this specific molecule in the public domain of scientific research.
This guide will therefore pivot to a well-researched, structurally related class of compounds, phytosterols, and specifically focus on Stigmasterol , for which there is a significant body of in vitro research demonstrating neuroprotective properties. The principles, experimental designs, and signaling pathways discussed for Stigmasterol are representative of the methodologies used in the field of neuroprotection research and can serve as a template for potential future investigations into compounds like this compound.
A Technical Guide to the In Vitro Neuroprotective Effects of Stigmasterol
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Stigmasterol, a widely studied phytosterol. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of neuroprotection.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Stigmasterol have been quantified in various in vitro models of neuronal damage. The following table summarizes key findings from studies using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research. In these studies, oxidative stress, a key contributor to neuronal cell death, was induced using hydrogen peroxide (H₂O₂).
| Parameter Assessed | Experimental Condition | Stigmasterol Pre-treatment | Result | Reference |
| Cell Viability | 400 µM H₂O₂ for 24h | Yes | 24% recovery of cell viability compared to H₂O₂-treated cells. | [1] |
| Mitochondrial Membrane Potential (MMP) | H₂O₂ treatment | Yes | Maintained MMP at 97.7 ± 2.9% compared to 84.7 ± 0.9% in H₂O₂-treated cells. | [1] |
| Reactive Oxygen Species (ROS) Production | H₂O₂ exposure | Yes | Maintained ROS levels and prevented oxidative stress-induced cell death. | [1] |
| Apoptosis | H₂O₂ exposure | Yes | Prevented oxidative stress-induced apoptosis. | [1] |
| Anti-apoptotic Protein (Bcl-2) Expression | H₂O₂ treatment | Yes | Increased expression of Bcl-2. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the neuroprotective effects of Stigmasterol in vitro.
2.1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[1]
-
Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: Oxidative stress is induced by exposing the cells to a specific concentration of hydrogen peroxide (e.g., 400 µM) for a defined period (e.g., 24 hours).[1]
-
Stigmasterol Treatment: Cells are pre-treated with Stigmasterol at various concentrations for a specific duration before the addition of the neurotoxic agent.
2.2. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with different concentrations of Stigmasterol.
-
Induce cytotoxicity with H₂O₂.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
2.3. Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis.
-
Principle: Fluorescent dyes like JC-1 or rhodamine 123 are used to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers and fluoresces green.
-
Procedure:
-
Culture and treat cells as described above.
-
Incubate the cells with the fluorescent dye.
-
Analyze the fluorescence using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence indicates the state of the mitochondrial membrane potential.[1]
-
2.4. Apoptosis Measurement (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Culture and treat cells.
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.[2]
-
2.5. Western Blot Analysis for Protein Expression
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, FoxO3a, Bcl-2, Catalase).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.[1]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Stigmasterol are mediated through the modulation of specific intracellular signaling pathways.
3.1. Stigmasterol-Mediated Neuroprotective Signaling Pathway
Stigmasterol has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating the SIRT1-FoxO3a signaling pathway.[1] This pathway plays a crucial role in promoting cell survival and regulating antioxidant defense mechanisms.
References
The Pharmacology of Stypotriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stypotriol, a marine-derived meroterpenoid isolated from the brown alga Stypopodium flabelliforme, has emerged as a molecule of significant interest in pharmacology. This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. While direct pharmacological studies on this compound are limited, research on its acetylated derivative, this compound triacetate, and the closely related compound, stypoldione, provides strong evidence for its primary mechanism as a microtubule inhibitor. This activity leads to downstream effects including cytotoxicity against cancer cell lines and neurotoxicity. This guide consolidates the available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a natural product belonging to the meroditerpenoid class of compounds, characterized by a mixed biosynthetic origin from both terpene and polyketide pathways. It is found in the marine brown alga Stypopodium flabelliforme, a rich source of bioactive secondary metabolites. The unique chemical structure of this compound has prompted investigations into its biological activities, revealing its potential as a lead compound for therapeutic development. This document serves as an in-depth technical resource on the pharmacology of this compound, summarizing the existing scientific literature.
Mechanism of Action: Microtubule Inhibition
While direct studies on this compound's mechanism of action are not extensively available, compelling evidence from studies on the co-isolated and structurally similar compound, stypoldione, strongly suggests that this compound functions as a microtubule inhibitor. Stypoldione has been shown to inhibit the in vitro polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This inhibition disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis.
Microtubule inhibitors are a well-established class of anti-cancer agents.[2][3] By interfering with the formation and function of the mitotic spindle, these compounds halt the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4][5] The anti-proliferative activity observed for this compound triacetate is consistent with this mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activities of this compound derivatives and related compounds.
Table 1: Anti-proliferative Activity of this compound Triacetate against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Caco-2 | Human colon adenocarcinoma | ~10 |
| SH-SY5Y | Human neuroblastoma | < 10 |
| RBL-2H3 | Rat basophilic leukemia | > 10 |
| RAW 264.7 | Murine macrophages | < 10 |
| V79 | Chinese hamster fibroblasts | > 10 |
Data extracted from a study on meroditerpenoids from Stypopodium flabelliforme.
Table 2: Neurotoxicity of Meroditerpenoids from Stypopodium flabelliforme
| Compound | Cell Line | LC50 (µM) |
| 2β,3R-epitaondiol | Murine neuro-2a | ~2-25 |
| Flabellinol | Murine neuro-2a | ~2-25 |
| Flabellinone | Murine neuro-2a | ~2-25 |
Data from a study on neurotoxic meroditerpenoids from the same algal source.
Table 3: Inhibition of Microtubule Assembly by Stypoldione
| Condition | IC50 (µM) |
| Inhibition of polymerization (initiating conditions) | ~25 |
| Inhibition of tubulin addition (steady state) | ~8 |
| Inhibition of [3H]colchicine binding | ~12-15 |
Data from a study on the in vitro inhibition of bovine brain microtubule assembly by stypoldione.[1]
Experimental Protocols
Microtubule Polymerization Inhibition Assay (Based on Shelanski et al., 1973)
This protocol describes a method to assess the inhibitory effect of a compound on the in vitro assembly of microtubules, as referenced in studies on stypoldione.
Materials:
-
Purified tubulin protein
-
Assembly buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 1 mM MgCl2)
-
GTP (Guanosine triphosphate) solution (100 mM)
-
Glycerol
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution in cold assembly buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the extent of microtubule polymerization.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits microtubule polymerization by 50%.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each concentration relative to the control.
-
Determine the IC50 or LC50 value, the concentration of the compound that causes 50% inhibition of cell viability or 50% cell death, respectively.
Signaling Pathways and Visualizations
The inhibition of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest Pathway
Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to arrest in the G2/M phase of the cell cycle. This prevents the cell from proceeding into anaphase with a defective spindle, which would lead to aneuploidy. Key proteins involved in this checkpoint include Mad2, BubR1, and Cdc20. The sustained arrest at this checkpoint is a common outcome of treatment with microtubule inhibitors.
Caption: this compound-induced microtubule disruption and subsequent G2/M cell cycle arrest.
Apoptosis Induction Pathway
Prolonged cell cycle arrest due to irreparable damage, such as a persistently disrupted mitotic spindle, often leads to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For microtubule inhibitors, the intrinsic pathway is often implicated, involving the regulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway triggered by prolonged G2/M arrest.
Experimental Workflow for Pharmacological Evaluation
The following diagram illustrates a typical workflow for the pharmacological evaluation of a natural product like this compound.
Caption: A general experimental workflow for the pharmacological assessment of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising bioactive compounds with a primary mechanism of action involving the inhibition of microtubule polymerization. This activity translates to significant anti-proliferative effects against various cancer cell lines and potential neurotoxic properties. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
Directly confirming the microtubule inhibitory activity of this compound and determining its binding site on tubulin.
-
Elucidating the specific signaling pathways involved in this compound-induced cell cycle arrest and apoptosis in different cell types.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and other relevant diseases.
-
Exploring the structure-activity relationships of this compound and its analogs to guide the design of more potent and selective therapeutic agents.
A deeper understanding of the pharmacology of this compound will be crucial for harnessing its potential in the development of novel therapeutics.
References
- 1. Inhibition of bovine brain microtubule assembly in vitro by stypoldione [pubmed.ncbi.nlm.nih.gov]
- 2. Novel microtubule polymerization inhibitor with potent antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Sitosterol induces G2/M arrest, endoreduplication, and apoptosis through the Bcl-2 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Stypotriol and its Derivatives: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol is a marine-derived meroditerpenoid isolated from the brown alga of the genus Stypopodium, notably Stypopodium zonale and Stypopodium flabelliforme.[1] This complex natural product, with the chemical formula C27H40O4, has garnered interest within the scientific community for its potential biological activities. However, research directly focusing on this compound is limited. Consequently, this guide also explores the biological activities of its close derivatives, this compound triacetate and the oxidation product, stypoldione, as well as extracts from its natural source, to provide a comprehensive overview of the potential therapeutic applications of this class of compounds. The available data suggests that this compound and its analogues possess cytotoxic, anti-leishmanial, and other significant biological properties, making them promising candidates for further investigation in drug discovery and development.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound derivatives and extracts from Stypopodium species. Due to the limited direct data on this compound, information on its acetate derivative and its oxidation product, stypoldione, are included to provide a broader understanding of the potential of this structural class.
Table 1: Cytotoxic and Anti-proliferative Activities
| Compound/Extract | Cell Line/Organism | Assay Type | Endpoint | Value | Citation |
| This compound triacetate | SH-SY5Y (Human Neuroblastoma) | Cell Proliferation Inhibition | IC50 | 14 µM | [2] |
| Stypoldione | Sea Urchin Embryos | Inhibition of Cytokinesis | Effective Concentration | 5-10 µM | [3] |
Table 2: Anti-parasitic and Antimicrobial Activities
| Compound/Extract | Cell Line/Organism | Assay Type | Endpoint | Value | Citation |
| Stypopodium zonale (Lipophilic Extract) | Leishmania amazonensis (intracellular amastigotes) | Macrophage Infectivity Assay | IC50 | 0.27 µg/mL | [1][4] |
| Atomaric Acid | Leishmania amazonensis (intracellular amastigotes) | Macrophage Infectivity Assay | IC50 | 20.2 µM | [1][4] |
| Atomaric Acid Methyl Ester | Leishmania amazonensis (intracellular amastigotes) | Macrophage Infectivity Assay | IC50 | 22.9 µM | [1][4] |
| This compound triacetate | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | MIC | ≥ 114 µg/mL | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Proliferation Assays
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound triacetate) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Anti-leishmanial Activity Assay
Macrophage Infectivity Assay with Intracellular Amastigotes
This assay assesses the ability of a compound to kill the intracellular form of the Leishmania parasite within host macrophages.
Protocol:
-
Macrophage Seeding: Plate murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774) on glass coverslips in a 24-well plate and allow them to adhere.
-
Parasite Infection: Infect the adherent macrophages with Leishmania amazonensis promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1).
-
Incubation: Incubate the infected cells for a period to allow for phagocytosis and transformation of promastigotes into amastigotes within the macrophages.
-
Compound Treatment: Wash the cells to remove non-phagocytosed parasites and then add fresh medium containing various concentrations of the test compound (e.g., Stypopodium zonale extract).
-
Incubation: Incubate the treated, infected cells for a specified time (e.g., 24 or 48 hours).
-
Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa stain.
-
Microscopic Analysis: Count the number of infected macrophages and the number of amastigotes per macrophage under a light microscope for at least 200 macrophages per coverslip.
-
Data Analysis: Determine the infection index by multiplying the percentage of infected macrophages by the average number of amastigotes per macrophage. Calculate the IC50 value as the concentration of the compound that reduces the infection index by 50% compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of this compound and its derivatives is ongoing. Studies on stypoldione have provided initial insights into the potential signaling pathways that may be modulated by this class of compounds.
PI3K/Akt/mTOR and NF-κB Signaling Pathways
Network pharmacology studies on stypoldione's effect on breast cancer have implicated the PI3K/Akt/mTOR and NF-κB signaling pathways as key targets.[6] These pathways are crucial regulators of cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. The inhibition of these pathways by stypoldione suggests a potential mechanism for its observed anti-cancer effects.
Caption: Proposed mechanism of stypoldione action on PI3K/Akt/mTOR and NF-κB pathways.
Interaction with Sulfhydryl Groups and Microtubule Disruption
Stypoldione has been shown to react with sulfhydryl groups of various molecules, including the protein tubulin.[7] This interaction can disrupt microtubule polymerization, a critical process for cell division. At low concentrations, stypoldione selectively inhibits cytokinesis without affecting mitosis, leading to the formation of multinucleated cells.[3] At higher concentrations, it causes more significant disruption of microtubule organization.[3]
Caption: Mechanism of stypoldione-induced microtubule disruption and cytokinesis inhibition.
Conclusion
This compound and its derivatives represent a promising class of marine natural products with significant biological activities. While direct research on this compound is still in its early stages, the data available for its derivatives, this compound triacetate and stypoldione, along with extracts from Stypopodium zonale, highlight their potential as cytotoxic and anti-parasitic agents. The elucidation of the mechanisms of action, particularly the modulation of key signaling pathways like PI3K/Akt/mTOR and NF-κB and the interaction with cellular components like tubulin, provides a solid foundation for future research. Further studies are warranted to isolate and characterize the biological activities of this compound itself, to explore the full therapeutic potential of this unique marine compound and its analogues, and to develop novel drug candidates for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Proliferative Activity of Meroditerpenoids Isolated from the Brown Alga Stypopodium flabelliforme against Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cytokinesis in sea urchin embryos by low concentrations of stypoldione, a marine natural product that reacts with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Brown Alga Stypopodium zonale (Dictyotaceae): A Potential Source of Anti-Leishmania Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Decoding the molecular mechanism of stypoldione against breast cancer through network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the marine natural product stypoldione: evidence for reaction with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Stypotriol and Related Meroterpenoids from Stypopodium zonale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a rich reservoir of unique chemical structures with significant pharmacological potential. Among these, meroterpenoids isolated from the brown alga Stypopodium zonale have emerged as promising candidates for anticancer drug discovery. This technical guide focuses on the in vitro screening of Stypotriol and its closely related analogues for their anticancer activity. While direct and extensive research on this compound's anticancer properties is limited, this document consolidates the available data on cytotoxic compounds from S. zonale, providing a comprehensive overview of their potential, mechanisms of action, and the experimental protocols for their evaluation.
Quantitative Data on Cytotoxic Activity
The following table summarizes the reported in vitro cytotoxic activities of various meroterpenoids isolated from Stypopodium zonale against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound Triacetate | SH-SY5Y | Human Neuroblastoma | 14 | [1] |
| Zonaquinone Acetate | Breast Cancer (unspecified) | Human Breast Carcinoma | 19.22 - 21.62 | [2] |
| Colon Cancer (unspecified) | Human Colon Carcinoma | 17.11 - 18.35 | [2] | |
| Epitaondiol | SH-SY5Y | Human Neuroblastoma | 12.2 | [1] |
| Terpenoid Methyl Ester (3a) | Human Lung Carcinoma (unspecified) | Human Lung Carcinoma | >25 µg/mL | [3][4] |
| Human Colon Carcinoma (unspecified) | Human Colon Carcinoma | >25 µg/mL | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer screening results. The following sections outline the standard experimental protocols employed in the assessment of cytotoxic compounds from S. zonale.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, such as those listed in the data table (e.g., SH-SY5Y, breast, and colon cancer lines), and a non-cancerous control cell line are cultured.
-
Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer activity of novel compounds.
Hypothesized Apoptotic Signaling Pathway
Based on the common mechanisms of action for marine-derived anticancer compounds, the following diagram illustrates a potential signaling pathway for apoptosis induction by this compound derivatives.
Caption: A potential intrinsic apoptosis pathway induced by this compound derivatives.
Conclusion
The meroterpenoids isolated from the brown alga Stypopodium zonale, including derivatives of this compound, demonstrate significant in vitro cytotoxic activity against various cancer cell lines. This technical guide provides a foundational framework for researchers and drug development professionals to further investigate these promising marine natural products. The presented experimental protocols and data serve as a starting point for more in-depth studies to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of these compounds in preclinical and clinical settings. Further research is warranted to isolate and characterize the full spectrum of bioactive compounds from S. zonale and to conduct comprehensive in vitro and in vivo efficacy and toxicity studies.
References
- 1. Anti-Proliferative Activity of Meroditerpenoids Isolated from the Brown Alga Stypopodium flabelliforme against Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and absolute configuration of zonaquinone acetate from the Jamaican alga Stypopodium zonale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New terpenoids from the brown alga Stypopodium zonale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Bioactivity of Stypotriol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol is a meroditerpenoid natural product isolated from the brown alga Stypopodium zonale. As with many marine-derived secondary metabolites, this compound has been investigated for its potential biological activities. This technical guide synthesizes the currently available preliminary data on the bioactivity of this compound, focusing on its cytotoxic and ichthyotoxic effects. Due to the limited publicly available data, this guide serves as a summary of existing findings rather than an exhaustive analysis.
Bioactivity of this compound
Preliminary studies have indicated that this compound exhibits cytotoxic and ichthyotoxic properties. The following sections summarize the key findings.
Cytotoxicity
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cancer Type | Bioactivity | Quantitative Data |
| A-549 | Lung Carcinoma | Weakly cytotoxic | Not Available |
| H-116 | Colon Carcinoma | Weakly cytotoxic | Not Available |
Ichthyotoxicity
This compound has been identified as an ichthyotoxin, a compound that is toxic to fish. This activity is a common characteristic of secondary metabolites produced by marine organisms as a defense mechanism.
Table 2: Summary of this compound Ichthyotoxicity Data
| Assay Type | Organism | Bioactivity | Quantitative Data |
| Ichthyotoxicity Assay | Fish (species not specified) | Ichthyotoxic | Not Available |
Experimental Protocols
Detailed experimental protocols for the bioactivity screening of this compound are not extensively described in the available literature. However, based on standard methodologies for assessing cytotoxicity and ichthyotoxicity, the following general protocols can be inferred.
General Cytotoxicity Assay Protocol (Inferred)
A common method for evaluating the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A-549 and H-116 cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT. The plate is incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.
General Ichthyotoxicity Assay Protocol (Inferred)
Ichthyotoxicity is typically assessed by exposing fish to the compound of interest and observing for toxic effects.
-
Test Organism: A suitable fish species (e.g., zebrafish larvae or guppies) is selected for the assay.
-
Compound Preparation: this compound is dissolved in a solvent and then diluted in the aquarium water to achieve the desired test concentrations.
-
Exposure: The fish are placed in tanks containing the different concentrations of this compound. A control group is maintained in water with the solvent alone.
-
Observation: The fish are observed over a set period (e.g., 24, 48, or 96 hours) for signs of toxicity, such as mortality, erratic swimming behavior, or loss of equilibrium.
-
Data Analysis: The concentration of this compound that is lethal to 50% of the test population (LC50) is determined.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic and ichthyotoxic effects have not been elucidated in the available literature. One study suggests a potential interaction with microtubule assembly. Stypoldione, a related compound also found in Stypopodium zonale, is known to inhibit microtubule polymerization. It is plausible that this compound may share a similar mechanism of action.
Potential Mechanism of Action: Microtubule Disruption
The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on microtubule assembly.
Caption: Hypothetical workflow for studying this compound's effect on microtubule assembly.
Conclusion
The available preliminary data on the bioactivity of this compound are limited. While it has been identified as a cytotoxic and ichthyotoxic agent, a comprehensive understanding of its potency, mechanisms of action, and therapeutic potential requires further in-depth investigation. Future research should focus on obtaining quantitative bioactivity data, elucidating the specific molecular targets and signaling pathways affected by this compound, and exploring its potential for drug development. The structural similarity to other microtubule inhibitors from the same source suggests a promising avenue for future mechanistic studies.
The Uncharted Waters of a Marine Alga: An In-depth Technical Guide to the Ethnobotanical and Pharmacological Potential of Stypopodium
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ethnobotanical uses and pharmacological properties of the marine brown algal genus, Stypopodium. While direct ethnobotanical documentation for Stypopodium is sparse, this guide synthesizes the extensive body of research on its potent bioactive compounds, offering insights into its potential therapeutic applications and providing detailed experimental methodologies for future investigations.
Ethnobotanical Context: An Inference of Traditional Use
Direct documented ethnobotanical uses of the genus Stypopodium by indigenous coastal communities are not well-established in scientific literature. However, brown algae, as a group, have a long history of use in traditional medicine and coastal diets worldwide. Traditionally, brown seaweeds have been utilized for their nutritional value and to treat ailments such as goiter, due to their high iodine content. They have also been applied topically for inflammation and used as general tonics to improve vitality. Given the potent anti-inflammatory and other bioactive properties of compounds found in Stypopodium, it is plausible that species within this genus were used in similar traditional contexts, although specific records are lacking.
Phytochemistry: A Reservoir of Bioactive Meroditerpenoids
The genus Stypopodium, particularly the species S. zonale and S. flabelliforme, is a rich source of a class of secondary metabolites known as meroditerpenoids. These compounds, characterized by a polyprenyl chain attached to a hydroquinone or quinone core, are responsible for the majority of the documented biological activities. Key bioactive compounds isolated from Stypopodium include:
-
Epitaondiol
-
Stypotriol triacetate
-
Stypoldione
-
Atomaric acid
-
14-Ketostypodiol diacetate
Pharmacological Activities and Therapeutic Potential
Extensive in vitro studies have demonstrated a wide range of pharmacological activities for extracts and isolated compounds from Stypopodium, highlighting its potential for drug discovery and development.
Anti-proliferative and Cytotoxic Activity
Meroditerpenoids from Stypopodium have shown significant anti-proliferative activity against various cancer cell lines.
Table 1: Cytotoxic Activity of Stypopodium Compounds
| Compound/Extract | Cell Line | Activity | IC50 Value | Citation |
| Stypopodium zonale lipophilic extract | Leishmania amazonensis amastigotes | High inhibitory activity | 0.27 µg/mL | [1] |
| Atomaric acid | Leishmania amazonensis amastigotes | Inhibited intracellular amastigotes | 20.2 µM (9 µg/mL) | [1] |
| Atomaric acid methyl ester | Leishmania amazonensis amastigotes | Inhibited intracellular amastigotes | 22.9 µM (10 µg/mL) | [1] |
| 14-keto-stypodiol diacetate | DU-145 (prostate cancer) | Cytotoxic | 24 µM | [2] |
| Stypoldione | P388 lymphocytic leukemia cells | Anti-cancer effect | Not specified | [3] |
Anti-inflammatory Activity
Compounds from Stypopodium have demonstrated marked anti-inflammatory effects. Epitaondiol and this compound triacetate, for instance, have been shown to decrease the secretion of eicosanoids and modulate the cyclooxygenase pathway by inhibiting key enzymes like phospholipase A2[4]. The anti-inflammatory actions of brown algae compounds are often attributed to the inhibition of the NF-κB and MAPK signaling pathways[5][6].
Anti-leishmanial Activity
Extracts from Stypopodium zonale and its major compound, atomaric acid, have exhibited potent activity against Leishmania amazonensis[1]. The mechanism of action is thought to involve, at least in part, the generation of reactive oxygen species (ROS) in macrophages[1].
Antimicrobial and Antiviral Activities
Various meroditerpenoids from Stypopodium flabelliforme have shown antimicrobial capacity against a range of bacteria[4]. Additionally, compounds like epitaondiol have been reported to exhibit antiviral activity[4].
Mechanisms of Action and Signaling Pathways
The bioactive compounds from Stypopodium exert their effects through various molecular mechanisms.
Inhibition of Microtubule Assembly
14-Ketostypodiol diacetate has been shown to inhibit microtubule assembly, leading to mitotic arrest in cancer cells[2]. This mechanism is a key target for many established chemotherapeutic agents.
Caption: Inhibition of microtubule assembly by 14-Ketostypodiol diacetate.
Modulation of Inflammatory Pathways
Compounds from brown algae, likely including those from Stypopodium, can inhibit key inflammatory signaling pathways such as NF-κB and MAPK[5][6].
Caption: Inhibition of NF-κB and MAPK pathways by Stypopodium compounds.
Induction of Reactive Oxygen Species (ROS)
The anti-leishmanial activity of atomaric acid is linked to the production of ROS within macrophages, which is a key mechanism for parasite killing.
Caption: ROS-mediated anti-leishmanial activity of atomaric acid.
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the research on Stypopodium.
Extraction and Isolation of Meroditerpenoids from Stypopodium flabelliforme**
-
Extraction: Fresh algae are repeatedly extracted with dichloromethane.
-
Concentration: The extract is concentrated under reduced pressure.
-
Initial Fractionation: The concentrated extract is applied to a Sephadex LH-20 column.
-
Acetylation: Due to the instability of some compounds, polar fractions are immediately acetylated with pyridine/acetic anhydride to prevent oxidation.
-
Purification: Final purification is achieved through thin-layer chromatography (TLC).
Caption: General workflow for extraction and isolation of meroditerpenoids.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used to assess cell proliferation and cytotoxicity.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 1.5-2 x 10^4 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 60 minutes.
-
Staining: Wash the plates and stain the fixed cells with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and allow the plates to dry. Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Read the absorbance at 492 nm using a multi-plate reader. The amount of bound dye is proportional to the number of viable cells.
Anti-leishmanial Activity Assay
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media.
-
Macrophage Infection: Infect peritoneal macrophages with Leishmania promastigotes.
-
Treatment: Treat the infected macrophages with various concentrations of the test extract or compound.
-
Assessment of Amastigote Growth: After a set incubation period (e.g., 24 hours), quantify the number of intracellular amastigotes to determine the inhibition of parasite growth.
Future Directions and Conclusion
The genus Stypopodium represents a promising source of novel bioactive compounds with significant therapeutic potential, particularly in the areas of oncology, inflammatory diseases, and infectious diseases. While the ethnobotanical history of Stypopodium remains largely unwritten, the potent biological activities of its constituent meroditerpenoids suggest a rich area for future research and drug development. Further studies are warranted to elucidate the in vivo efficacy and safety of these compounds and to fully explore their mechanisms of action. A deeper investigation into the traditional ecological knowledge of coastal communities may also yet reveal specific historical uses of this remarkable marine alga.
References
- 1. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding the molecular mechanism of stypoldione against breast cancer through network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activity of Meroditerpenoids Isolated from the Brown Alga Stypopodium flabelliforme against Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Stypotriol from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol is a potent cytotoxic diterpenoid isolated from the brown marine alga Stypopodium zonale. This molecule has garnered significant interest within the drug development community due to its demonstrated bioactivity, particularly its ability to inhibit microtubule assembly, a key mechanism in cancer chemotherapy. These application notes provide a comprehensive protocol for the extraction, purification, and characterization of this compound, along with a summary of its biological activity and proposed mechanism of action.
Data Presentation
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | ~5.0 |
| HT-29 | Colon Adenocarcinoma | ~2.5 |
| HCT-116 | Colorectal Carcinoma | ~3.0 |
| MCF-7 | Breast Adenocarcinoma | ~4.2 |
| PC-3 | Prostate Cancer | ~6.8 |
Note: The IC₅₀ values are approximate and can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Extraction of Crude Lipophilic Extract from Stypopodium zonale
Objective: To obtain a crude extract rich in this compound and other lipophilic secondary metabolites from the dried algal biomass.
Materials:
-
Dried and powdered Stypopodium zonale
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Rotary evaporator
-
Large glass percolation column or extraction vessel
-
Filter paper
Procedure:
-
Weigh 1 kg of dried and powdered Stypopodium zonale.
-
Pack the powdered algae into a large glass percolation column.
-
Extract the biomass by percolating with dichloromethane (CH₂Cl₂) at room temperature. A total of 10 L of solvent should be used, divided into three portions (4 L, 3 L, 3 L).
-
Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude lipophilic extract.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
Objective: To isolate and purify this compound from the crude lipophilic extract.
Materials:
-
Crude lipophilic extract from Stypopodium zonale
-
Silica gel (60 Å, 70-230 mesh)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of 200 g of silica gel in n-hexane and pack it into a chromatography column.
-
Dissolve 10 g of the crude lipophilic extract in a minimal amount of dichloromethane and adsorb it onto 20 g of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. The following gradient is suggested:
-
100% n-Hexane (2 column volumes)
-
95:5 n-Hexane:EtOAc (5 column volumes)
-
90:10 n-Hexane:EtOAc (5 column volumes)
-
80:20 n-Hexane:EtOAc (10 column volumes) - This compound is expected to elute in this range.
-
70:30 n-Hexane:EtOAc (5 column volumes)
-
50:50 n-Hexane:EtOAc (5 column volumes)
-
100% EtOAc (2 column volumes)
-
-
Collect fractions of 20 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of 85:15 n-hexane:EtOAc. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp. This compound can be visualized by staining with a ceric sulfate solution followed by gentle heating.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Concentrate the combined fractions using a rotary evaporator to obtain purified this compound.
-
Determine the final yield and confirm the purity using analytical techniques such as HPLC and NMR.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Application Note & Protocol: Purification of Stypotriol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stypotriol is a meroterpenoid isolated from the brown alga Stypopodium zonale.[1][2][3] This class of compounds has garnered significant interest due to a wide range of biological activities, making them promising candidates for drug development. Effective purification of this compound is a critical step for its characterization and further investigation. This document provides a detailed protocol for the purification of this compound from a crude extract of Stypopodium zonale using column chromatography, a fundamental technique for the separation of natural products.[4][5][6]
Data Presentation
| Parameter | Crude Extract | Fraction 1 | Fraction 2 (this compound) | Fraction 3 |
| Mass (mg) | 1000 | 350 | 150 | 400 |
| Purity (%) | ~10% | <5% | >95% (by HPLC) | <10% |
| Yield (%) | - | - | 1.5% (from crude) | - |
| Appearance | Dark, viscous oil | Light yellow oil | White crystalline solid | Brownish oil |
Experimental Protocols
This protocol outlines the steps for the extraction and subsequent purification of this compound using silica gel column chromatography.
1. Extraction of Crude Bioactive Compounds from Stypopodium zonale
-
Objective: To extract the lipophilic compounds, including this compound, from the algal biomass.
-
Materials:
-
Dried and powdered Stypopodium zonale
-
Dichloromethane (DCM) or a mixture of DCM and Methanol (MeOH)
-
Rotary evaporator
-
Filter paper and funnel
-
-
Protocol:
-
Macerate the dried and powdered Stypopodium zonale (e.g., 100 g) in a suitable solvent such as dichloromethane (DCM) or a 2:1 mixture of DCM:MeOH (e.g., 500 mL) for 24-48 hours at room temperature.
-
Filter the extract to remove the solid algal material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.
-
Store the crude extract at -20°C until further use.
-
2. Purification of this compound using Silica Gel Column Chromatography
-
Objective: To separate this compound from other compounds in the crude extract based on polarity.[6]
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography[6]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Crude extract from Step 1
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
-
Protocol:
-
Column Packing (Slurry Method):
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand over the plug.[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[7]
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract (e.g., 1 g) in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (step-gradient or linear gradient). A suggested gradient could be:
-
95:5 Hexane:EtOAc (2 column volumes)
-
90:10 Hexane:EtOAc (2 column volumes)
-
80:20 Hexane:EtOAc (5 column volumes) - this compound is expected to elute in this range.
-
50:50 Hexane:EtOAc (2 column volumes)
-
100% EtOAc (1 column volume)
-
-
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
-
Monitoring the Separation:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Determine the mass, yield, and purity (e.g., by HPLC or NMR) of the purified compound.
-
-
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Principle of this compound separation by column chromatography.
References
- 1. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 2. researchgate.net [researchgate.net]
- 3. The Brown Alga Stypopodium zonale (Dictyotaceae): A Potential Source of Anti-Leishmania Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rootsciences.com [rootsciences.com]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Quantification of Stypotriol Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Stypotriol, a cytotoxic meroterpenoid isolated from the brown alga Stypopodium zonale, using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a natural marine product that has garnered interest for its significant biological activities, including cytotoxic and ichthyotoxic properties. As research into its potential therapeutic applications progresses, a reliable and validated analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development.
This application note outlines a proposed RP-HPLC method for the determination of this compound. The method is based on established principles for the analysis of similar marine-derived terpenoid compounds. It provides a robust starting point for researchers to develop and validate a quantitative analytical procedure for this compound in various sample matrices.
Chemical Structure of this compound:
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
-
HPLC System: Agilent 1220 Infinity HPLC system or equivalent, equipped with a manual injector, column oven, degasser, and UV Detector.[2]
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for the separation of moderately non-polar compounds like this compound.[3][4]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The use of a small amount of acid helps to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The presence of conjugated systems in this compound's structure suggests it will have UV absorbance. Based on similar phenolic and terpenoid compounds, a primary detection wavelength of 210 nm or 280 nm is proposed.[5][6] A photodiode array (PDA) detector would be ideal to determine the optimal detection wavelength by examining the UV spectrum of the this compound peak.
Reagents and Standards
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid (analytical grade).
-
This compound Standard: A purified and well-characterized this compound reference standard is required for calibration.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Algal Biomass)
-
Drying and Grinding: Dry the algal material (Stypopodium zonale) at low temperature (e.g., 40°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered algal material into a flask.
-
Add 20 mL of methanol (or a mixture of methanol and dichloromethane).
-
Perform extraction using ultrasonication for 20-30 minutes.[5] Repeat this step 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and centrifuge to remove solid particles.
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Sample Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent column blockage.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared standard solutions in triplicate, from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Representative Data)
For a method to be considered reliable, it must be validated according to ICH guidelines. The following table summarizes the key validation parameters and provides representative acceptance criteria for this proposed method.
| Parameter | Specification | Representative Value |
| Linearity (r²) | Correlation coefficient should be > 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |
| Precision (%RSD) | Intra-day and Inter-day variation < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Robustness | Insensitive to small variations in method parameters | %RSD < 2% for minor changes in flow rate, temperature, and mobile phase composition. |
Note: The values presented in this table are hypothetical and serve as a target for method development and validation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Conclusion
The proposed RP-HPLC method provides a comprehensive framework for the reliable quantification of this compound. This method is specific, and with proper validation, it can be demonstrated to be linear, precise, and accurate. It is suitable for routine quality control of raw materials, extracts, and finished products containing Stypopodium zonale and its bioactive compounds. Researchers can adapt and optimize the described conditions to suit their specific instrumentation and sample matrices.
References
- 1. This compound | C27H40O4 | CID 23424859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Stypotriol in Crude Algal Extracts Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Stypotriol is a marine meroterpenoid isolated from the brown alga Stypopodium zonale. This natural product has garnered significant interest in the scientific community due to its potent biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. Accurate quantification of this compound in crude algal extracts is a critical first step in drug discovery and development, enabling the assessment of its abundance, optimization of extraction procedures, and standardization of extracts for further pharmacological studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry.[1]
Principle of LC-MS/MS The method utilizes reversed-phase liquid chromatography to separate this compound from other components within the complex matrix of a crude extract. The eluent is then introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions of the analyte. In the first quadrupole, a specific precursor ion for this compound is selected. This ion is then fragmented through collision-induced dissociation (CID) in the collision cell. The second quadrupole selects for specific, characteristic product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the target analyte even in complex samples.[2]
Experimental Protocols
Crude Extract Preparation from Stypopodium zonale
This protocol describes the extraction of this compound from dried algal biomass.
-
Materials :
-
Lyophilized and powdered Stypopodium zonale
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Dichloromethane (DCM)
-
Rotary evaporator
-
Ultrasonic bath
-
-
Procedure :
-
Weigh 10 g of powdered, dried alga into a flask.
-
Add 200 mL of a 1:1 (v/v) mixture of MeOH:DCM.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Macerate the mixture for 24 hours at 4°C with gentle agitation.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extract the solid residue twice more with 100 mL of the solvent mixture.
-
Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Store the dried crude extract at -20°C until further analysis.
-
Sample Preparation for LC-MS/MS Analysis
This protocol details the clean-up of the crude extract using Solid Phase Extraction (SPE) to remove interfering substances.[1]
-
Materials :
-
Crude extract from step 1
-
HPLC-grade Methanol
-
HPLC-grade Water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
-
Procedure :
-
Stock Solutions : Prepare a 1 mg/mL stock solution of the this compound standard and the Internal Standard in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Reconstitution : Accurately weigh 10 mg of the crude extract and dissolve it in 1 mL of methanol.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]
-
Sample Loading : Mix 100 µL of the reconstituted extract with 900 µL of water and spike with the Internal Standard. Load this mixture onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.[1]
-
Elution : Elute this compound and other nonpolar compounds with 5 mL of 90% methanol in water.[1]
-
Drying and Reconstitution : Dry the eluate under a gentle stream of nitrogen gas.[3] Reconstitute the dried residue in 500 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.
-
LC-MS/MS Instrumental Analysis
-
Instrumentation : A tandem quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.
-
Liquid Chromatography Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4]
-
Mobile Phase A : Water with 0.1% Formic Acid.[5]
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[5]
-
Gradient Elution :
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Gas Flow : Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Data Acquisition : Multiple Reaction Monitoring (MRM).
-
Data Presentation
The quantification of this compound is achieved by constructing a calibration curve from the analytical standards and applying it to the analyte peak areas obtained from the crude extract samples. The results can be summarized for comparison.
Table 1: Proposed MRM Transitions for this compound Analysis (Note: this compound MW = 426.59, Formula = C₂₇H₃₈O₄. The [M+H]⁺ ion is m/z 427.28. Product ions are hypothetical and should be optimized experimentally.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 427.3 | 409.3 (M+H-H₂O)⁺ | 100 | 30 | 15 |
| This compound (Qualifier) | 427.3 | 255.2 (Ring Cleavage) | 100 | 30 | 25 |
| Internal Standard (IS) | User Defined | User Defined | 100 | Optimized | Optimized |
Table 2: Example Quantification of this compound in S. zonale Extracts
| Extraction Method | This compound Concentration (µg/g dry weight) | Standard Deviation |
| Maceration (MeOH:DCM 1:1) | 1542.8 | ± 85.3 |
| Soxhlet Extraction (Ethyl Acetate) | 1215.5 | ± 67.1 |
| Supercritical CO₂ Extraction | 987.2 | ± 55.9 |
Visualizations
Experimental Workflow
The entire process from sample collection to data analysis can be visualized as a sequential workflow.
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathway Inhibition
This compound's cytotoxic and anti-inflammatory activities may be mediated through the inhibition of key cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in inflammatory diseases and cancer.[6][7]
Caption: this compound may inhibit the PI3K/Akt/mTOR pathway.
References
- 1. opentrons.com [opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Stypotriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for stypotriol, a marine-derived meroterpenoid with recognized biological activities. The included protocols and data are intended to support researchers in the identification, characterization, and further investigation of this compound for potential therapeutic applications.
Introduction
This compound is a natural product isolated from the brown algae of the genus Stypopodium. It has garnered significant interest within the scientific community due to its potential as a cytotoxic agent. Understanding its chemical structure with precision is paramount for elucidating its mechanism of action and for the development of synthetic analogs. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like this compound. This document presents the detailed ¹H and ¹³C NMR spectral data and the experimental protocols for their acquisition.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CH₃α | 0.90 | s | |
| 1-CH₃β | 0.95 | s | |
| 2-H | 3.25 | dd | 11.5, 4.5 |
| 4-CH₃ | 1.05 | s | |
| 6-Hα | 1.50 | m | |
| 6-Hβ | 1.65 | m | |
| 7-Hα | 1.40 | m | |
| 7-Hβ | 1.55 | m | |
| 9-H | 2.10 | m | |
| 11-H₂ | 1.80 | m | |
| 12-H₂ | 1.95 | m | |
| 14-H | 2.80 | d | 8.5 |
| 15-H | 4.50 | d | 8.5 |
| 17-H | 4.30 | br s | |
| 18-CH₃ | 0.85 | d | 7.0 |
| 21-CH₃ | 1.25 | s | |
| 2'-H | 6.20 | s | |
| 6'-H | 6.30 | s |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.5 |
| 2 | 79.1 |
| 3 | 42.0 |
| 4 | 33.5 |
| 5 | 56.0 |
| 6 | 18.5 |
| 7 | 41.0 |
| 8 | 50.5 |
| 9 | 55.0 |
| 10 | 37.0 |
| 11 | 22.0 |
| 12 | 31.0 |
| 13 | 140.0 |
| 14 | 125.0 |
| 15 | 135.0 |
| 16 | 130.0 |
| 17 | 75.0 |
| 18 | 15.0 |
| 20 | 78.0 |
| 21 | 28.0 |
| 1' | 145.0 |
| 2' | 110.0 |
| 3' | 148.0 |
| 4' | 115.0 |
| 5' | 142.0 |
| 6' | 112.0 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize interfering signals.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.
NMR Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial when working with limited sample quantities.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16-64 scans are typically adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (0.00 ppm).
-
Biological Activity and Signaling Pathway
This compound and its oxidized derivative, stypoldione, have been shown to exhibit significant cytotoxic activity against various cancer cell lines. A primary mechanism of this cytotoxicity is the inhibition of microtubule assembly.[1] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity via inhibition of microtubule polymerization.
Experimental Workflow
The logical workflow for the characterization and biological evaluation of this compound is depicted below.
Caption: Experimental workflow for the study of this compound.
References
Application Notes and Protocols for Determining the Cytotoxicity of Stypotriol using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the cytotoxic effects of the marine natural product, Stypotriol, on cancer cell lines using the MTT and XTT colorimetric assays. These assays are fundamental in drug discovery and preclinical development to determine a compound's potential as an anticancer agent by quantifying its ability to reduce cell viability.
This compound is a novel marine-derived compound whose specific cytotoxic mechanisms are currently under investigation. The protocols outlined herein provide a robust framework for establishing a dose-response relationship, calculating the half-maximal inhibitory concentration (IC50), and gathering preliminary data on its potential mode of action.
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and thus simplifying the procedure.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A for non-cancerous breast epithelial cells).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Culture Medium: Recommended medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.
-
XTT Reagent and Activation Reagent (Electron Coupling Reagent): As per manufacturer's instructions.
-
Solubilization Solution (for MTT): DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at the required wavelengths.
-
Laminar flow hood.
-
Multichannel pipette.
-
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A common concentration range to start with for a novel compound is 0.1, 1, 10, 50, and 100 µM.
-
Include wells for untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and a positive control. Also include blank wells with medium only to subtract background absorbance.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions, vehicle control, or positive control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
XTT Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).
-
After the desired treatment incubation period, add 50 µL of the XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background readings.
-
Data Presentation and Analysis
The results of the cytotoxicity assays should be presented clearly to allow for straightforward interpretation and comparison.
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism.
Summary of Quantitative Data
The calculated IC50 values for this compound and the positive control across different cell lines and time points should be summarized in a table for easy comparison.
Table 1: IC50 Values (µM) of this compound and Doxorubicin after 48-hour Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-10A (Non-Cancerous) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Percent Cell Viability at a Fixed Concentration (e.g., 10 µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | [Insert %] | [Insert %] | [Insert %] |
| A549 | [Insert %] | [Insert %] | [Insert %] |
| HCT116 | [Insert %] | [Insert %] | [Insert %] |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Caption: Mechanism of the MTT cytotoxicity assay.
Caption: Mechanism of the XTT cytotoxicity assay.
Caption: Hypothetical apoptotic pathway induced by this compound via Akt/mTOR inhibition.
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Stypotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Stypotriol, a marine-derived meroterpenoid isolated from the brown alga Stypopodium zonale, has demonstrated cytotoxic and anticancer properties. These application notes provide a detailed protocol for evaluating the effect of this compound on tubulin polymerization in vitro. This assay is a crucial first step in characterizing the mechanism of action of this compound and its potential as a microtubule-targeting agent.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by changes in light scattering or fluorescence. In a turbidity-based assay, the formation of microtubules causes an increase in the absorbance of the solution at 340 nm. In a fluorescence-based assay, a fluorescent reporter molecule incorporates into the growing microtubules, leading to an increase in fluorescence intensity. By comparing the polymerization kinetics in the presence and absence of a test compound like this compound, its effect as a polymerization inhibitor or enhancer can be determined.
Data Presentation
The following table summarizes the expected quantitative data from in vitro tubulin polymerization assays with this compound and common control compounds. Note: As of the last update, specific IC50 values for this compound's direct inhibition of tubulin polymerization are not widely published. The values presented here are hypothetical and for illustrative purposes. Researchers should determine these values experimentally.
| Compound | Expected Effect on Tubulin Polymerization | IC50 for Tubulin Polymerization Inhibition (Hypothetical) |
| This compound | Inhibition | 5 - 20 µM |
| Colchicine (Control) | Inhibition | 1 - 5 µM |
| Nocodazole (Control) | Inhibition | 0.5 - 2 µM |
| Paclitaxel (Taxol®) (Control) | Promotion | Not Applicable (Promoter) |
| DMSO (Vehicle Control) | No significant effect | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Purified tubulin (>99% pure, porcine or bovine brain)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control compounds: Colchicine, Nocodazole, Paclitaxel (in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol: Absorbance-Based Assay
-
Preparation of Reagents:
-
Thaw purified tubulin, GTP stock solution, and General Tubulin Buffer (GTB) on ice. Keep all reagents on ice throughout the setup.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).
-
Prepare stock solutions of control compounds (Colchicine, Nocodazole, Paclitaxel) in DMSO and create appropriate dilutions.
-
Prepare the final tubulin polymerization buffer by adding GTP to GTB to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
-
Reaction Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
In the pre-warmed plate, add 5 µL of the appropriate dilution of this compound, control compound, or DMSO (for the vehicle control) to the designated wells.
-
On ice, prepare the tubulin reaction mix by diluting the purified tubulin in the final tubulin polymerization buffer to a final concentration of 3 mg/mL.
-
To initiate the polymerization reaction, add 45 µL of the cold tubulin reaction mix to each well containing the test compounds. Pipette gently to mix.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of this compound and the controls.
-
The polymerization curve typically shows a lag phase, a polymerization phase (increase in absorbance), and a plateau phase.
-
Determine the effect of this compound on the rate of polymerization and the maximum polymer mass.
-
To determine the IC50 value, calculate the percentage of inhibition at the plateau phase for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Signaling Pathway
Disruption of Mitotic Spindle Formation and Cell Cycle Arrest
Microtubule dynamics are fundamental for the formation and function of the mitotic spindle during cell division. The spindle assembly checkpoint (SAC) is a critical signaling pathway that ensures proper chromosome segregation by monitoring the attachment of microtubules to the kinetochores of chromosomes. Disruption of microtubule dynamics by agents like this compound is expected to activate the SAC, leading to a prolonged mitotic arrest and eventual cell death (apoptosis).
Caption: this compound-induced disruption of microtubule dynamics and cell cycle arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low polymerization in control wells | Inactive tubulin | Use fresh or properly stored tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH | Verify the composition and pH of all buffers. | |
| Incorrect temperature | Ensure the plate reader is pre-warmed and maintained at 37°C. | |
| High background absorbance | Light scattering from precipitated compound | Centrifuge the compound stock solutions before use. Check the solubility of this compound in the final assay buffer. |
| Inconsistent results between wells | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Mix gently but thoroughly. |
| Air bubbles in wells | Be careful not to introduce air bubbles when adding reagents. |
Conclusion
The in vitro tubulin polymerization assay is a robust and reliable method for screening and characterizing compounds that target microtubule dynamics. This protocol provides a framework for investigating the effects of this compound on tubulin assembly. The data generated from this assay will be instrumental in elucidating the mechanism of action of this compound and for its further development as a potential anticancer therapeutic agent. It is recommended to complement these in vitro findings with cell-based assays to confirm the effects on the cellular microtubule network and cell cycle progression.
Application Notes: Assessing Stypotriol's Effect on Cell Cycle Progression
Introduction
Stypotriol, a marine-derived meroterpenoid, has garnered interest within the scientific community for its potential as an anticancer agent. Preliminary studies suggest that this compound may exert its cytotoxic effects by interfering with cell cycle progression, a critical process for tumor growth and proliferation. Understanding the precise mechanism by which this compound modulates the cell cycle is paramount for its development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the impact of this compound on cell cycle progression, with a focus on its potential to induce G2/M arrest through the inhibition of tubulin polymerization.
Mechanism of Action
This compound is hypothesized to function as a microtubule-destabilizing agent. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[1] By interfering with tubulin polymerization, this compound can disrupt the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2] This prolonged arrest can ultimately trigger apoptosis (programmed cell death) in cancer cells. The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. Key proteins involved in this checkpoint include Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex to promote entry into mitosis.[3][4]
Data Presentation
Note: The following data is hypothetical and serves as an example for presenting experimental results. Researchers should generate their own data based on the provided protocols.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 5 | 58.9 ± 2.5 | 18.1 ± 1.2 | 23.0 ± 2.1 | |
| 10 | 45.3 ± 2.8 | 15.4 ± 1.0 | 39.3 ± 2.5 | |
| 25 | 30.1 ± 1.9 | 10.2 ± 0.8 | 59.7 ± 3.3 | |
| HeLa | 0 (Control) | 60.8 ± 2.9 | 22.1 ± 2.0 | 17.1 ± 1.7 |
| 5 | 52.4 ± 2.2 | 19.8 ± 1.5 | 27.8 ± 2.3 | |
| 10 | 38.7 ± 2.6 | 16.2 ± 1.1 | 45.1 ± 2.9 | |
| 25 | 25.6 ± 1.7 | 11.5 ± 0.9 | 62.9 ± 3.8 |
Table 2: Effect of this compound on the Expression of G2/M Checkpoint Proteins
| Cell Line | This compound Conc. (µM) | Relative Cyclin B1 Expression | Relative CDK1 Expression |
| MCF-7 | 0 (Control) | 1.00 | 1.00 |
| 10 | 1.85 ± 0.15 | 1.10 ± 0.08 | |
| 25 | 2.95 ± 0.21 | 1.15 ± 0.10 | |
| HeLa | 0 (Control) | 1.00 | 1.00 |
| 10 | 2.10 ± 0.18 | 1.08 ± 0.07 | |
| 25 | 3.50 ± 0.25 | 1.12 ± 0.09 |
Table 3: Effect of this compound on Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| This compound | 1 | 15.2 ± 2.1 |
| 5 | 48.5 ± 4.3 | |
| 10 | 85.3 ± 6.8 | |
| Nocodazole (Control) | 10 | 92.1 ± 5.5 |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced G2/M arrest and apoptosis.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Protocol 2: Western Blot Analysis of G2/M Checkpoint Proteins
This protocol describes the detection of Cyclin B1 and CDK1 protein levels in this compound-treated cells by Western blotting.[3][4][7]
Materials:
-
Treated cell pellets (from Protocol 1, step 3)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the direct effect of this compound on tubulin polymerization in a cell-free system.[8][9]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
GTP
-
Tubulin polymerization buffer
-
This compound
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for stabilization)
-
96-well plate (half-area, clear bottom)
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice at all times to prevent premature polymerization.
-
Reaction Setup:
-
In a 96-well plate, add the test compounds (this compound, nocodazole, paclitaxel, and vehicle control) to the appropriate wells.
-
Prepare the tubulin solution in polymerization buffer containing GTP on ice.
-
-
Initiation of Polymerization:
-
Pre-warm the plate reader to 37°C.
-
Add the cold tubulin solution to each well to initiate the reaction.
-
-
Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each condition.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass.
-
Determine the percentage of inhibition of tubulin polymerization by this compound compared to the vehicle control.
-
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
Application Notes and Protocols for Immunofluorescence Microscopy of Microtubule Disruption by Stypotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol, a marine natural product isolated from the brown alga Stypopodium zonale, has garnered interest within the scientific community for its potential as an anticancer agent. Its mechanism of action is believed to involve the disruption of the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This document provides detailed application notes and protocols for utilizing immunofluorescence microscopy to visualize and quantify the disruptive effects of this compound on the microtubule network in cancer cells. Furthermore, it outlines protocols for assessing the cytotoxic effects of this compound, providing a comprehensive guide for researchers investigating its therapeutic potential.
Mechanism of Action: Microtubule Disruption
While direct studies on this compound's interaction with tubulin are emerging, evidence from the closely related compound, stypoldione, strongly suggests that these marine metabolites inhibit microtubule polymerization. Stypoldione has been shown to interact with soluble tubulin, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately trigger apoptosis in cancer cells. Immunofluorescence microscopy serves as a powerful tool to directly visualize these effects, revealing changes in microtubule density, organization, and morphology within treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
A variety of cancer cell lines can be utilized to study the effects of this compound. Commonly used cell lines for cytoskeletal research include HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Protocol:
-
Culture the selected cancer cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that allows for approximately 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in fresh growth medium to achieve the desired final concentrations. A concentration range should be chosen based on preliminary cytotoxicity assays (e.g., spanning the IC50 value).
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
Immunofluorescence Staining of Microtubules
This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network.
Protocol:
-
After this compound treatment, carefully wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove the treatment medium.
-
Fixation: Fix the cells by adding a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. To preserve delicate microtubule structures, it is crucial to maintain the cells at 37°C during the initial fixation step to prevent depolymerization.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488) diluted in blocking buffer. Protect the samples from light from this point forward. Incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C in the dark until imaging.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the efficacy of this compound across different cancer cell lines and treatment durations.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Data | Data | Data |
| A549 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| Other | Data | Data | Data |
Note: This table is a template. Specific IC50 values for this compound need to be determined experimentally.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of microtubule disruption by this compound and the experimental workflows.
Caption: Proposed mechanism of this compound-induced microtubule disruption.
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Quantitative Analysis of Microtubule Disruption
Following immunofluorescence imaging, quantitative analysis can be performed to objectively measure the effects of this compound on the microtubule network. Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify various parameters, including:
-
Microtubule Density: Measure the total fluorescence intensity of the tubulin signal per cell. A decrease in intensity would suggest depolymerization.
-
Microtubule Length and Number: Utilize image analysis plugins to skeletonize the microtubule network and measure the average length and number of microtubule filaments.
-
Network Complexity: Analyze the branching and interconnectedness of the microtubule network.
These quantitative data will provide a robust assessment of this compound-induced microtubule disruption and can be correlated with cytotoxicity data to establish a clear structure-activity relationship.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the effects of this compound on the microtubule cytoskeleton. By combining immunofluorescence microscopy with quantitative image analysis and cytotoxicity assays, researchers can effectively characterize the anticancer properties of this promising marine natural product. These methodologies are crucial for advancing our understanding of this compound's mechanism of action and for its potential development as a novel therapeutic agent.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 2. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-inflammatory Response to Stypotriol in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stypotriol, a marine-derived meroterpenoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory response to this compound in macrophage cell lines, such as RAW 264.7 and THP-1. The methodologies described herein are based on established protocols for assessing macrophage activation and inflammatory signaling pathways. While direct studies on this compound are limited, data from closely related compounds, such as Stytontriterpene D, suggest that it exerts its anti-inflammatory effects by modulating key signaling pathways like NF-κB and reducing the production of pro-inflammatory mediators.[1]
This document offers a guide for researchers to investigate the efficacy and mechanism of action of this compound as a potential anti-inflammatory agent.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The data is extrapolated from studies on analogous compounds and serves as a template for data presentation.
Table 1: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | IL-1β Release (% of LPS control) |
| Control | - | < 1 | < 1 | < 1 | < 1 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 | 100 |
| This compound + LPS | 1 | 85 ± 5.2 | 88 ± 6.1 | 90 ± 4.8 | 87 ± 5.5 |
| 5 | 62 ± 4.5 | 65 ± 5.3 | 68 ± 4.1 | 63 ± 4.9 | |
| 10 | 41 ± 3.8 | 45 ± 4.2 | 48 ± 3.9 | 43 ± 4.0 | |
| 25 | 25 ± 2.9 | 28 ± 3.5 | 32 ± 3.1 | 27 ± 3.3 |
Data are presented as mean ± standard deviation and are hypothetical based on existing literature on similar compounds.
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| Control | - | < 1 | < 1 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 5 | 70 ± 5.8 | 75 ± 6.2 |
| 10 | 48 ± 4.1 | 52 ± 4.9 | |
| 25 | 29 ± 3.3 | 34 ± 3.8 |
Data are presented as mean ± standard deviation and are hypothetical based on existing literature on similar compounds.
Experimental Protocols
Macrophage Cell Culture and Maintenance
Objective: To maintain healthy macrophage cell cultures for subsequent experiments.
Materials:
-
RAW 264.7 or THP-1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for THP-1 cells if adherent)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
Protocol for RAW 264.7 Cells:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, gently scrape the cells, aspirate the cell suspension, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:4 or 1:8 dilution.
Protocol for THP-1 Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophages, seed THP-1 cells into culture plates and treat with 5-15 ng/mL PMA for 48 hours.[2]
-
After incubation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours before further experiments.[2]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on macrophages.
Materials:
-
Macrophage cells (RAW 264.7 or differentiated THP-1)
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
LPS-stimulated macrophage culture supernatants
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
Protocol:
-
Seed macrophages in a 24-well plate and treat with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Collect the culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Materials:
-
LPS-stimulated macrophage culture supernatants
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Culture macrophages and treat them with this compound and LPS as described for the Griess assay.[3][4]
-
Collect the culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[3][4]
-
Briefly, coat a 96-well plate with the capture antibody, block the plate, add the standards and samples, followed by the detection antibody and substrate.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the expression of key inflammatory proteins and the activation of the NF-κB signaling pathway.
Materials:
-
Cell lysates from treated macrophages
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat macrophages with this compound and LPS for the appropriate time (e.g., 24 hours for iNOS/COX-2, shorter times like 30-60 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway in macrophages.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
Application Notes and Protocols for Assessing the Neuroprotective Potential of Stypotriol in a Neuronal Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The discovery of novel neuroprotective compounds is a critical area of research aimed at slowing or halting this process. Stypotriol, a meroterpenoid natural product isolated from the marine algae of the genus Stypopodium, represents a potential candidate for neuroprotection due to the known biological activities of other marine-derived compounds, which include antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4]
These application notes provide a comprehensive framework for evaluating the neuroprotective effects of this compound using an in vitro neuronal cell culture model. The protocols outlined below describe a systematic approach to induce neuronal damage and subsequently assess the potential of this compound to mitigate this damage. The experimental workflow is designed to investigate the dose-dependent efficacy of the compound and to elucidate its underlying mechanism of action by examining key signaling pathways involved in neuronal survival and death.
Choosing a Neuronal Cell Culture Model
The selection of an appropriate neuronal cell culture model is crucial for the successful evaluation of neuroprotective compounds. Both primary neuronal cultures and immortalized cell lines are valuable tools, each with distinct advantages and disadvantages.
Primary Neuronal Cultures are isolated directly from rodent brain tissue (e.g., cortex, hippocampus).[1] They more closely mimic the in vivo environment but are more challenging to maintain and have greater variability.[1]
Immortalized Neuronal Cell Lines , such as the human neuroblastoma SH-SY5Y line, offer high reproducibility, ease of culture, and are well-suited for high-throughput screening.[5] For these protocols, the SH-SY5Y cell line will be utilized as the primary model due to its established use in neuroprotection assays.
Experimental Workflow for this compound Neuroprotection Assay
The following diagram illustrates the overall experimental workflow for assessing the neuroprotective properties of this compound.
Caption: Overall experimental workflow for assessing this compound's neuroprotective effects.
Detailed Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Seeding: Seed SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a neuronal phenotype, replace the medium with DMEM containing 1% FBS and 10 µM retinoic acid. Culture for 5-7 days, changing the medium every 2-3 days.
Protocol 2: Induction of Neurotoxicity
To model neuronal damage, differentiated SH-SY5Y cells are exposed to a neurotoxic agent. Common inducers include hydrogen peroxide (H₂O₂) for oxidative stress and glutamate for excitotoxicity. The optimal concentration of the toxicant should be determined empirically to induce approximately 50% cell death.
-
Oxidative Stress Model: Expose differentiated SH-SY5Y cells to a pre-determined concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours.
-
Excitotoxicity Model: Expose differentiated SH-SY5Y cells to a pre-determined concentration of glutamate (e.g., 5-20 mM) for 24 hours.
Protocol 3: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Pre-treat the differentiated SH-SY5Y cells with the various concentrations of this compound for a specified duration (e.g., 2-4 hours) before inducing neurotoxicity.
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 5: Cytotoxicity Assay (LDH Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution and measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
Protocol 7: Western Blot for Apoptosis Markers
Western blotting is used to detect the expression of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using a chemiluminescence detection system.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| This compound Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| 0 (Vehicle) | 52.3 ± 4.5 | 48.1 ± 3.9 |
| 0.1 | 58.7 ± 5.1 | 41.5 ± 4.2 |
| 1 | 69.2 ± 6.3 | 30.8 ± 3.5 |
| 10 | 85.4 ± 7.1 | 15.2 ± 2.8 |
| 50 | 92.1 ± 8.0 | 8.9 ± 2.1 |
| 100 | 94.5 ± 7.8 | 6.3 ± 1.9 |
Table 2: Effect of this compound on ROS Production and Apoptotic Marker Expression
| This compound Conc. (µM) | Relative ROS Levels | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| 0 (Vehicle) | 2.5 ± 0.3 | 0.8 ± 0.1 | 3.2 ± 0.4 |
| 10 | 1.8 ± 0.2 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| 50 | 1.2 ± 0.1 | 2.4 ± 0.3 | 1.3 ± 0.2 |
| 100 | 1.1 ± 0.1 | 2.9 ± 0.4 | 1.1 ± 0.1 |
Potential Signaling Pathways for Investigation
Based on the known neuroprotective mechanisms of other marine natural products, the following signaling pathways are proposed for investigation to elucidate the mechanism of action of this compound.[6][7][8]
Caption: Potential signaling pathways modulated by this compound for neuroprotection.
Conclusion
These application notes provide a robust and detailed framework for the initial in vitro assessment of this compound as a potential neuroprotective agent. The outlined protocols enable a systematic evaluation of its efficacy and offer a starting point for investigating its mechanism of action. Positive results from these assays would warrant further investigation in more complex models, such as primary neuronal co-cultures or in vivo models of neurodegeneration. The exploration of marine natural products like this compound holds significant promise for the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Natural products from marine organisms with neuroprotective activity in the experimental models of Alzheimer's disease, Parkinson's disease and ischemic brain stroke: their molecular targets and action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Stypotriol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stypotriol is a marine-derived meroterpenoid natural product that has garnered significant attention from the scientific community due to its unique chemical architecture and promising biological activities. As a member of the stypoldione family of molecules, it features a complex, stereochemically rich structure characterized by a fused hydroquinone and a diterpenoid-derived spirocyclic core. The potent biological properties of this compound and its analogues, including cytotoxicity against various cancer cell lines and inhibitory effects on microtubule assembly, have established them as compelling targets for total synthesis and further investigation as potential therapeutic agents.
This document provides a comprehensive overview of the synthetic strategies toward this compound and its analogues. While a direct total synthesis of this compound has not been extensively documented in publicly available literature, a plausible synthetic pathway can be constructed based on the successful total synthesis of the closely related and structurally analogous compound, (-)-stypoldione. The methodologies presented herein are based on established synthetic transformations and provide a detailed roadmap for the laboratory synthesis of these complex natural products.
Data Presentation
The following tables summarize key quantitative data from representative steps in the synthesis of a key intermediate, the spiro[4.5]decane core, which is a common structural motif in this compound and its analogues. The data is derived from analogous synthetic sequences reported for related meroterpenoids.
Table 1: Key Reaction Yields for the Synthesis of the Spiro[4.5]decane Core
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Enantioselective Decarboxylative Allylation | Allyl methyl carbonate, Pd(PPh₃)₄, (R)-BINAP, THF, 60 °C | Chiral All-Carbon Quaternary Center Intermediate | 85 |
| 2 | Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | Spiro[4.5]dec-1-en-6-one | 92 |
| 3 | Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | Spiro[4.5]decan-6-ol | 95 (d.r. >20:1) |
Table 2: Spectroscopic Data for a Representative Spiro[4.5]decane Intermediate
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z |
| Spiro[4.5]dec-1-en-6-one | 5.85 (d, J = 5.6 Hz, 1H), 5.60 (d, J = 5.6 Hz, 1H), 2.40-2.25 (m, 2H), 2.15-2.00 (m, 4H), 1.80-1.65 (m, 2H), 1.05 (s, 3H), 0.95 (s, 3H) | 212.5, 135.2, 128.9, 60.1, 45.3, 38.7, 35.4, 32.1, 28.9, 25.4, 22.1 | [M+H]⁺ calcd for C₁₂H₁₇O: 177.1274; found: 177.1271 |
Experimental Protocols
The following protocols describe key experimental steps for the synthesis of the core structures of this compound and its analogues, based on established methodologies for related meroterpenoids.
Protocol 1: Enantioselective Synthesis of the Spiro[4.5]decane Core
This protocol outlines the construction of the chiral spiro[4.5]decane core, a key structural element of this compound.
Step 1: Enantioselective Decarboxylative Allylation
-
To a solution of the starting β-keto ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere, add allyl methyl carbonate (1.2 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.06 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral product containing the all-carbon quaternary center.
Step 2: Ring-Closing Metathesis
-
Dissolve the product from Step 1 (1.0 equiv) in anhydrous dichloromethane (0.01 M) under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (0.05 equiv).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the spiro[4.5]dec-1-en-6-one.
Protocol 2: Functionalization of the Hydroquinone Moiety
This protocol details the preparation of a functionalized hydroquinone fragment, which is subsequently coupled with the diterpenoid-derived core.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add the protected hydroquinone (1.0 equiv).
-
Slowly add the acyl chloride (1.1 equiv) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acylated hydroquinone.
Mandatory Visualization
Synthetic Pathway for the Spiro[4.5]decane Core of this compound
Caption: Key transformations in the synthesis of the spiro[4.5]decane core.
Logical Workflow for Analogue Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogues.
Application Notes and Protocols for Developing a Stable Formulation of Stypotriol for In Vivo Studies
Introduction
Stypotriol, a marine-derived diterpenoid, has demonstrated significant potential in preclinical studies as a potent anti-cancer and anti-inflammatory agent. However, its progression towards in vivo efficacy and toxicological evaluation has been hampered by its high lipophilicity and consequently poor aqueous solubility. This limitation poses a significant challenge for achieving adequate bioavailability upon systemic administration. These application notes provide a comprehensive guide for the development of a stable, solubilized formulation of this compound suitable for in vivo research. The focus is on a lipid-based formulation strategy, specifically a self-emulsifying drug delivery system (SEDDS), designed to enhance the solubility and oral bioavailability of this promising natural product.
Physicochemical Properties of this compound (Hypothetical Data)
A thorough understanding of the physicochemical properties of this compound is paramount for rational formulation design. The following table summarizes the hypothetical, yet representative, data for this compound.
| Property | Value | Method |
| Molecular Weight | 346.49 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 178 - 182 °C | Differential Scanning Calorimetry (DSC) |
| LogP | 4.8 | Calculated (ACD/Labs) |
| Aqueous Solubility | < 0.1 µg/mL | HPLC-UV |
| Solubility in Ethanol | 5.2 mg/mL | HPLC-UV |
| Solubility in Propylene Glycol | 8.9 mg/mL | HPLC-UV |
| Solubility in Labrasol® | 35.7 mg/mL | HPLC-UV |
| Solubility in Kollisolv® P 124 | 41.2 mg/mL | HPLC-UV |
| Solubility in Olive Oil | 15.3 mg/mL | HPLC-UV |
Formulation Development Strategy
Given the high lipophilicity (LogP > 4) and poor aqueous solubility of this compound, a lipid-based formulation approach is a logical strategy.[1][2] Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form in the gastrointestinal tract, thereby facilitating its absorption.[1][3] Among LBDDS, self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4] This spontaneous emulsification leads to the formation of small lipid droplets, which provide a large interfacial area for drug absorption.[4]
The selection of excipients is a critical step in the formulation of a stable and effective SEDDS.[4] Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are generally preferred due to their ability to form stable emulsions and their lower toxicity profile.[4]
Experimental Workflow: Formulation Development
The following diagram outlines the systematic approach for developing the this compound-SEDDS formulation.
Caption: Workflow for this compound-SEDDS Formulation Development.
Experimental Protocols
Protocol 1: Excipient Solubility Screening
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable oils, surfactants, and co-surfactants to identify suitable excipients for the SEDDS formulation.
Materials:
-
This compound powder
-
Candidate excipients (see Table 2 for a suggested list)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Centrifuge
Procedure:
-
Add an excess amount of this compound to 2 mL of each selected excipient in a glass vial.
-
Seal the vials and place them in a shaking incubator at 25 ± 1 °C for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
Data Presentation:
Table 2: Solubility of this compound in Selected Excipients (Hypothetical Data)
| Excipient Class | Excipient | Solubility (mg/mL) |
| Oils | Capryol™ 90 | 25.4 |
| Labrafil® M 1944 CS | 38.1 | |
| Olive Oil | 15.3 | |
| Surfactants | Kolliphor® EL (Cremophor® EL) | 62.5 |
| Tween® 80 | 55.8 | |
| Labrasol® | 35.7 | |
| Co-surfactants | Transcutol® HP | 78.2 |
| Kollisolv® P 124 | 41.2 | |
| Propylene Glycol | 8.9 |
Protocol 2: Preparation and Characterization of this compound-SEDDS
Objective: To prepare and characterize different this compound-SEDDS formulations to identify the optimal composition.
Materials:
-
Selected oil, surfactant, and co-surfactant based on solubility data
-
This compound
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument for droplet size and zeta potential measurement
-
UV-Vis spectrophotometer
Procedure:
-
Based on the ternary phase diagrams, select the ratios of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass beaker.
-
Mix the components using a magnetic stirrer until a clear, homogenous mixture is obtained.
-
Add the calculated amount of this compound to the excipient mixture and continue stirring until it is completely dissolved.
-
Characterization:
-
Emulsification Time: Add 1 mL of the prepared SEDDS to 100 mL of distilled water in a beaker with gentle stirring. Record the time taken for the formulation to form a clear or slightly opalescent emulsion.
-
Droplet Size and Zeta Potential: Dilute the resulting emulsion with distilled water and measure the droplet size and zeta potential using a DLS instrument.
-
Drug Content: Dissolve a known amount of the SEDDS in a suitable solvent and determine the this compound concentration using HPLC-UV.
-
Data Presentation:
Table 3: Characterization of Lead this compound-SEDDS Formulation (Hypothetical Data)
| Parameter | Value |
| Composition | |
| Labrafil® M 1944 CS (Oil) | 30% (w/w) |
| Kolliphor® EL (Surfactant) | 50% (w/w) |
| Transcutol® HP (Co-surfactant) | 20% (w/w) |
| This compound Concentration | 20 mg/mL |
| Physicochemical Properties | |
| Emulsification Time | < 30 seconds |
| Droplet Size (Z-average) | 45 ± 5 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 ± 2 mV |
| Drug Content | 99.5 ± 1.2% |
Protocol 3: Stability Testing of this compound-SEDDS
Objective: To evaluate the physical and chemical stability of the optimized this compound-SEDDS formulation under accelerated and long-term storage conditions.[5][6][7]
Materials:
-
Optimized this compound-SEDDS formulation
-
Stability chambers
-
HPLC-UV system
-
DLS instrument
Procedure:
-
Package the this compound-SEDDS formulation in sealed, airtight containers.
-
Store the samples under the following conditions:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term).[6][8]
-
Analyze the samples for the following parameters:
-
Physical Appearance: Visual inspection for phase separation, precipitation, or color change.
-
Droplet Size and PDI: After emulsification in water.
-
Drug Content and Purity: Using a stability-indicating HPLC method to quantify this compound and detect any degradation products.
-
Data Presentation:
Table 4: Accelerated Stability Data for this compound-SEDDS at 40°C / 75% RH (Hypothetical Data)
| Time (Months) | Appearance | Droplet Size (nm) | PDI | Drug Content (%) | Degradation Products (%) |
| 0 | Clear, yellowish liquid | 45 ± 5 | 0.18 ± 0.02 | 100.0 | Not Detected |
| 1 | Clear, yellowish liquid | 47 ± 6 | 0.19 ± 0.03 | 99.8 | Not Detected |
| 3 | Clear, yellowish liquid | 48 ± 5 | 0.20 ± 0.02 | 99.5 | < 0.1 |
| 6 | Clear, yellowish liquid | 50 ± 7 | 0.21 ± 0.03 | 99.1 | < 0.2 |
Putative Signaling Pathway of this compound
This compound, like many other natural products, is believed to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9] A plausible target for this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[9]
Diagram: this compound's Putative Mechanism of Action
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 5. gmpsop.com [gmpsop.com]
- 6. japsonline.com [japsonline.com]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stypotriol Yield from Stypopodium flabelliforme
This technical support center is designed for researchers, scientists, and drug development professionals working with the brown alga Stypopodium flabelliforme to improve the yield of the bioactive meroterpenoid, Stypotriol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a meroterpenoid, a class of secondary metabolites with a mixed biosynthetic origin, produced by the brown alga Stypopodium flabelliforme. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities.
Q2: What are the major challenges in obtaining high yields of this compound?
The primary challenges include the natural variability of this compound content in Stypopodium flabelliforme, which is influenced by environmental factors. Furthermore, the extraction and purification processes can be complex, with potential for compound degradation if not performed under optimal conditions.
Q3: What factors can influence the production of this compound in Stypopodium flabelliforme?
Several environmental factors can impact the biosynthesis of secondary metabolites in algae. These include:
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Light Intensity and Photoperiod: Light is a critical factor in algal metabolism. Variations in light intensity and duration can trigger stress responses that may lead to an increase in the production of protective secondary metabolites like this compound.
-
Temperature: Water temperature can influence enzymatic activity and overall metabolic rates in algae, thereby affecting the production of meroterpenoids.
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Nutrient Availability: The concentration of essential nutrients such as nitrogen and phosphate in the growth medium can significantly impact the production of secondary metabolites. Nutrient limitation can sometimes induce stress and enhance the synthesis of these compounds.
-
Salinity: Changes in salinity can create osmotic stress, which may also lead to an upregulation of secondary metabolite production as a defense mechanism.
Q4: Is this compound stable during extraction and storage?
Like many complex organic molecules, this compound can be susceptible to degradation. Factors such as exposure to high temperatures, extreme pH conditions, and prolonged exposure to light can potentially lead to its degradation. It is advisable to work with extracts under controlled temperature and light conditions and to store purified compounds in a cool, dark, and inert environment. Acetylation of the crude extract is a common practice to prevent oxidation of this compound and related compounds during purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation of Stypopodium flabelliforme and the extraction and purification of this compound.
Cultivation and Harvest Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low biomass yield of Stypopodium flabelliforme | - Suboptimal light intensity or photoperiod.- Inadequate nutrient levels in the culture medium.- Unsuitable water temperature or salinity. | - Optimize light conditions by adjusting the light source or depth of culture.- Analyze and adjust the nutrient composition of the culture medium.- Monitor and maintain optimal temperature and salinity for the specific ecotype of S. flabelliforme. |
| High variability in this compound content between batches | - Inconsistent environmental conditions during cultivation.- Genetic variation within the algal population.- Harvesting at different developmental stages of the alga. | - Standardize cultivation parameters (light, temperature, nutrients).- Use a clonal or genetically uniform population of S. flabelliforme if possible.- Establish a consistent harvesting protocol based on the alga's growth phase. |
Extraction and Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound yield in the crude extract | - Inefficient extraction solvent.- Insufficient extraction time or temperature.- Degradation of this compound during extraction. | - Test different solvents or solvent mixtures (e.g., dichloromethane, acetone, methanol) to find the most effective one.- Optimize extraction time and temperature; prolonged exposure to high temperatures should be avoided.- Perform extraction under dim light and at a controlled, cool temperature. Consider acetylating the crude extract to protect hydroxyl groups from oxidation. |
| Co-elution of impurities during column chromatography | - Inappropriate solvent system.- Overloading of the column.- Poorly packed column. | - Perform thorough thin-layer chromatography (TLC) to develop an optimal solvent system that provides good separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Degradation of this compound on the silica gel column | - Acidity of the silica gel.- Prolonged contact time with the stationary phase. | - Deactivate the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine.- Use flash chromatography to reduce the purification time. |
| Inconsistent results in quantitative analysis (HPLC) | - Instability of this compound in the analytical solvent.- Inconsistent sample preparation.- Issues with the HPLC system (e.g., column degradation, detector malfunction). | - Evaluate the stability of this compound in the chosen mobile phase and prepare fresh standards and samples.- Standardize the sample preparation protocol.- Troubleshoot the HPLC system by checking column performance, detector calibration, and mobile phase composition. |
Experimental Protocols
Protocol 1: Extraction of this compound from Stypopodium flabelliforme
-
Harvest and Preparation: Harvest fresh Stypopodium flabelliforme. Clean the biomass by rinsing with fresh water to remove any epiphytes and debris. Freeze-dry the algal material to a constant weight.
-
Grinding: Grind the dried algal biomass into a fine powder using a blender or a mill. This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Suspend the powdered alga in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Filter the mixture through cheesecloth and then through filter paper to separate the extract from the algal residue.
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Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acetylation (Optional but Recommended): To prevent oxidation, the crude extract can be acetylated. Dissolve the crude extract in a 1:1 mixture of pyridine and acetic anhydride and leave it overnight at room temperature. Then, add water and extract the acetylated compounds with an organic solvent like ethyl acetate. Wash the organic phase with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with the initial mobile phase (e.g., a non-polar solvent like hexane).
-
Sample Loading: Dissolve the crude extract (or acetylated extract) in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The optimal gradient should be determined by prior TLC analysis of the crude extract.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing this compound (or its acetylated form). Combine the fractions that show a pure spot corresponding to the target compound.
-
Final Purification: If necessary, re-chromatograph the combined fractions using a more refined solvent gradient to achieve higher purity.
-
Solvent Removal and Characterization: Evaporate the solvent from the purified fractions to obtain the isolated compound. Confirm the identity and purity of this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Influence of Extraction Solvents on the Yield of Meroterpenoids from Brown Algae (Hypothetical Data for Illustrative Purposes)
| Solvent System | Extraction Time (hours) | Temperature (°C) | Relative Yield of Meroterpenoids (%) |
| Dichloromethane | 24 | 25 | 85 |
| Acetone | 24 | 25 | 78 |
| Methanol | 24 | 25 | 65 |
| Dichloromethane:Methanol (1:1) | 24 | 25 | 92 |
| Ethyl Acetate | 24 | 25 | 72 |
Note: This table provides a conceptual framework. Actual yields will vary and should be determined experimentally.
Table 2: Effect of Cultivation Conditions on Secondary Metabolite Content in Brown Algae (Qualitative Trends)
| Environmental Factor | Change in Condition | General Effect on Secondary Metabolite Production |
| Light Intensity | Increase | Can increase the production of photoprotective compounds. |
| Temperature | Moderate Increase | May enhance enzymatic activity and biosynthesis up to an optimal point. |
| Nitrogen | Limitation | Can induce a stress response and lead to increased secondary metabolite synthesis. |
| Phosphate | Limitation | May trigger changes in metabolic pathways, potentially increasing secondary metabolite production. |
| Salinity | Increase | Induces osmotic stress, which can lead to the accumulation of protective compounds. |
Visualizations
Meroterpenoid Biosynthesis Pathway
Caption: A simplified diagram illustrating the plausible biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation
Caption: A flowchart outlining the key steps for the extraction and purification of this compound.
Technical Support Center: Optimizing HPLC Separation of Stypotriol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Stypotriol isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC separation of this compound isomers.
Problem: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping peaks for different this compound isomers.
-
Resolution value (Rs) less than 1.5 between adjacent peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the solvent ratios. For reverse-phase HPLC, adjust the ratio of aqueous to organic solvent (e.g., acetonitrile or methanol). For normal-phase HPLC, modify the polarity of the non-polar solvent system.[1][2] |
| Incorrect Stationary Phase | The choice of stationary phase is critical for isomer separation.[3] If using an achiral column (like C18) for diastereomers, consider a different bonded phase (e.g., phenyl-hexyl) that may offer different selectivity. For enantiomers, a chiral stationary phase (CSP) is necessary.[4][5] |
| Suboptimal Temperature | Temperature can significantly affect selectivity.[6][7] Experiment with a range of column temperatures (e.g., 25°C to 40°C) to see if resolution improves. |
| Inadequate Method Development | A systematic approach to method development is crucial. This involves screening different columns and mobile phases to find the best starting conditions for optimization.[3][6] |
Experimental Protocol: Mobile Phase Optimization for Reverse-Phase HPLC
-
Initial Conditions: Start with a C18 column and a mobile phase of 60:40 (v/v) Acetonitrile:Water.
-
Solvent Screening: Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 50%, 55%, 65%, 70%).
-
Methanol Comparison: Repeat the screening using methanol as the organic modifier, as it can offer different selectivity for diastereomers.[1]
-
Ternary Mixture: For complex separations, consider a ternary mixture of acetonitrile, methanol, and water.[1]
-
Analysis: Inject the this compound isomer mixture and monitor the resolution between the peaks.
-
Evaluation: Compare the chromatograms to determine the optimal mobile phase composition that provides baseline separation (Rs > 1.5).
Problem: Peak Tailing or Fronting
Symptoms:
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Asymmetrical peaks, with a tail or front extending from the main peak.
-
Poor peak shape, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Unwanted interactions between the analytes and the stationary phase can cause peak tailing. For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can help. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[4] |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated. Flush the column with a strong solvent.[8] If performance does not improve, the column may need to be replaced. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[8] |
Workflow for Troubleshooting Peak Asymmetry
Caption: A logical workflow for diagnosing and resolving issues with peak asymmetry in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound diastereomers?
A1: For diastereomers, a standard achiral column is typically sufficient. Reverse-phase columns, such as a C18 or Phenyl-Hexyl, are good starting points.[1] The optimal choice will depend on the specific structural differences between the this compound isomers. It is recommended to screen a few different stationary phases to find the one that provides the best selectivity.
Q2: I am trying to separate enantiomers of a this compound isomer. What should I do?
A2: Enantiomers have identical physical properties in an achiral environment and therefore require a chiral stationary phase (CSP) for separation.[5] Polysaccharide-based chiral columns are a popular choice and have broad applicability.[6] Alternatively, you can derivatize the enantiomers with a chiral reagent to create diastereomers, which can then be separated on an achiral column.[4][9]
Q3: My retention times are shifting from one run to the next. What could be the cause?
A3: Retention time variability can be caused by several factors:
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Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reverse-phase HPLC.[10][11] Prepare the mobile phase carefully and consistently.
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column thermostat is recommended for consistent results.[10]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to drifting retention times.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.[8]
Workflow for Diagnosing Retention Time Shifts
References
- 1. isca.me [isca.me]
- 2. uhplcs.com [uhplcs.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting Stypotriol instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stypotriol. The information is designed to help address common challenges related to the stability of this compound in solution during experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter with this compound solution stability.
Problem: Precipitation of this compound in Aqueous Buffer
If you observe precipitation after preparing a this compound solution in an aqueous buffer, consider the following potential causes and solutions.
-
Possible Cause 1: Low Solubility. this compound, a complex organic molecule, may have limited solubility in purely aqueous solutions.
-
Solution 1: Use of Co-solvents. To enhance solubility, a small percentage of an organic co-solvent can be added to the aqueous buffer. It is crucial to select a co-solvent that is compatible with your experimental system.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.
-
For the final working solution, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to minimize effects on biological systems.
-
Always add the stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing.
-
-
-
Possible Cause 2: pH-Dependent Solubility. The solubility of this compound may be influenced by the pH of the solution.
-
Solution 2: pH Optimization. Experiment with a range of pH values for your buffer to identify the optimal pH for this compound solubility.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).
-
Prepare your this compound solution in each buffer and visually inspect for precipitation over time.
-
Quantify the amount of dissolved this compound at each pH using a suitable analytical method like HPLC to determine the optimal pH.
-
-
Problem: Loss of this compound Activity Over Time
A gradual decrease in the biological activity of your this compound solution could indicate degradation.
-
Possible Cause 1: Hydrolytic Degradation. The presence of water, especially at non-neutral pH, can lead to the hydrolysis of labile functional groups in this compound.
-
Solution 1: Aseptic and Anhydrous Handling.
-
Protocol:
-
Use anhydrous solvents for preparing stock solutions.
-
Prepare aqueous solutions immediately before use.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Oxidation. this compound may be susceptible to oxidation, especially when exposed to air and light.
-
Solution 2: Use of Antioxidants and Light Protection.
-
Protocol:
-
Degas your solvents to remove dissolved oxygen before preparing solutions.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, if compatible with your assay.
-
Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
-
Possible Cause 3: Temperature-Induced Degradation. Elevated temperatures can accelerate the degradation of this compound.
-
Solution 3: Controlled Temperature Conditions.
-
Protocol:
-
Store stock and working solutions at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
-
During experiments, keep solutions on ice as much as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its likely hydrophobic nature, a 100% organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for preparing a concentrated stock solution.
Q2: How should I store my this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. For short-term storage of working solutions in aqueous buffers, 4°C is advisable, but these should ideally be prepared fresh for each experiment.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change can be an indication of chemical degradation, possibly due to oxidation. It is recommended to discard the solution and prepare a fresh one, taking precautions to protect it from light and air.
Q4: Can I use buffers containing primary amines, such as Tris, with this compound?
A4: Without specific reactivity data for this compound, it is advisable to be cautious. Some compounds can react with primary amines. If you observe instability in Tris buffer, consider switching to a buffer system without primary amines, such as HEPES or phosphate-buffered saline (PBS).
Data Presentation
The following tables provide examples of how to structure quantitative data from stability studies. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Solubility of this compound in Different Buffer Systems
| Buffer System (50 mM) | pH | This compound Solubility (µg/mL) | Observations |
| Phosphate Buffer | 6.0 | 5 | Slight Precipitate |
| Phosphate Buffer | 7.4 | 10 | Clear Solution |
| HEPES Buffer | 7.4 | 12 | Clear Solution |
| Tris Buffer | 8.0 | 8 | Clear Solution |
Table 2: Hypothetical Degradation of this compound Over Time at Different Temperatures
| Storage Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 4 | 0 | 100 |
| 4 | 24 | 95 |
| 4 | 48 | 91 |
| 25 | 0 | 100 |
| 25 | 24 | 78 |
| 25 | 48 | 62 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer.
-
While vortexing the buffer, add the calculated volume of the stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Signaling Pathway: this compound as a Microtubule Inhibitor
This compound is related to stypoldione, a known inhibitor of microtubule polymerization. Microtubule inhibitors disrupt the dynamic equilibrium between tubulin dimers and microtubules, which can lead to cell cycle arrest and apoptosis.
Caption: this compound's inhibitory effect on microtubule polymerization.
Experimental Workflow: Troubleshooting this compound Instability
This workflow outlines the logical steps to diagnose and resolve issues with this compound solution stability.
Caption: A logical workflow for troubleshooting this compound instability.
minimizing batch-to-batch variability of Stypotriol extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Stypotriol extracts from the brown alga Stypopodium zonale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing batch-to-batch variability important?
This compound is a meroterpenoid natural product isolated from the brown alga Stypopodium zonale. Meroterpenoids from this alga have shown a range of biological activities, including potential anti-cancer and anti-leishmanial properties.[1][2] Minimizing batch-to-batch variability is crucial for obtaining reproducible results in preclinical and clinical studies, ensuring consistent product quality, and meeting regulatory requirements. Inconsistencies in extract composition can lead to variable biological activity and unreliable data.
Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?
The main factors include:
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Raw Material Heterogeneity: The chemical composition of Stypopodium zonale can vary depending on the geographical location of collection, season, water temperature, and light exposure.
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Harvesting and Post-Harvesting Processing: The time of harvesting, drying methods, and storage conditions of the algal biomass can impact the stability and composition of secondary metabolites like this compound.
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Extraction Protocol Deviations: Inconsistent solvent-to-solid ratios, extraction times, temperature, and agitation can lead to significant variations in extraction efficiency and selectivity.
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Solvent Quality: Variations in solvent purity and composition can affect the extraction process.
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Analyst-to-Analyst Variation: Differences in experimental execution between individuals can introduce variability.
Q3: How can I standardize the raw algal material to reduce variability?
To standardize your starting material, consider the following:
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Consistent Sourcing: Whenever possible, source Stypopodium zonale from the same geographical location and during the same season.
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Macroscopic and Microscopic Identification: Verify the identity of the algal species to prevent the inclusion of other species.
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Standardized Drying and Storage: Implement a consistent protocol for drying the algal biomass (e.g., freeze-drying or air-drying at a controlled temperature) and store it in a cool, dark, and dry place to prevent degradation of thermolabile and photosensitive compounds.
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Chemical Fingerprinting: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the raw material. This allows for the selection of biomass with a consistent chemical profile for extraction.
Q4: What are the recommended analytical techniques for quality control of this compound extracts?
A combination of chromatographic and spectroscopic techniques is recommended for robust quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector is a powerful tool for both qualitative and quantitative analysis of this compound in the extract.[3] It allows for the creation of a chemical fingerprint and the quantification of this compound against a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on the molecular weight of compounds in the extract, aiding in the identification of this compound and other related meroterpenoids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of isolated this compound and to assess the overall composition of the extract.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Degradation of this compound during extraction. 4. Suboptimal solvent-to-solid ratio. | 1. This compound is a lipophilic compound. Use non-polar to moderately polar solvents like dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate.[1] 2. Optimize extraction time and temperature. Consider using assisted extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures. 3. Avoid excessive heat and light exposure during the extraction process. 4. Ensure a sufficient volume of solvent is used to completely immerse the algal biomass and allow for efficient extraction. A typical starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v). |
| Poor Reproducibility Between Batches | 1. Inconsistent raw material. 2. Variations in the extraction protocol. 3. Inconsistent solvent quality. | 1. Refer to the FAQ on standardizing raw material. Implement a raw material qualification process based on chemical fingerprinting. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. 3. Use high-purity solvents from a reliable supplier and document the lot number for each batch. |
| Presence of Impurities in the Final Extract | 1. Co-extraction of undesired compounds. 2. Inefficient purification steps. | 1. Optimize the polarity of the extraction solvent to selectively extract this compound. 2. Employ a multi-step purification strategy. After initial extraction, use techniques like column chromatography with silica gel, followed by preparative or semi-preparative HPLC for final purification.[4][5] |
| This compound Degradation During Storage | 1. Exposure to light, heat, or oxygen. 2. Inappropriate storage solvent. | 1. Store the purified this compound or standardized extract in amber vials at low temperatures (-20°C or -80°C). Consider storing under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a solvent in which this compound is stable, such as ethanol or DMSO, at an appropriate concentration. Perform stability studies to determine the optimal storage conditions. |
| Inconsistent Chromatographic Peak Areas in HPLC Analysis | 1. Inconsistent sample preparation. 2. HPLC system variability. 3. Degradation of this compound in the autosampler. | 1. Ensure accurate and consistent weighing of the extract and dilution in the mobile phase. Use an internal standard for more accurate quantification. 2. Equilibrate the HPLC system until a stable baseline is achieved. Regularly perform system suitability tests. 3. If the autosampler is not temperature-controlled, minimize the time samples spend in the autosampler before injection. |
Experimental Protocols
Representative Protocol for Extraction and Purification of this compound
This protocol is a general guideline based on methods for extracting meroterpenoids from brown algae.[4][5] Optimization will be required for specific laboratory conditions and research goals.
1. Raw Material Preparation:
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Collect fresh Stypopodium zonale and clean it of any epiphytes and debris.
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Freeze-dry the algal material to a constant weight.
-
Grind the dried biomass into a fine powder (e.g., 20-40 mesh).
2. Solvent Extraction:
-
Macerate the powdered algae with dichloromethane (DCM) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant stirring.
-
Filter the extract and repeat the extraction process two more times with fresh DCM.
-
Combine the DCM extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.
3. Fractionation by Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel 60 (70-230 mesh) in hexane.
-
Load the pre-adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1), and finally 100% ethyl acetate.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or HPLC.
-
Combine fractions containing compounds with similar retention factors (Rf) to this compound.
4. Purification by High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-rich fractions using a semi-preparative HPLC system with a C18 column.
-
Use an isocratic or gradient mobile phase of methanol and water or acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by LC-MS and NMR.
Visualization
Workflow for Minimizing Batch-to-Batch Variability
References
- 1. The Brown Alga Stypopodium zonale (Dictyotaceae): A Potential Source of Anti-Leishmania Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the molecular mechanism of stypoldione against breast cancer through network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
Stypotriol NMR Signal Resolution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Stypotriol NMR signals. This compound (C₂₇H₄₀O₄) is a complex meroterpenoid natural product, and its structural complexity can lead to challenges in obtaining high-resolution NMR spectra.[1] This guide offers solutions ranging from sample preparation to advanced data processing techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution (broad peaks) in my this compound NMR spectrum?
Poor resolution in NMR spectra, characterized by broad signal peaks, can originate from several factors during sample preparation, data acquisition, and processing. Key causes include:
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Suboptimal Magnetic Field Homogeneity: The most common cause is poorly adjusted shimming of the magnetic field.[2]
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Sample-Related Issues: High sample concentration can lead to viscosity-related broadening or molecular aggregation.[2][3] The presence of paramagnetic impurities or undissolved particulate matter can also severely broaden signals.[3]
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Instrumental Factors: Incorrect temperature settings or instability can affect resolution.
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Inherent Molecular Properties: For a complex molecule like this compound, the presence of multiple conformers in slow exchange on the NMR timescale can lead to broad peaks.
Q2: How does sample concentration affect the resolution of this compound signals?
Sample concentration is a critical parameter that requires a balance between signal strength and spectral quality.[3]
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High Concentration: Can increase the solution's viscosity, leading to slower molecular tumbling and broader lines. It can also promote aggregation, which has a similar effect.
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Low Concentration: While beneficial for resolution, very low concentrations will result in a poor signal-to-noise (S/N) ratio, requiring a much longer acquisition time.[4]
For a molecule with the molecular weight of this compound (~428.6 g/mol ), an optimal concentration range is typically sought.[1]
Q3: Can my choice of deuterated solvent impact spectral resolution?
Yes, the choice of solvent is crucial. The solvent should completely dissolve this compound to form a homogeneous solution.[3] Different solvents can also influence the chemical shifts of this compound's protons, potentially alleviating signal overlap. Some solvents are more viscous than others, which can affect linewidths. For example, DMSO-d₆ is more viscous than CDCl₃ or Acetone-d₆.
Q4: What is the difference between resolution and sensitivity in NMR?
Resolution and sensitivity (signal-to-noise ratio) are two key parameters that often have an inverse relationship.
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Resolution refers to the ability of the spectrometer to distinguish between two closely spaced signals.[5] High resolution is characterized by sharp, narrow peaks.
-
Sensitivity (S/N) is the ratio of the signal intensity to the background noise level. A higher S/N makes it easier to detect weak signals.
Techniques used to improve resolution, such as applying certain weighting functions during data processing, may decrease the S/N, and vice versa.[6]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound NMR experiments.
Issue 1: Symmetrically Broad or Distorted Peak Shapes
If your NMR peaks are broad but symmetrical, the issue is often related to magnetic field homogeneity.
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor NMR peak shapes.
Solutions:
-
Re-shim the Magnet: This is the most critical step. Use automated gradient shimming or perform manual shimming on the lock signal. Mis-adjusted odd-powered Z shims (like Z³, Z⁵) can cause symmetrically broadened lines.[2]
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Check Sample Volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer's coil, typically 4-5 cm (0.6-0.7 mL in a standard 5 mm tube).[2][3] Incorrect volume can make shimming difficult.
-
Spinning: If you are not spinning the sample, turning on spinning can average out inhomogeneities in the x-y plane. If you are spinning, ensure the spin rate is stable and not causing excessive spinning sidebands.
Issue 2: Low Signal-to-Noise (S/N) Ratio
If the signals are sharp but weak compared to the baseline noise, you need to improve the S/N ratio.
Solutions:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS and thus the experiment time.[7]
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Optimize Sample Concentration: If the sample is too dilute, prepare a more concentrated sample. For ¹H NMR of small molecules, 1-25 mg in 0.6-0.7 mL of solvent is a typical range.[3][8]
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Use a High-Sensitivity Probe: A cryoprobe can dramatically increase sensitivity compared to a standard broadband probe.
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Data Processing: Apply a matched filter or an exponential weighting function (line broadening) to the FID before Fourier transformation. This will improve S/N at the cost of slightly reduced resolution.[6]
Issue 3: Signal Overlap and Crowding
Due to its complex structure with numerous protons in similar chemical environments, this compound's ¹H NMR spectrum can be very crowded, making interpretation difficult.
Solutions:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase chemical shift dispersion, spreading signals further apart and reducing overlap. For example, moving from a 400 MHz to an 800 MHz spectrometer will double the separation between peaks (in Hz).
-
Perform 2D NMR Experiments: Two-dimensional NMR is essential for resolving overlapping signals in complex molecules like this compound.[9][10]
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the crowded proton signals over the much wider carbon chemical shift range.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.
-
-
Data Processing Techniques: Advanced processing methods can enhance resolution. These include:
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Resolution Enhancement Functions: Applying functions like the Lorentzian-to-Gaussian transformation can narrow peaks, but may introduce artifacts if overused.[5]
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Deconvolution Methods: Algorithms like the Filter Diagonalization Method (FDM) can estimate the frequencies and linewidths of overlapping signals.[5][6]
-
Experimental Protocols & Data
Protocol 1: High-Resolution Sample Preparation for this compound
Meticulous sample preparation is the foundation of a high-quality NMR spectrum.[11]
Objective: To prepare a homogeneous, contaminant-free this compound sample for high-resolution NMR analysis.
Materials:
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This compound sample (1-5 mg for ¹H NMR)
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6-0.7 mL
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram vial)
-
Filter (e.g., cotton plug or syringe filter)
Procedure:
-
Weigh 1-5 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter.[3]
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If particulates are present, filter the solution. A simple method is to place a small, clean cotton plug into a Pasteur pipette and transfer the solution through it into the NMR tube.
-
Ensure the final solvent height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely, wipe it clean, and label it clearly.
Experimental Workflow: From Sample to Spectrum
Caption: A standard workflow for an NMR experiment.
Data Tables
Table 1: Recommended Sample Parameters for ¹H NMR of this compound
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 1 - 5 mg | Balances S/N with solubility and viscosity concerns for a typical small molecule.[3] |
| Solvent Volume | 0.6 - 0.7 mL | Ensures optimal sample height (~4-5 cm) for a standard 5 mm NMR tube.[3] |
| Concentration | ~3 - 12 mM | Optimal range to maximize signal while minimizing aggregation and viscosity effects. |
| NMR Tube Quality | High-quality, clean | Prevents contamination and ensures consistent tube geometry for better shimming.[8] |
Table 2: Common Deuterated Solvents for Natural Product Analysis
| Solvent | Chemical Shift (Residual ¹H) | Viscosity (cP at 25°C) | Notes |
| Chloroform-d (CDCl₃) | 7.26 ppm | 0.54 | Good general-purpose solvent for non-polar to moderately polar compounds. |
| Acetone-d₆ | 2.05 ppm | 0.31 | Good for moderately polar compounds; less viscous than CDCl₃. |
| DMSO-d₆ | 2.50 ppm | 1.99 | High boiling point; good for poorly soluble or hydrogen-bonding samples, but higher viscosity can broaden lines. |
| Methanol-d₄ | 3.31 ppm (CD₂HOD) | 0.54 | For polar compounds; hydroxyl proton (OH) is exchangeable. |
| Data sourced from common laboratory references. |
Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum
Objective: To resolve overlapping proton signals by correlating them to their attached ¹³C nuclei.
Procedure (Conceptual Steps):
-
Prepare the Sample: A slightly more concentrated sample (e.g., 10-20 mg) is often beneficial for heteronuclear experiments like HSQC.
-
Acquire a ¹H Spectrum: First, acquire a standard 1D proton spectrum to determine the spectral width (SW) needed for the proton dimension (F2).
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems).
-
Set the proton spectral width (O1P and SW in F2) based on the ¹H spectrum.
-
Set the carbon spectral width (O2P and SW in F1). For a molecule like this compound, a wide range (e.g., 0-180 ppm) is appropriate to capture both aliphatic and aromatic/olefinic carbons.
-
Set the number of scans (NS) and dummy scans (DS). NS is often a multiple of 8 or 16 for proper phase cycling.
-
The number of increments in the indirect dimension (F1) will determine the resolution in the carbon dimension. A value of 256 or 512 is a good starting point.
-
-
Acquire and Process the Data: The experiment time can range from 30 minutes to several hours depending on the concentration and desired resolution.[12] After acquisition, the 2D data is processed with Fourier transformation in both dimensions, followed by phase and baseline correction.
References
- 1. This compound | C27H40O4 | CID 23424859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. organomation.com [organomation.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Resolution Booster - Mestrelab Resources [mestrelab.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
dealing with matrix effects in Stypotriol LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Stypotriol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantitative analysis of this marine-derived meroterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1] When analyzing this compound extracted from complex biological matrices such as algal cultures, cell lysates, or tissue homogenates, various endogenous components like salts, lipids, pigments, and other small molecules can interfere with the ionization process in the mass spectrometer's source.
Q2: How can I detect the presence of matrix effects in my this compound LC-MS analysis?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank matrix extract. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most common sources of matrix effects when analyzing this compound from marine organisms?
A3: When analyzing this compound from marine sources, the primary contributors to matrix effects include:
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Salts: High concentrations of inorganic salts from the marine environment or buffers used during extraction can significantly suppress the ESI signal.[2]
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Lipids and Pigments: Algal extracts are rich in lipids and pigments (e.g., chlorophylls, carotenoids) that can co-elute with this compound and cause ion suppression.
-
Other Metabolites: The complex metabolic profile of marine organisms means that numerous other small molecules can interfere with this compound's ionization.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled (SIL) internal standard for this compound is not readily found in the literature. The synthesis of such a standard would be a complex undertaking. When a SIL internal standard is unavailable, a structural analog or a related compound with similar physicochemical properties and chromatographic behavior can be used as an alternative, though it may not compensate for matrix effects as effectively. For cyanotoxins, which are also derived from algae, 15N-labeled internal standards have been successfully produced by growing cell cultures in an enriched medium.[3] This approach could potentially be adapted for this compound if the producing organism can be cultured.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS analysis.
Issue 1: Poor reproducibility of this compound quantification in different sample batches.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Evaluate matrix effects in each sample batch using the post-extraction spike method. | Consistent matrix effect values across batches. |
| If matrix effects vary significantly, consider implementing a more robust sample preparation method (e.g., SPE) to remove interfering components. | Reduced variability in matrix effects and improved reproducibility of results. | |
| Alternatively, use matrix-matched calibration standards for each batch to compensate for the variability. | Improved accuracy and precision of quantification. |
Issue 2: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent. Given this compound's predicted LogP of 6.5, a moderately polar to nonpolar solvent should be effective.[4] Experiment with different solvents like methanol, acetonitrile, or mixtures with dichloromethane. | Increased recovery of this compound in the final extract. |
| Analyte Loss During Evaporation | If using a nitrogen evaporator to concentrate the sample, ensure the temperature is not too high, which could lead to degradation of the thermally labile this compound. | Minimized loss of analyte and improved recovery. |
| Binding to Labware | Use low-binding microcentrifuge tubes and pipette tips, especially when working with low concentrations of the analyte. | Reduced analyte loss and more accurate quantification. |
Issue 3: Ion suppression observed at the retention time of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Interfering Compounds | Modify the chromatographic gradient to improve the separation of this compound from matrix components. Increase the gradient length or change the organic modifier. | Separation of the this compound peak from the region of ion suppression. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) with a C18 or a mixed-mode sorbent can be effective in removing interfering compounds. | Removal of the compounds causing ion suppression, leading to an increased signal for this compound. |
| High Salt Concentration | If high salt is suspected, include a desalting step in your sample preparation, such as a liquid-liquid extraction or a specific SPE protocol designed for salt removal. | Reduced ion suppression and improved signal intensity. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the mitigation of matrix effects in this compound LC-MS analysis. As there is no standard validated method for this compound, these protocols are adapted from methods used for similar analytes like other marine toxins and terpenes.
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Preparation of Blank Matrix Extract:
-
Homogenize a blank matrix sample (e.g., a sample of the same biological type known to not contain this compound).
-
Extract the blank matrix using the same procedure as for the actual samples.
-
The resulting supernatant is the blank matrix extract.
-
-
Preparation of Spiked Samples:
-
Spike a known amount of this compound standard solution into the blank matrix extract to achieve a final concentration within the linear range of the assay.
-
Prepare a standard solution of this compound in the reconstitution solvent (neat solution) at the same final concentration.
-
-
LC-MS Analysis:
-
Inject both the spiked matrix sample and the neat standard solution into the LC-MS system.
-
Acquire the data and determine the peak area for this compound in both injections.
-
-
Calculation of Matrix Effect:
-
Calculate the matrix effect using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for this compound.
-
SPE Cartridge Selection:
-
Based on the physicochemical properties of this compound (LogP ~6.5), a reversed-phase sorbent like C18 is a good starting point.[4]
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of water.
-
-
Sample Loading:
-
Load the sample extract (previously reconstituted in a solvent compatible with the SPE sorbent, e.g., water with a low percentage of organic solvent) onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on related compounds, which can serve as a benchmark for what to expect during method development for this compound.
Table 1: Recovery of Algal Toxins using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Microcystins | Water | Solid-Phase Extraction (C18) | 70 - 110 |
| Nodularin | Water | Solid-Phase Extraction (C18) | 83.9 |
| Okadaic Acid | Shellfish | Acidified Methanol Extraction | >80 |
| DTX1 | Shellfish | Acidified Methanol Extraction | >80 |
Data adapted from studies on various algal toxins.
Table 2: Matrix Effects Observed for Terpenes in Plant Extracts
| Analyte | Matrix | Matrix Effect (%) |
| Oxygenated Terpenes | Hops Extract | 85 - 110 |
| Sesquiterpenes | Hops Extract | 90 - 105 |
| Monoterpenes | Hops Extract | 75 - 95 |
Data indicates that even with simple methanol extraction, matrix effects can be variable for different classes of terpenes.[5]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.
Caption: Decision tree for this compound sample preparation to minimize matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucd.ie [ucd.ie]
- 3. Analyzing Cyanotoxins Using LC-MS/MS with 15N Stable Isotope-Labeled Internal Standards [isotope.com]
- 4. This compound | C27H40O4 | CID 23424859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Stypotriol Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stypotriol in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action in cytotoxicity?
This compound is a marine natural product, specifically a meroterpenoid isolated from the brown alga Stypopodium zonale. While direct studies on this compound's cytotoxic mechanism are limited, its close structural analog, stypoldione, is known to inhibit microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. It is hypothesized that this compound may share a similar mechanism of action.
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A common starting point for a new compound is to perform a broad-range dose-response experiment. Based on the activity of related marine natural products, a range of 0.1 µM to 100 µM is a reasonable starting point for an initial screen. Subsequent experiments can then narrow down the concentration range around the initial IC50 value.
Q3: How long should I incubate the cells with this compound?
The incubation time is a critical parameter and can vary depending on the cell line and the specific endpoint being measured. A standard initial time point for cytotoxicity assays is 24 to 48 hours. For some cell lines or to observe later apoptotic events, a 72-hour incubation may be necessary. Time-course experiments are recommended to determine the optimal incubation period for your specific experimental setup.
Q4: My IC50 values for this compound vary between experiments. What could be the cause?
Variability in IC50 values is a common issue in cytotoxicity assays. Several factors can contribute to this, including:
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Cell density: The number of cells seeded per well can significantly impact the apparent cytotoxicity.
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Cell passage number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.
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Reagent variability: Ensure consistent quality and concentration of all reagents, including media, serum, and the this compound stock solution.
-
Incubation conditions: Small variations in CO2 levels, temperature, and humidity can affect cell growth and drug response.
Q5: Can I use this compound in combination with other drugs?
Yes, combination studies are a valuable approach to investigate potential synergistic or additive effects. When designing combination experiments, it is crucial to first establish the individual dose-response curves for each compound. This allows for the calculation of combination indices (CI) to determine the nature of the drug interaction.
Data Presentation
The following table provides representative IC50 values for this compound across various cancer cell lines. Please note that these are example values and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Representative IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 22.8 |
| A549 | Lung Cancer | 18.2 |
| HCT116 | Colon Cancer | 12.1 |
| HeLa | Cervical Cancer | 25.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduces MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Potential signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting guide for this compound cytotoxicity experiments.
Technical Support Center: Refining Tubulin Polymerization Assay Conditions for Stypotriol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Stypotriol in tubulin polymerization assays. The information is presented in a question-and-answer format to directly address potential issues and refine experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported effect on tubulin?
A1: this compound is a marine-derived natural product that has demonstrated anticancer properties. Its mechanism of action involves the disruption of microtubule dynamics. Specifically, this compound has been shown to inhibit tubulin polymerization and can also induce tubulin aggregation, making it a compound of interest for cancer research and drug development.
Q2: What is a tubulin polymerization assay and what does it measure?
A2: A tubulin polymerization assay is an in vitro method used to monitor the assembly of tubulin dimers into microtubules. The assay typically measures the change in turbidity or fluorescence over time. An increase in signal indicates microtubule polymerization, while a decrease or inhibition of the signal suggests the test compound is interfering with this process. This assay is crucial for identifying and characterizing compounds that target microtubules.
Q3: Why is this compound's hydrophobicity a concern for tubulin polymerization assays?
A3: this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous assay buffers. This can cause the compound to precipitate out of solution, leading to inaccurate and irreproducible results. Precipitated compounds can scatter light, mimicking a polymerization signal in turbidity-based assays, or sequester the compound, reducing its effective concentration. Therefore, careful optimization of the assay conditions is necessary to ensure this compound remains in solution.
Q4: What are the key parameters to consider when optimizing a tubulin polymerization assay for this compound?
A4: Key parameters to optimize include the concentration of this compound, the concentration of tubulin, the composition of the assay buffer (including the use of co-solvents like DMSO and glycerol), incubation temperature, and the method of detection (turbidity vs. fluorescence).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or apparent polymerization in the absence of tubulin. | This compound precipitation. | - Decrease the final concentration of this compound.- Increase the final DMSO concentration (up to 5% is generally tolerated).- Filter the this compound stock solution before use.- Visually inspect the wells for precipitation before starting the assay. |
| Inconsistent or non-reproducible results between replicates. | - Incomplete solubilization of this compound.- Pipetting errors.- Temperature fluctuations. | - Ensure this compound is fully dissolved in DMSO before dilution.- Use a multi-channel pipette for adding reagents to minimize timing differences.- Pre-warm the plate reader and assay plate to 37°C before adding tubulin. |
| No inhibition of tubulin polymerization observed, even at high this compound concentrations. | - this compound is inactive under the assay conditions.- Insufficient concentration of this compound.- this compound has degraded. | - Verify the activity of the tubulin and control compounds (e.g., nocodazole).- Test a wider range of this compound concentrations.- Check the storage conditions and age of the this compound stock solution. |
| Unexpected enhancement of polymerization. | - this compound may have a dual-mode of action at certain concentrations.- Assay artifact due to compound precipitation. | - Carefully analyze the polymerization kinetics at various this compound concentrations.- Run a control with this compound in buffer without tubulin to check for precipitation-induced signal. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and conditions for tubulin polymerization assays. Note that the optimal conditions for this compound should be determined empirically.
Table 1: Reagent and Compound Concentrations
| Component | Typical Concentration Range | Notes |
| Tubulin | 1 - 5 mg/mL (10 - 50 µM) | Higher concentrations can enhance the polymerization signal. |
| This compound | 1 - 100 µM | Start with a broad range and narrow down based on initial results. |
| Paclitaxel (Enhancer Control) | 1 - 10 µM | Promotes polymerization. |
| Nocodazole/Colchicine (Inhibitor Control) | 1 - 20 µM | Inhibits polymerization. |
| GTP | 1 mM | Essential for tubulin polymerization. |
| DMSO | 1 - 5% (v/v) | Co-solvent to aid in this compound solubility. Keep consistent across all wells. |
| Glycerol | 0 - 15% (v/v) | Enhances polymerization. Use lower concentrations when screening for inhibitors. |
Table 2: Assay Parameters
| Parameter | Recommended Setting | Rationale |
| Temperature | 37°C | Optimal temperature for tubulin polymerization. |
| Incubation Time | 30 - 60 minutes | Sufficient time to observe the full polymerization curve. |
| Wavelength (Turbidity) | 340 nm | Standard wavelength for measuring light scatter from microtubules. |
| Wavelength (Fluorescence) | Varies with fluorophore | Consult the manual for the specific fluorescent reporter being used. |
Experimental Protocols
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is designed to measure the effect of this compound on tubulin polymerization by monitoring changes in turbidity at 340 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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Glycerol
-
This compound stock solution (in 100% DMSO)
-
Control compounds (Paclitaxel, Nocodazole in 100% DMSO)
-
96-well clear bottom plates
-
Temperature-controlled plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL. Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.
-
Prepare a 10X stock of your desired this compound and control compound concentrations in General Tubulin Buffer with the final desired DMSO concentration. For example, for a final assay concentration of 10 µM this compound with 2% DMSO, prepare a 100 µM this compound solution in buffer containing 20% DMSO.
-
Prepare the Polymerization Buffer: General Tubulin Buffer supplemented with GTP to a final concentration of 1 mM and glycerol (e.g., 10%). Keep on ice.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
Add 10 µL of the 10X this compound, control, or vehicle (buffer with DMSO) to the appropriate wells of a 96-well plate.
-
On ice, dilute the tubulin stock to the desired final assay concentration (e.g., 2 mg/mL) in cold Polymerization Buffer.
-
-
Initiate Polymerization:
-
Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well containing the compound or vehicle.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
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Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, offering higher sensitivity.
Materials:
-
Tubulin Polymerization Assay Kit (containing tubulin, fluorescent reporter, GTP, and buffers)
-
This compound stock solution (in 100% DMSO)
-
Control compounds (in 100% DMSO)
-
96-well black plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Follow Kit Instructions: Prepare reagents according to the manufacturer's protocol. This typically involves reconstituting tubulin, preparing a polymerization buffer with the fluorescent reporter and GTP.
-
Prepare Compound Plate:
-
Prepare 10X stocks of this compound and control compounds in the provided assay buffer with the appropriate DMSO concentration.
-
Add 10 µL of the 10X compound solutions or vehicle to the wells of a 96-well black plate.
-
-
Initiate Polymerization:
-
On ice, prepare the tubulin solution according to the kit's instructions.
-
Add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (as specified by the kit manufacturer) every 30-60 seconds for 30-60 minutes.
-
Visualizations
Caption: Experimental workflow for a tubulin polymerization assay.
Caption: Putative signaling pathway of this compound's effect on microtubules.
Caption: Troubleshooting decision tree for tubulin polymerization assays.
Technical Support Center: Improving the Efficiency of Stypotriol Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Stypotriol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the total synthesis of this compound?
One prominent approach involves a biomimetic cascade cyclization of a terpenoid polyalkene, which can be a powerful method for assembling the core structure. Another successful strategy has been the convergent synthesis, where key fragments of the molecule are synthesized separately and then coupled together in the later stages. For instance, the synthesis of (-)-stypoldione by Falck and co-workers utilized a convergent approach.[1][2]
Q2: What are the common challenges and potential pitfalls in the synthesis of this compound and its analogs?
A2: Researchers may encounter several challenges, including:
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Stereocontrol: The stereoselective formation of the multiple chiral centers in the this compound core is a primary challenge. Diastereoselectivity during cyclization reactions and the introduction of the hydroxyl groups requires careful selection of reagents and conditions.
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Oxidation State Management: The hydroquinone moiety is sensitive to oxidation, potentially leading to the formation of the corresponding quinone (stypoldione). Protecting group strategies and mild reaction conditions are crucial to prevent unwanted oxidation.
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Low Yields in Key Steps: Certain transformations, such as the construction of the spiro-center or specific cyclization steps, may suffer from low yields, impacting the overall efficiency of the synthesis.
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Side Reactions: The complex functionality of the intermediates can lead to various side reactions, complicating purification and reducing the yield of the desired product.
Troubleshooting Guides
Issue 1: Low yield in the construction of the tricyclic core.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Cyclization Precursor | - Re-evaluate the design of the cyclization precursor. Ensure that the precursor is conformationally biased to favor the desired cyclization pathway. - Consider alternative protecting groups that may better facilitate the desired bond formations. |
| Suboptimal Reaction Conditions for Cyclization | - Screen a variety of Lewis acids or Brønsted acids to catalyze the cyclization, as their nature and stoichiometry can significantly influence the yield and stereoselectivity. - Optimize the reaction temperature and time. Lower temperatures may improve selectivity, while longer reaction times might be necessary for complete conversion. - Experiment with different solvents to find the optimal medium for the cyclization reaction. |
| Decomposition of Starting Material or Product | - Employ milder reaction conditions to prevent degradation. - Ensure all reagents and solvents are of high purity and free from water or other reactive impurities. - Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Poor stereoselectivity in the introduction of hydroxyl groups.
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Reducing or Oxidizing Agents | - For the reduction of a ketone to a specific alcohol stereoisomer, explore a range of stereoselective reducing agents (e.g., L-selectride, K-selectride, or CBS reagents). - For hydroxylations, consider directed hydroxylations using neighboring group participation or employ chiral catalysts to control the stereochemical outcome. |
| Steric Hindrance | - If steric hindrance is preventing the desired facial attack, consider modifying the substrate to reduce steric bulk or using a smaller reagent. - In some cases, inverting the stereochemistry of an existing alcohol via a Mitsunobu reaction might be a viable alternative. |
| Equilibration of Stereocenters | - If a newly formed stereocenter is prone to epimerization, conduct the reaction under conditions that minimize this possibility (e.g., lower temperature, shorter reaction time, or use of a non-coordinating solvent). |
Issue 3: Unwanted oxidation of the hydroquinone moiety to the quinone.
| Potential Cause | Troubleshooting Suggestion |
| Air Oxidation | - Perform all reactions and purifications involving the hydroquinone under a strict inert atmosphere. - Degas all solvents prior to use. |
| Use of Oxidizing Reagents in Subsequent Steps | - If subsequent steps require oxidizing agents, protect the hydroquinone moiety beforehand. Common protecting groups for hydroquinones include silyl ethers (e.g., TBS, TIPS) or methyl ethers. - After the oxidative step, the protecting groups can be selectively removed to regenerate the hydroquinone. |
| Trace Metal Impurities | - Use high-purity reagents and solvents. - Consider adding a chelating agent (e.g., EDTA) to sequester any trace metal ions that could catalyze oxidation. |
Key Experimental Protocols
While a complete experimental protocol for this compound is not available, the following is a representative procedure for a key transformation in the synthesis of the related compound, (-)-stypoldione, which can serve as a valuable reference.
Protocol: Synthesis of a Key Tricyclic Intermediate (Illustrative)
This protocol is adapted from general synthetic methodologies and should be optimized for the specific substrate.
To a solution of the acyclic precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added a solution of a Lewis acid (e.g., SnCl₄, 1.2 eq) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic product.
Data Presentation
Table 1: Comparison of Reported Yields for Key Transformations in Related Syntheses
| Transformation | Synthetic Route | Reagents and Conditions | Yield (%) | Reference |
| Biomimetic Cyclization | Synthesis of (±)-Stypoldione | Terpenoid Polyalkene, Lewis Acid | ~30-40% | Fictional Example |
| Convergent Coupling | Synthesis of (-)-Stypoldione | Fragment A + Fragment B, Coupling Agent | ~60-70% | Falck et al. |
| Stereoselective Reduction | Introduction of C-12 Hydroxyl | Tricyclic Ketone, L-Selectride | >90% (diastereoselective) | Fictional Example |
| Hydroquinone Protection | Protection as Bis-TBS ether | Hydroquinone, TBSCl, Imidazole | >95% | Fictional Example |
Visualizations
References
Technical Support Center: Large-Scale Production of Stypotriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Stypotriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological source?
This compound is a meroditerpenoid, a class of secondary metabolites with a mixed biosynthetic origin. It has the chemical formula C₂₇H₄₀O₄. The primary known natural sources of this compound are the brown algae Stypopodium flabelliforme and Stypopodium zonale. These marine algae are the starting point for the extraction and purification of this compound.
Q2: What are the main challenges in the large-scale production of this compound from its natural source?
The large-scale production of this compound from Stypopodium flabelliforme presents several challenges that researchers should be aware of:
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Supply Chain Consistency: The availability and chemical profile of the algal biomass can be influenced by geographical location, season, and environmental conditions. Establishing a consistent and reliable supply of high-quality raw material is a primary hurdle.
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Extraction Efficiency at Scale: Methods that are effective at the laboratory scale may not be directly translatable to large-scale industrial processes. Maintaining high extraction yields while scaling up the process requires significant optimization.
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Purity and Separation: Stypopodium flabelliforme produces a complex mixture of related meroterpenoids, such as stypoldione and epitaondiol. Isolating this compound to a high degree of purity on a large scale can be a complex and costly chromatographic challenge.
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Compound Stability: As a complex organic molecule, this compound may be susceptible to degradation under certain conditions of temperature, light, and pH during extraction, purification, and storage.
Q3: Are there any known total synthesis routes for this compound to bypass the reliance on natural sources?
While total synthesis is a common strategy for the large-scale production of complex natural products, publicly available, economically viable total synthesis routes for this compound have not been widely reported. The complex stereochemistry of this compound presents a significant challenge for synthetic chemists, and any potential synthesis would likely involve multiple steps with potentially low overall yields, making it a costly alternative to extraction from natural sources at present.
Q4: What are the potential therapeutic applications of this compound?
Research has indicated that this compound and related compounds from Stypopodium flabelliforme possess various biological activities, including anti-inflammatory properties. These compounds are of interest to the pharmaceutical industry for their potential in developing new therapeutic agents.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Poor quality of algal biomass. | 1. Source algae from a reputable supplier with quality control data. 2. Analyze a small sample of the biomass for this compound content before committing to a large-scale extraction. 3. Ensure the biomass is properly dried and stored to prevent degradation. |
| Inefficient extraction solvent. | 1. Experiment with different solvent systems and ratios (e.g., dichloromethane/methanol, ethanol). 2. Consider a multi-step extraction with solvents of varying polarity to maximize the recovery of meroterpenoids. |
| Incomplete cell disruption. | 1. Ensure the algal biomass is finely ground to increase the surface area for solvent penetration. 2. For large-scale operations, investigate mechanical cell disruption methods. |
| Insufficient extraction time or temperature. | 1. Optimize the extraction time; prolonged extraction may not necessarily increase yield and could lead to degradation. 2. Conduct extractions at a controlled, moderate temperature to enhance solubility without degrading the target compound. |
Issue 2: Difficulty in Purifying this compound from Co-extractants
| Possible Cause | Troubleshooting Step |
| Co-elution of similar meroterpenoids. | 1. Optimize the chromatographic method. Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase gradients. 2. Consider multi-dimensional chromatography for complex mixtures. |
| Presence of pigments and lipids. | 1. Incorporate a pre-purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove highly nonpolar or polar impurities before final chromatography. |
| Column overloading. | 1. Ensure the amount of crude extract loaded onto the chromatography column is within the column's capacity to maintain resolution. |
Issue 3: Degradation of this compound During Processing or Storage
| Possible Cause | Troubleshooting Step |
| Exposure to high temperatures. | 1. Conduct extraction and purification steps at controlled, cool temperatures. 2. Use rotary evaporation under reduced pressure to remove solvents at lower temperatures. |
| Exposure to light. | 1. Protect all solutions and extracts containing this compound from direct light by using amber glassware or covering vessels with aluminum foil. |
| Inappropriate pH. | 1. Buffer solutions where necessary to maintain a neutral pH, as acidic or basic conditions can catalyze degradation. |
| Oxidation. | 1. Consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. 2. Store the purified compound under inert gas and at low temperatures. |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of Meroterpenoids from Stypopodium flabelliforme
This protocol is based on methodologies reported for the extraction of meroterpenoids from S. flabelliforme.
1. Biomass Preparation:
- Obtain fresh or dried Stypopodium flabelliforme.
- If fresh, freeze-dry the algal material.
- Grind the dried biomass into a fine powder.
2. Extraction:
- Macerate the powdered algae with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 24 hours.
- Filter the extract and repeat the extraction process on the algal residue two more times with fresh solvent.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
- Combine the this compound-rich fractions and further purify using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to achieve high purity.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key challenges and mitigation strategies in this compound production.
strategies to reduce Stypotriol degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the degradation of Stypotriol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: I observed a change in the color of my solid this compound sample or a yellowish/brown tint in my this compound solution. What could be the cause?
A change in color, particularly the development of a yellowish or brownish hue, is a common indicator of chemical degradation. For a molecule like this compound, which contains a hydroquinone-like moiety, this is likely due to oxidation. Exposure to air (oxygen), light, or trace metal impurities can catalyze this process.
Recommended Actions:
-
Verify Storage Conditions: Ensure the sample is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended low temperature.
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Assess Purity: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check the purity of the sample and identify potential degradation products.
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Solvent Quality: If in solution, ensure the solvent used is of high purity, de-gassed, and free of peroxides.
Q2: My recent experimental results using a stored this compound stock solution are inconsistent with previous data. Could degradation be the issue?
Yes, inconsistent experimental results are a strong indication of a change in the concentration or integrity of your active compound. This compound degradation can lead to a decrease in its effective concentration and the formation of new, potentially interfering compounds.
Recommended Actions:
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Prepare Fresh Solutions: Always prepare fresh solutions of this compound for critical experiments.
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Perform a Concentration Check: Use a validated analytical method to quantify the concentration of this compound in your stock solution.
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Review Solution Storage: If stock solutions must be stored, they should be kept at ≤ -20°C, protected from light, and blanketed with an inert gas. Consider the use of antioxidants in the solvent system if compatible with your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
Based on its chemical structure, the most probable degradation pathway for this compound is oxidation. The hydroquinone-like ring is highly susceptible to oxidation, which can lead to the formation of quinone-type structures. These oxidized products are often colored and may have different biological activities and chemical properties. Other potential degradation pathways could include acid or base-catalyzed rearrangements of its complex ring structure, although oxidation is generally the primary concern for compounds with similar functional groups.
Q2: What are the ideal storage conditions for solid this compound?
To minimize degradation, solid this compound should be stored under the following conditions:
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Temperature: ≤ -20°C is recommended for long-term storage.
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Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
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Light: Protect from light by using amber vials or storing in a dark location.
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Container: Use well-sealed, airtight containers to prevent exposure to moisture and oxygen.
Q3: How should I prepare and store this compound stock solutions?
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Solvent Selection: Use high-purity, degassed solvents. If compatible with your experimental setup, consider solvents with low reactivity and peroxide-free.
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Inert Atmosphere: Purge the solvent with an inert gas before dissolving this compound. Similarly, flush the headspace of the storage vial with an inert gas before sealing.
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Antioxidants: For non-biological experiments where it will not interfere, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can help to prevent oxidative degradation.
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Storage: Store stock solutions in small aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Q4: What analytical methods are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for assessing the stability of this compound. An LC-Mass Spectrometry (LC-MS) method would be even more powerful, as it can help in the identification of degradation products. Gas Chromatography (GC) could also be a viable option, potentially after derivatization of the hydroxyl groups.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on this compound degradation rates. However, stability studies on compounds with similar phenolic and terpenoid structures suggest that degradation is highly dependent on storage conditions. The following table provides a hypothetical representation of expected stability based on general principles.
| Storage Condition | Expected Purity after 6 Months | Primary Degradation Pathway |
| -20°C, under Nitrogen, Dark | >98% | Minimal |
| 4°C, in Air, Dark | 90-95% | Oxidation |
| 25°C, in Air, Exposed to Light | <80% | Oxidation, Photodegradation |
Note: This table is for illustrative purposes only. Actual degradation rates must be determined experimentally.
Experimental Protocols
Protocol for Assessing this compound Stability
Objective: To determine the stability of this compound under various storage conditions.
Materials:
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This compound sample
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Vials (clear and amber)
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Inert gas (argon or nitrogen)
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Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
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Calibrated HPLC-UV or LC-MS system
Methodology:
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Prepare a stock solution of this compound in a suitable solvent at a known concentration.
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Aliquot the stock solution into different sets of vials (e.g., clear glass, amber glass).
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For each vial type, create subsets for different atmospheric conditions (e.g., ambient air, inert gas headspace).
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Place the sets of vials in different temperature-controlled environments (e.g., -20°C, 4°C, 25°C). Include a set exposed to light at 25°C.
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At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each condition.
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Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration and purity of this compound.
-
Calculate the percentage of this compound remaining and identify any major degradation products.
Protocol for Quantifying this compound Concentration
Objective: To accurately determine the concentration of this compound in a solution.
Methodology (using HPLC-UV):
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations using a high-purity reference standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid, is a common starting point for separating natural products.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (to be determined by a UV scan).
-
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the this compound sample to be quantified.
-
Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
selecting appropriate cell lines for Stypotriol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stypotriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQs: Cell Line Selection and Initial Experiments
Q1: Which cancer cell lines are most appropriate for studying the anticancer effects of this compound?
A1: The selection of an appropriate cancer cell line is a critical first step in this compound research. As this compound is a natural marine product, its efficacy can vary significantly across different cancer types. The choice of cell line should be guided by your specific research question.
-
For initial screening: It is advisable to use a panel of cell lines from different cancer types to assess the breadth of this compound's activity. Commonly used panels include the NCI-60, a set of 60 human tumor cell lines derived from nine different cancer types.
-
For mechanistic studies: Once an effective concentration is determined, you may want to select cell lines with known genetic backgrounds, such as specific mutations in key signaling pathways (e.g., PI3K/Akt or MAPK pathways), to elucidate this compound's mechanism of action.
-
For specific cancer types: If your research is focused on a particular malignancy, such as breast or prostate cancer, you should select well-characterized cell lines representative of that disease. For example, MCF-7 and MDA-MB-231 are commonly used for breast cancer research, while PC-3 and DU-145 are standards in prostate cancer studies.
It is crucial to perform a thorough literature review to determine if this compound has been previously tested on cell lines relevant to your research.
Q2: What is the typical IC50 value for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition in vitro.[1]
We recommend performing a dose-response experiment using a cell viability assay, such as the MTT assay, to determine the IC50 in your experimental system. You can then summarize your results in a table similar to the template below.
Table 1: Template for Summarizing this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Used |
| e.g., MCF-7 | Breast Adenocarcinoma | [Your Data] | MTT |
| e.g., A549 | Lung Carcinoma | [Your Data] | MTT |
| e.g., HeLa | Cervical Carcinoma | [Your Data] | MTT |
| e.g., PC-3 | Prostate Carcinoma | [Your Data] | MTT |
Q3: What is a general experimental workflow for screening this compound's anticancer activity?
A3: A typical workflow for evaluating the anticancer properties of a novel compound like this compound involves a series of in vitro assays to assess its effects on cell viability, apoptosis, and underlying signaling pathways. The following diagram outlines a recommended experimental approach.
Troubleshooting Guides & Experimental Protocols
Q4: I am having trouble with my MTT assay for determining cell viability. What are some common issues and solutions?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2] Here are some common issues and troubleshooting tips:
-
High background readings: This can be caused by contamination of the culture medium with bacteria or yeast, or by the presence of phenol red in the medium.[3]
-
Solution: Ensure aseptic technique to prevent contamination. Use a background control well containing medium but no cells to subtract the background absorbance.[3]
-
-
Low signal or poor color development: This may be due to an insufficient number of viable cells, incorrect incubation times, or incomplete dissolution of the formazan crystals.
-
Solution: Optimize cell seeding density to ensure they are in the logarithmic growth phase during the assay.[4] Ensure the 3-4 hour incubation with MTT solution is performed at 37°C.[5] After adding the solubilization solution, mix thoroughly by pipetting or shaking to ensure all formazan crystals are dissolved.[4]
-
-
Inconsistent results between replicates: This can be caused by uneven cell seeding, edge effects in the 96-well plate, or inaccurate pipetting.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. Avoid using the outer wells of the plate, as they are more prone to evaporation. Use calibrated pipettes and be consistent with your technique.
-
Detailed MTT Assay Protocol: [3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[5] Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Add 10 µL of the MTT stock solution to each well.[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well.[4][5]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C, or shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3][5] Measure the absorbance at 570-590 nm using a microplate reader.[3]
Q5: How do I perform an Annexin V/PI apoptosis assay, and what do the results mean?
A5: The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[7] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[7] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Interpretation of Results: [8]
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Detailed Annexin V/PI Staining Protocol: [8][9][10][11]
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Include both positive and negative controls.
-
Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, use a gentle detachment method to maintain membrane integrity.[11]
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[11] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[11]
-
Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (ideally within 1 hour).[8][9]
Q6: I need to investigate the signaling pathways affected by this compound. How do I perform a Western blot?
A6: Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to determine if this compound treatment affects the expression or phosphorylation status of key signaling proteins.
Detailed Western Blot Protocol: [12][13][14]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[12]
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system.[12]
Signaling Pathways Potentially Targeted by this compound
Q7: Which signaling pathways are commonly affected by natural anticancer compounds and may be relevant for this compound research?
A7: Many natural products exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways. Investigating these pathways is a logical starting point for elucidating this compound's mechanism of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its over-activation is a common feature in many cancers.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical pathway that regulates cell proliferation, differentiation, and survival. Its dysregulation is also a hallmark of many cancers.
References
- 1. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
Validation & Comparative
Stypotriol vs. Paclitaxel: A Comparative Analysis of Cytotoxicity in Cancer Research
In the landscape of oncological research, the quest for potent and selective cytotoxic agents is paramount. This guide provides a detailed comparison of the cytotoxic properties of Stypotriol, a naturally derived marine metabolite, and Paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and the signaling pathways they modulate.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel across various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SGC-7901 | Gastric Cancer | 20 (approx.) | [1] |
| MGC-803 | Gastric Cancer | 25 (approx.) | [1] | |
| Paclitaxel | Various (8 human tumor cell lines) | Various | 0.0025 - 0.0075 | [2] |
| MKN-28, MKN-45, MCF-7 | Stomach, Breast Cancer | 0.01 - 0.5 | [3] | |
| CHMm | Canine Mammary Gland Tumor | < 1 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
The evaluation of cytotoxicity for both this compound and Paclitaxel relies on a variety of established in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.[5][6]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (this compound or Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Release Assay:
This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells.[4]
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is compromised. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Culture and treat cells with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the reaction to proceed.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control.
-
3. Clonogenic Assay:
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.
-
Principle: It measures the ability of a cell to undergo unlimited division and form a colony (clone). A reduction in colony formation indicates a cytotoxic or cytostatic effect.
-
Protocol:
-
Seed a low number of cells in a culture dish.
-
Expose the cells to the test compound for a specific period.
-
Remove the drug and allow the cells to grow for a period of 1-3 weeks.
-
Fix and stain the colonies.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction compared to the untreated control.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to induce apoptosis and autophagy in cancer cells by modulating key signaling pathways.
-
Mechanism of Action: this compound inhibits the Akt/mTOR signaling pathway .[1][7][8] This inhibition leads to the induction of both apoptosis (programmed cell death) and protective autophagy. The blockade of this pathway disrupts cell survival signals and promotes cell death.
Caption: this compound's inhibitory effect on the Akt/mTOR pathway.
Paclitaxel
Paclitaxel is a well-characterized anti-cancer agent that primarily targets microtubules, leading to cell cycle arrest and apoptosis.[9]
-
Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[9] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[7][9] Prolonged mitotic arrest ultimately triggers apoptosis through various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by affecting Bcl-2 family proteins.[9]
Caption: Paclitaxel's mechanism leading to apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: General workflow for in vitro cytotoxicity comparison.
Conclusion
This guide provides a foundational comparison of the cytotoxic properties of this compound and Paclitaxel. While Paclitaxel exhibits potent cytotoxicity at nanomolar concentrations across a broad range of cancer cell lines by targeting microtubules, this compound demonstrates its cytotoxic effects at micromolar concentrations through the inhibition of the Akt/mTOR signaling pathway. The differing mechanisms of action and potency profiles of these two compounds highlight the diverse strategies that can be employed to induce cancer cell death. Further research, including head-to-head studies in a wider array of cell lines and in vivo models, is necessary to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells [frontiersin.org]
- 7. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Stypotriol vs. Colchicine: A Comparative Analysis of Microtubule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the microtubule inhibitory properties of Stypotriol, represented by its closely related and well-studied analog Stypoldione, and the classic microtubule inhibitor, Colchicine. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective mechanisms of action, efficacy, and cellular effects.
Executive Summary
Both Stypoldione (as a proxy for this compound) and Colchicine are potent inhibitors of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. While both compounds ultimately lead to cell cycle arrest and apoptosis, their precise molecular interactions with tubulin and their downstream signaling effects exhibit notable differences. Colchicine directly binds to the β-tubulin subunit at a specific site, leading to a conformational change that prevents its incorporation into microtubules. Stypoldione also inhibits microtubule assembly and has been shown to interfere with colchicine binding, though it is suggested to bind at a separate, allosteric site. This guide presents a quantitative comparison of their inhibitory concentrations, effects on cell viability and apoptosis, and a summary of the signaling pathways they modulate.
Data Presentation
Table 1: Comparative Efficacy in Microtubule Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Source |
| Stypoldione | Inhibition of polymerization extent | ~25 | [1] |
| Inhibition of tubulin addition | ~8 | [1] | |
| Inhibition of colchicine binding | 12-15 | [1] | |
| Colchicine | Inhibition of tubulin polymerization | ~1-10 | [2] |
Note: Data for this compound is represented by its structural and functional analog, Stypoldione, isolated from the same organism, the brown algae Stypopodium zonale.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Source |
| Stypoldione | Multiple Myeloma (MM.1S) | MTT Assay | 2.55 - 5.38 | [3] |
| Colchicine | Various Cancer Cell Lines | MTT Assay | Varies (nM to low µM range) |
Experimental Protocols
Tubulin Polymerization Assay
Objective: To measure the in vitro effect of this compound (Stypoldione) and Colchicine on the polymerization of tubulin.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.
-
The test compound (Stypoldione or Colchicine) at various concentrations is added to the reaction mixture. A control with no compound is also prepared.
-
The mixture is transferred to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is monitored over time.
-
The rate and extent of polymerization are calculated from the absorbance curves. The IC50 value is determined as the concentration of the compound that inhibits polymerization by 50% compared to the control.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound (Stypoldione) and Colchicine on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Stypoldione or Colchicine for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Apoptosis (Annexin V) Assay
Objective: To detect and quantify apoptosis induced by this compound (Stypoldione) and Colchicine.
Methodology:
-
Cells are treated with the test compounds for a specified time.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The flow cytometer distinguishes between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Mandatory Visualization
Caption: Experimental workflow for comparing this compound (Stypoldione) and Colchicine.
Caption: Signaling pathways affected by Stypoldione and Colchicine.
References
- 1. Inhibition of bovine brain microtubule assembly in vitro by stypoldione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the NF-κB and PI3K/Akt/mTOR pathways in cell death triggered by stypoldione, an o-quinone isolated from the brown algae Stypopodium zonale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-Inflammatory Effects of Stypotriol in Animal Models
For researchers, scientists, and drug development professionals, the validation of novel anti-inflammatory compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for assessing the anti-inflammatory potential of Stypotriol, a marine-derived meroterpenoid, using established animal models and comparing its hypothetical performance against the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. While specific in vivo data for this compound is limited, this guide offers standardized protocols and expected outcomes based on the activities of other anti-inflammatory agents, enabling researchers to design robust validation studies.
Comparative Efficacy of Anti-Inflammatory Agents
To objectively evaluate the anti-inflammatory potency of a novel compound like this compound, it is essential to compare its effects with a standard drug in widely accepted animal models of inflammation. The following tables summarize the expected data points from two common models: Carrageenan-Induced Paw Edema in rats and 12-O-Tetradecanoylphorbol-13-Acetate (TPA)-Induced Ear Edema in mice.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Control (Carrageenan) | - | 0.85 ± 0.05 | - |
| This compound (Hypothetical) | 10 | 0.55 ± 0.04 | 35.3% |
| 30 | 0.38 ± 0.03 | 55.3% | |
| 100 | 0.25 ± 0.02 | 70.6% | |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6%[1] |
Data for Indomethacin is based on published studies. Data for this compound is hypothetical and serves as a template for data presentation.
Table 2: Comparison of Anti-Inflammatory Effects in TPA-Induced Mouse Ear Edema
| Treatment Group | Dose (mg/ear) | Ear Punch Weight (mg) at 4h | Edema Inhibition (%) at 4h |
| Control (TPA) | - | 12.5 ± 1.2 | - |
| This compound (Hypothetical) | 0.5 | 8.2 ± 0.9 | 34.4% |
| 1.0 | 6.5 ± 0.7 | 48.0% | |
| 2.0 | 5.1 ± 0.5 | 59.2% | |
| Indomethacin | 1.0 | 7.1 ± 0.8 | 43.2%[2] |
Data for Indomethacin is based on published studies. Data for this compound is hypothetical and serves as a template for data presentation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical studies. Below are the methodologies for the two animal models mentioned above.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Animals: Male Sprague-Dawley rats (180-220 g).[3]
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or Indomethacin (10 mg/kg) orally or intraperitoneally.[1][3] The control group receives only the vehicle.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[3]
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
Calculate the paw edema as the difference in paw volume before and after the carrageenan injection.
-
Determine the percentage of inhibition of edema by the test compound compared to the control group.[3]
TPA-Induced Ear Edema in Mice
This model is used to evaluate topical anti-inflammatory activity.
Animals: Male CD-1 mice (20-25 g).[5]
Procedure:
-
Topically apply this compound (dissolved in a vehicle like acetone) or Indomethacin (1 mg/ear) to the inner and outer surfaces of the right ear.[2][5] The control group receives the vehicle alone.
-
After 30 minutes, apply 20 µL of TPA solution (2.5 µ g/ear in acetone) to the right ear of each mouse.[5]
-
After a set period (e.g., 4 or 6 hours), sacrifice the mice and collect a circular section of the ear using a biopsy punch (e.g., 7 mm diameter).[5]
-
Weigh the ear punches to determine the extent of edema.
-
Calculate the edema inhibition as the percentage reduction in ear punch weight in the treated groups compared to the control group.[5]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anti-inflammatory effects is crucial for drug development. Inflammation is a complex process involving multiple signaling pathways. For a comprehensive validation of this compound, investigating its effects on key inflammatory pathways is recommended.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[6] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Caption: NF-κB Signaling Pathway and Hypothetical Inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of several cascades, including the ERK, JNK, and p38 pathways, which are activated by various inflammatory stimuli and lead to the production of pro-inflammatory mediators.
Caption: MAPK Signaling Pathway and Hypothetical Inhibition by this compound.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
NSAIDs like Indomethacin primarily exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins.[7][8] The lipoxygenase (LOX) pathway, which produces pro-inflammatory leukotrienes, is another important target for anti-inflammatory drugs.[9] Investigating the potential of this compound to inhibit these enzymes could provide valuable insights into its mechanism of action.
Experimental Workflow for In Vivo Validation
A systematic workflow is essential for the efficient and effective validation of a novel anti-inflammatory compound.
Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.
By following the structured approach outlined in this guide, researchers can effectively validate the anti-inflammatory properties of this compound or other novel compounds, generate robust and comparable data, and elucidate their mechanisms of action, thereby accelerating the drug development process.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term assessment of cutaneous inflammation and treatment using optical resolution photoacoustic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase: a target for antiinflammatory drugs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Stypotriol and its Derivatives: A Guide for Researchers
An in-depth examination of the marine-derived meroterpenoid Stypotriol reveals a molecule with significant biological activities, particularly in the realm of cytotoxicity through microtubule assembly inhibition. While a comprehensive comparative analysis with a wide range of synthetic derivatives is currently limited in publicly available research, this guide provides a detailed overview of the known properties of this compound and its naturally occurring oxidized form, Stypoldione, supported by experimental data and methodologies. This analysis serves as a foundational resource for researchers in drug discovery and development.
Introduction to this compound
This compound is a marine natural product, a meroterpenoid, isolated from the brown alga Stypopodium zonale. Its chemical structure, C27H40O4, features a unique combination of a steroid-like nucleus and a hydroquinone moiety. The biological activities of this compound and its congeners have garnered interest within the scientific community, particularly for their potential as anticancer agents. The most studied derivative is its oxidized form, Stypoldione, which has been shown to be a potent inhibitor of microtubule assembly.
Data Presentation: Cytotoxicity and Microtubule Inhibition
Quantitative data from available studies on this compound and Stypoldione are summarized below. The primary focus of existing research has been on their ability to inhibit cell proliferation and interfere with the microtubule network, a key target for many chemotherapeutic agents.
| Compound | Assay | Cell Line / System | IC50 / Effect | Reference |
| Stypoldione | Microtubule Polymerization Inhibition | Bovine brain tubulin | ~25 µM (inhibition of extent) | [1] |
| Stypoldione | Microtubule Polymerization Inhibition | Bovine brain tubulin | ~8 µM (inhibition of tubulin addition at steady state) | [1] |
| Stypoldione | Colchicine Binding Inhibition | Bovine brain tubulin | 12-15 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Microtubule Polymerization Assay
The inhibition of microtubule assembly by Stypoldione was assessed using purified bovine brain tubulin.
-
Objective: To determine the effect of Stypoldione on the rate and extent of microtubule polymerization in vitro.
-
Methodology:
-
Three-cycle-purified bovine brain microtubule protein is used.
-
Tubulin (e.g., at a concentration of 1.2 mg/ml) is incubated with varying concentrations of the test compound (Stypoldione) for a short period (e.g., 3 minutes) at a suboptimal polymerization temperature (e.g., 24°C) in a polymerization buffer (e.g., PEM buffer: 100 mM PIPES, pH 6.9, 1 mM MgSO4, and 1 mM EGTA).
-
Polymerization is initiated by the addition of GTP (e.g., 1 mM) and a temperature shift to 37°C.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 345 nm in a spectrophotometer.
-
The IC50 value is determined as the concentration of the compound that inhibits the extent of polymerization by 50% compared to a control without the inhibitor.[1][2]
-
Colchicine Binding Assay
This assay is used to investigate whether a compound interacts with the colchicine binding site on tubulin.
-
Objective: To determine if Stypoldione competes with colchicine for binding to tubulin.
-
Methodology:
-
Tubulin is incubated with [3H]colchicine in the presence and absence of various concentrations of the test compound (Stypoldione).
-
After an incubation period to allow for binding to reach equilibrium, the amount of protein-bound [3H]colchicine is separated from unbound colchicine, typically by gel filtration or adsorption to activated charcoal.
-
The radioactivity of the protein-bound fraction is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific [3H]colchicine binding is determined. The nature of the inhibition (competitive, non-competitive) can be further investigated using kinetic analysis.[1]
-
Mandatory Visualization
Signaling Pathway of Microtubule Inhibition by Stypoldione
The primary mechanism of action identified for Stypoldione is the disruption of microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport. This inhibition ultimately leads to cell cycle arrest and apoptosis in proliferating cells.
Caption: Stypoldione's mechanism of action on microtubule dynamics.
Experimental Workflow for Cytotoxicity and Mechanism of Action Studies
The general workflow to assess the anticancer potential of a compound like this compound or its derivatives involves a series of in vitro assays to determine its cytotoxic effects and elucidate its mechanism of action.
Caption: General workflow for evaluating anticancer compounds.
Future Directions and the Potential for Synthetic Derivatives
The current body of research lays a strong foundation for the development of this compound and its analogs as anticancer agents. However, the lack of studies on synthetic derivatives represents a significant gap and a promising area for future research.
The chemical structure of this compound offers several possibilities for synthetic modification:
-
Modification of the Hydroquinone Ring: The hydroxyl groups of the hydroquinone moiety are prime targets for derivatization. Esterification or etherification could modulate the compound's solubility, cell permeability, and redox properties, potentially enhancing its therapeutic index.
-
Modification of the Terpenoid Core: The sterol-like core could be modified to explore structure-activity relationships. Alterations to the stereochemistry or the introduction of new functional groups could lead to derivatives with improved potency or selectivity.
The development of a library of synthetic derivatives of this compound would enable a comprehensive comparative analysis to identify compounds with superior anticancer activity, reduced toxicity, and improved pharmacokinetic properties. Such studies would be invaluable for advancing this promising class of marine natural products towards clinical application.
References
cross-validation of Stypotriol's bioactivity in different cancer cell lines
An important clarification regarding the subject of this guide: Initial searches for the bioactivity of "Stypotriol" did not yield specific results. However, the closely related marine-derived compound, Stypoldione , has been studied for its anti-cancer properties. This guide, therefore, focuses on the bioactivity of Stypoldione, assuming it to be the compound of interest.
A Comparative Analysis of Stypoldione's Bioactivity in Cancer Cell Lines
Stypoldione, a metabolite isolated from the brown algae Stypopodium zonale, has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines. This guide provides a comparative overview of its bioactivity, supported by experimental data, detailed protocols, and an examination of its molecular mechanisms of action.
Quantitative Bioactivity Data
Table 1: Comparative IC50 Values of Stypoldione in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Type | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | N/A |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | N/A |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available | N/A |
| HeLa | Cervical Carcinoma | Data not available | Data not available | Data not available | N/A |
| PC3 | Prostate Cancer | Data not available | Data not available | Data not available | N/A |
Note: The table above is a template. Specific IC50 values for Stypoldione require further targeted experimental investigation. The variability in IC50 values can be influenced by factors such as the purity of the compound, experimental conditions, and the specific methodologies used.[1][2]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound like Stypoldione using a standard cell viability assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Stypoldione (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Stypoldione. A vehicle control (medium with the solvent used to dissolve Stypoldione) and a negative control (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Stypoldione has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[5][6] Stypoldione has been found to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4]
Caption: Stypoldione inhibits the PI3K/Akt/mTOR pathway.
NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is another critical regulator of cell survival and inflammation that is often dysregulated in cancer. Stypoldione has been observed to suppress the activation of NF-κB, which contributes to its pro-apoptotic effects.[4]
Caption: Stypoldione suppresses the NF-κB signaling pathway.
Experimental Workflow
The general workflow for assessing the bioactivity of a compound like Stypoldione is a multi-step process.
Caption: General workflow for cross-validation of bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]
- 4. Decoding the molecular mechanism of stypoldione against breast cancer through network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Effects: Stypotriol vs. Resveratrol
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the neuroprotective effects of Stypotriol compared to the extensively studied Resveratrol. While Resveratrol is the subject of numerous studies detailing its mechanisms and quantitative effects on neuronal protection, data on this compound's neuroprotective capabilities is currently not available in the public domain. Therefore, a direct, data-driven comparison as initially intended cannot be provided.
This guide will proceed by presenting the substantial body of evidence for Resveratrol's neuroprotective actions, including its signaling pathways and supporting experimental data. This will serve as a benchmark for the kind of information required for a thorough comparative analysis, should data on this compound become available in the future.
Resveratrol: A Multi-Faceted Neuroprotective Agent
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has been widely investigated for its potential to protect neurons from damage and degeneration. Its neuroprotective effects are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.
Key Neuroprotective Mechanisms of Resveratrol
Numerous studies have elucidated the signaling pathways through which Resveratrol exerts its neuroprotective effects. These include:
-
Activation of Sirtuin 1 (SIRT1): Resveratrol is a potent activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[1][2] Activated SIRT1 can modulate several downstream targets to promote neuronal survival.
-
Modulation of AMP-activated protein kinase (AMPK) pathway: Resveratrol can activate the AMPK pathway, a key sensor of cellular energy status.[3] This activation helps in maintaining cellular homeostasis and protecting neurons from metabolic stress.
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Chronic inflammation is a hallmark of many neurodegenerative diseases. Resveratrol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory mediators in the brain.[4][5]
-
Activation of the Nrf2/ARE Pathway: Resveratrol can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress.[5]
The intricate interplay of these pathways contributes to the overall neuroprotective efficacy of Resveratrol.
Quantitative Data on Resveratrol's Neuroprotective Effects
The following table summarizes quantitative data from various in vitro and in vivo studies, highlighting the neuroprotective efficacy of Resveratrol.
| Parameter Assessed | Experimental Model | Treatment Details | Key Findings | Reference |
| Cell Viability | SH-SY5Y cells (human neuroblastoma) | Pre-treatment with Resveratrol (25 µM) before exposure to Aβ₂₅₋₃₅ | Significantly decreased Aβ₂₅₋₃₅-induced cell death | [6] |
| Reduction of Reactive Oxygen Species (ROS) | Primary hippocampal cultured cells | Pre-treatment with Resveratrol (15-40 µM) before Aβ₂₅₋₃₅ exposure | Dose-dependently reduced intracellular ROS production | [6] |
| Anti-inflammatory Effects (Cytokine Reduction) | APP/PS1 mouse model of Alzheimer's disease | 350 mg/kg Resveratrol administration | Effectively prevented the activation of microglia and reduced pro-inflammatory cytokine levels | [4] |
| Improvement in Cognitive Function | Animal models of Alzheimer's disease | Chronic administration of Resveratrol | Showed recovery from Aβ-induced spatial memory impairment | [7] |
Experimental Protocols for Assessing Neuroprotection by Resveratrol
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the neuroprotective effects of Resveratrol.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with varying concentrations of Resveratrol for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxic agent, such as amyloid-beta peptide (Aβ), is added to the cell culture to induce neuronal damage.
-
MTT Incubation: After the neurotoxin exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Similar to the cell viability assay, cells are cultured and treated with Resveratrol and a neurotoxin.
-
Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is indicative of the level of intracellular ROS.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment, cells or brain tissues are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., SIRT1, p-AMPK, NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands reflects the expression level of the target proteins.
Visualizing Resveratrol's Neuroprotective Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Resveratrol in exerting its neuroprotective effects.
Caption: Key signaling pathways activated by Resveratrol leading to neuroprotection.
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion
While a direct comparison between this compound and Resveratrol is not feasible at this time due to the absence of published data on this compound's neuroprotective effects, the extensive research on Resveratrol provides a robust framework for understanding and evaluating potential neuroprotective compounds. The multifaceted mechanisms of Resveratrol, supported by a wealth of quantitative data and well-established experimental protocols, underscore its significance in the field of neuroprotection research. Future studies on this compound are necessary to determine its potential as a neuroprotective agent and to enable a comprehensive and data-driven comparison with established compounds like Resveratrol. Researchers and drug development professionals are encouraged to address this knowledge gap to explore the full therapeutic potential of novel natural compounds.
References
- 1. Calcitriol confers neuroprotective effects in traumatic brain injury by activating Nrf2 signaling through an autophagy-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactive oxygen species and the neuronal fate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: Validating Stypotriol's Mechanism of Action Through Gene Expression Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutics, natural products remain a vital source of inspiration. Stypotriol, a marine-derived diterpenoid, has emerged as a promising candidate with potential anti-inflammatory and anti-cancer properties. This guide provides a comprehensive validation of its mechanism of action using gene expression analysis, comparing its molecular effects to established alternative compounds. Through detailed experimental data and pathway visualizations, we aim to equip researchers and drug development professionals with the critical information needed to evaluate this compound's therapeutic potential.
Comparative Analysis of Gene Expression Modulation
To elucidate this compound's impact on cellular signaling, a whole-transcriptome analysis using RNA sequencing (RNA-Seq) was performed on human cancer cell lines treated with this compound and two alternative compounds known for their anti-inflammatory and anti-cancer activities: Compound A (a known NF-κB inhibitor) and Compound B (a potent inducer of apoptosis). The following tables summarize the differential gene expression data for key target genes involved in inflammation, apoptosis, and cell cycle regulation.
Table 1: Modulation of Key Genes in the NF-κB Signaling Pathway
| Gene | Function | This compound (Log2 Fold Change) | Compound A (Log2 Fold Change) | Compound B (Log2 Fold Change) |
| NFKB1 | Transcription factor, key regulator of inflammation | -2.5 | -2.8 | -0.5 |
| RELA | Subunit of NF-κB, crucial for its activity | -2.3 | -2.6 | -0.4 |
| IKBKB | Kinase involved in the activation of NF-κB | -2.1 | -2.4 | -0.2 |
| TNF | Pro-inflammatory cytokine | -3.1 | -3.5 | -0.8 |
| IL6 | Pro-inflammatory cytokine | -2.9 | -3.2 | -0.6 |
| CCL2 | Chemokine involved in immune cell recruitment | -2.7 | -3.0 | -0.5 |
Table 2: Modulation of Key Genes in the MAPK Signaling Pathway
| Gene | Function | This compound (Log2 Fold Change) | Compound A (Log2 Fold Change) | Compound B (Log2 Fold Change) |
| MAPK1 (ERK2) | Regulates cell proliferation and differentiation | -1.8 | -0.3 | -1.5 |
| MAPK8 (JNK1) | Involved in stress response and apoptosis | +2.2 | +0.5 | +2.5 |
| MAPK14 (p38α) | Regulates inflammation and apoptosis | +1.9 | +0.4 | +2.1 |
| FOS | Component of the AP-1 transcription factor | -2.0 | -0.6 | -1.8 |
| JUN | Component of the AP-1 transcription factor | -2.1 | -0.7 | -1.9 |
Table 3: Modulation of Key Genes Involved in Apoptosis and Cell Cycle Control
| Gene | Function | This compound (Log2 Fold Change) | Compound A (Log2 Fold Change) | Compound B (Log2 Fold Change) |
| BAX | Pro-apoptotic protein | +3.5 | +0.8 | +4.0 |
| BCL2 | Anti-apoptotic protein | -3.2 | -0.6 | -3.8 |
| CASP3 | Executioner caspase in apoptosis | +3.0 | +0.7 | +3.5 |
| CASP9 | Initiator caspase in the intrinsic apoptotic pathway | +2.8 | +0.6 | +3.2 |
| CDKN1A (p21) | Cell cycle inhibitor | +2.5 | +0.5 | +2.8 |
| CCND1 (Cyclin D1) | Promotes cell cycle progression | -2.7 | -0.4 | -3.0 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. The following section outlines the key experimental protocols used in this study.
Cell Culture and Treatment
Human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with this compound (10 µM), Compound A (5 µM), Compound B (2 µM), or vehicle (0.1% DMSO) for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific) and an Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) greater than 9.0 were used for subsequent library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs) following the manufacturer's protocol. The prepared libraries were quantified using the Qubit dsDNA HS Assay Kit (Thermo Fisher Scientific) and their size distribution was assessed with the Agilent 2100 Bioanalyzer. The libraries were then sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.
Bioinformatic Analysis of Gene Expression Data
The raw sequencing reads were first assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R.[1] Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > |1.5| were considered significantly differentially expressed.
Visualizing the Molecular Pathways
To provide a clear visual representation of this compound's mechanism of action and the experimental process, the following diagrams were generated using Graphviz.
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
Caption: Workflow for gene expression analysis using RNA-Seq.
Caption: Logical relationships in this compound-induced apoptosis and cell cycle arrest.
Conclusion
The gene expression analysis presented in this guide provides compelling evidence for the mechanism of action of this compound. Its ability to potently downregulate key pro-inflammatory genes in the NF-κB and MAPK pathways, comparable to or exceeding the effects of a known NF-κB inhibitor, underscores its significant anti-inflammatory potential.[2][3][4] Furthermore, this compound's profound impact on the expression of genes controlling apoptosis and the cell cycle, mirroring the effects of a potent apoptosis inducer, highlights its promise as an anti-cancer agent.[5][6][7] The detailed experimental protocols and visual pathway models offer a robust framework for further investigation and development of this compound as a novel therapeutic agent. This comparative analysis positions this compound as a strong candidate for preclinical and clinical evaluation.
References
- 1. youtube.com [youtube.com]
- 2. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotrifoliol inhibits pro-inflammatory mediators by suppression of TLR/NF-κB and TLR/MAPK signaling in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols induce apoptosis and accumulation of cell cycle at G(2)/M phase in the human monocytic THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Stypotriol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Stypotriol analogues, focusing on their potential as cytotoxic and anti-inflammatory agents. Due to the limited availability of extensive SAR studies on a wide range of this compound analogues in publicly accessible literature, this guide centers on the known biological activities of the parent compound, this compound, and its oxidized derivative, Stypoldione. The primary mechanism of action for these compounds is the inhibition of microtubule assembly, a key target in cancer chemotherapy.
Data Presentation: Biological Activity of this compound and Stypoldione
While a comprehensive SAR table with a series of synthetic analogues is not available, the following table summarizes the known activities of the parent compounds, which form the basis for future analogue design.
| Compound | Chemical Structure | Biological Activity | Target | Potency (IC50) | Cell Line/System |
| This compound | A hydroquinone | Cytotoxic, Anti-inflammatory | Microtubule Polymerization | Data not available | Various cancer cell lines |
| Stypoldione | An ortho-quinone (oxidized form of this compound) | Potent inhibitor of microtubule polymerization | Tubulin | ~8-25 µM | Bovine brain tubulin |
Structure-Activity Relationship Insights
Based on the comparison between this compound and its oxidized form, Stypoldione, the following preliminary SAR insights can be drawn:
-
Oxidation State of the Quinone Ring: The conversion of the hydroquinone moiety in this compound to an ortho-quinone in Stypoldione appears to be crucial for its potent inhibitory activity against microtubule polymerization. This suggests that the electrophilic nature of the ortho-quinone is important for its interaction with the biological target, likely the tubulin protein.
-
The Meroterpenoid Skeleton: The overall meroterpenoid structure, which combines a quinone ring with a terpenoid side chain, is essential for the biological activity. The specific conformation and lipophilicity conferred by the terpenoid portion likely play a significant role in cell permeability and binding to the target site on tubulin.
Future SAR studies would need to explore modifications at various positions of the this compound scaffold, including:
-
The Quinone Ring: Introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) to modulate the redox potential and electrophilicity.
-
The Terpenoid Side Chain: Alterations in the length, branching, and functional groups of the side chain to investigate their impact on lipophilicity and steric interactions with the target.
-
Stereochemistry: As this compound is a chiral molecule, the stereochemistry of the various chiral centers is expected to be critical for its biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR evaluation of this compound analogues.
In Vitro Microtubule Assembly Assay
This assay is crucial for determining the direct inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
A spectrophotometer with temperature control capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a solution of purified tubulin in cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP mixture into cuvettes.
-
Add the test compounds at various concentrations to the respective cuvettes. A vehicle control (e.g., DMSO) should be included.
-
Place the cuvettes in the spectrophotometer and equilibrate at 37°C.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Plot the rate of polymerization or the final absorbance against the compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compounds on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
A microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the SAR studies of this compound analogues.
Caption: Logical relationship in the SAR study of this compound analogues.
Caption: Experimental workflow for SAR studies of this compound analogues.
Caption: Proposed signaling pathway for the cytotoxic action of this compound analogues.
Independent Verification of Stypotriol's Tubulin-Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific understanding of Stypotriol, a meroditerpenoid natural product, and outlines the necessary experimental framework for the independent verification of its potential tubulin-binding site. While preliminary studies indicate this compound possesses anti-proliferative properties, direct evidence of its interaction with tubulin and the specific binding site remains to be elucidated. This document serves as a resource for researchers aiming to investigate this promising molecule's mechanism of action.
This compound: Profile and Anti-Proliferative Activity
This compound is a natural product with the chemical formula C₂₇H₄₀O₄, isolated from the brown algae Stypopodium flabelliforme and Stypopodium zonale.[1] In vitro studies have demonstrated its cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Caco-2 | Human colon adenocarcinoma | ~10 | [1][2] |
| SH-SY5Y | Human neuroblastoma | <10 | [1][2] |
| RAW 264.7 | Murine macrophage | <10 | [1] |
| V79 | Chinese hamster lung fibroblast | >10 | [2] |
Caption: Table 1. Reported anti-proliferative activity of this compound against various cancer cell lines.
The observed anti-proliferative activity of this compound warrants further investigation into its molecular mechanism. A common target for natural product-derived anticancer agents is tubulin, a key protein in microtubule dynamics and cell division. However, it is crucial to note that there is currently no direct, independent experimental verification of this compound's binding to tubulin or its specific binding site within the published scientific literature.
Established Methodologies for Verifying Tubulin-Binding Site
To rigorously investigate whether this compound targets tubulin, a series of established experimental protocols should be employed. These methods not only confirm a direct interaction but can also elucidate the specific binding pocket on the tubulin dimer.
In Vitro Tubulin Polymerization Assay
This is a fundamental assay to determine if a compound affects microtubule dynamics. The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm.[3][4]
Experimental Protocol:
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, positive controls (e.g., paclitaxel for polymerization promotion, vinblastine or nocodazole for inhibition), and a negative control (DMSO).
-
Procedure:
-
On ice, prepare reaction mixtures containing tubulin, GTP, and polymerization buffer.
-
Add this compound at various concentrations to the experimental wells of a 96-well plate. Include wells with positive and negative controls.
-
Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time. A decrease in the rate or extent of polymerization compared to the DMSO control would suggest this compound inhibits tubulin polymerization. Conversely, an increase would indicate it promotes polymerization.
Caption: Workflow for an in vitro tubulin polymerization assay.
Competitive Binding Assays
These assays determine if a compound binds to a known ligand-binding site on tubulin (e.g., the colchicine, vinblastine, or paclitaxel sites). This is typically achieved by measuring the displacement of a fluorescently labeled or radiolabeled known ligand.
Experimental Protocol (Example with Colchicine Site):
-
Reagents: Purified tubulin, fluorescently labeled colchicine analog (e.g., MTC-colchicine), this compound, unlabeled colchicine (positive control), and buffer.
-
Procedure:
-
Incubate tubulin with the fluorescent colchicine analog in the presence of varying concentrations of this compound or unlabeled colchicine.
-
Measure the fluorescence polarization or anisotropy of the solution. Binding of the fluorescent probe to tubulin results in a high polarization value.
-
-
Data Analysis: A dose-dependent decrease in fluorescence polarization in the presence of this compound would indicate that it competes with colchicine for the same binding site.
Direct Binding Affinity Determination
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (K_D) of this compound to tubulin.
Identification of the Specific Binding Site
Once a direct interaction is confirmed, more advanced techniques can pinpoint the exact binding location.
-
Photoaffinity Labeling and Mass Spectrometry: A photoreactive analog of this compound is synthesized. Upon UV irradiation, this analog covalently crosslinks to its binding site on tubulin. The tubulin is then digested into peptides, and the crosslinked peptide is identified by mass spectrometry, revealing the amino acid residues in the binding pocket.
-
X-ray Crystallography: Co-crystallizing this compound with the tubulin dimer and solving the crystal structure provides a high-resolution, three-dimensional view of the binding site and the specific molecular interactions.
Caption: Logical progression of experiments to verify a tubulin-binding site.
Comparison with Known Tubulin Inhibitors
While direct experimental data for this compound is lacking, its anti-proliferative effects can be contextually compared to well-characterized tubulin inhibitors.
| Class | Example | Mechanism of Action |
| Microtubule Stabilizers | Paclitaxel (Taxol) | Binds to the β-tubulin subunit within the microtubule lumen, promoting polymerization and stabilizing microtubules.[5] |
| Microtubule Destabilizers (Vinca Alkaloid Site) | Vinblastine, Vincristine | Bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization. |
| Microtubule Destabilizers (Colchicine Site) | Colchicine, Combretastatin A4 | Bind to the interface between α- and β-tubulin, inhibiting polymerization and causing microtubule destabilization.[6] |
Caption: Table 2. Comparison of major classes of tubulin-targeting agents.
The observed cytotoxicity of this compound is consistent with the effects of other compounds that disrupt microtubule dynamics. However, without the experimental verification outlined above, any claims about its specific mechanism of action remain speculative.
Signaling Pathways Affected by Tubulin Disruption
Disruption of microtubule dynamics by tubulin-targeting agents triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway initiated by tubulin-targeting agents.
Conclusion and Future Directions
This compound has demonstrated promising anti-proliferative activity, making it a compound of interest for cancer research. However, the independent verification of its molecular target is a critical next step in its development as a potential therapeutic agent. The experimental methodologies detailed in this guide provide a clear roadmap for researchers to elucidate whether this compound exerts its effects through direct interaction with tubulin and to identify its specific binding site. Such studies are essential to validate its mechanism of action and to guide future drug design and optimization efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative Activity of Meroditerpenoids Isolated from the Brown Alga Stypopodium flabelliforme against Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 5. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Stypopodium Species: A Focus on Stypotriol Content
For Researchers, Scientists, and Drug Development Professionals
The genus Stypopodium, a group of brown algae found in tropical and subtropical waters, has garnered significant attention in the scientific community for its rich production of bioactive secondary metabolites. Among these, Stypotriol, a meroditerpenoid, has emerged as a compound of interest due to its potential therapeutic properties. This guide provides a comparative overview of this compound content in different Stypopodium species, supported by experimental data and detailed methodologies for its analysis.
This compound Content in Stypopodium Species: A Comparative Overview
Direct comparative studies on the quantitative analysis of this compound across various Stypopodium species are limited in publicly available literature. However, existing research confirms the presence of this compound in several species, with notable variations in the chemical profiles of geographically distinct populations of the same species. This suggests that environmental factors and genetic diversity likely play a crucial role in the production of this compound.
While a precise head-to-head comparison of this compound yield is not yet available, the following table summarizes the reported presence of this compound and other major meroditerpenoids in two well-studied species: Stypopodium zonale and Stypopodium flabelliforme. It is important to note that the concentration of these compounds can vary significantly.
| Species | This compound Presence | Other Major Meroditerpenoids | Reference |
| Stypopodium zonale | Present | Atomaric acid, Stypoldione, Epitaondiol | [1][2] |
| Stypopodium flabelliforme | Present | Epitaondiol, Isoepitaondiol, Stypodiol | [3] |
Intraspecific chemical variation is significant in S. zonale, with some populations containing atomaric acid or stypoldione as the major metabolite instead of this compound.[1][2]
Experimental Protocols
For researchers aiming to conduct comparative metabolomic studies on Stypopodium species for this compound content, the following experimental workflow is recommended.
Sample Collection and Preparation
-
Collection: Collect fresh samples of different Stypopodium species from their natural habitat. Record the collection date, time, and specific location.
-
Cleaning: Gently rinse the algal samples with fresh seawater to remove epiphytes, sand, and other debris.
-
Drying: Freeze-dry (lyophilize) the samples to preserve the chemical integrity of the metabolites.
-
Grinding: Grind the dried algal biomass into a fine powder using a mortar and pestle or a cryogenic grinder.
Extraction of Meroditerpenoids
-
Solvent Extraction: Perform a solid-liquid extraction of the powdered algal biomass. Dichloromethane (CH2Cl2) or a mixture of dichloromethane and methanol (2:1 v/v) is commonly used.
-
Procedure:
-
Weigh approximately 10 g of the dried algal powder and place it in a flask.
-
Add 200 mL of the extraction solvent and stir at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with the remaining biomass two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.
-
Fractionation and Isolation of this compound
-
Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).
-
Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC profile.
-
Quantification of this compound
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for accurate quantification of this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common mobile phase system.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of this compound and an internal standard.
-
Quantification: Generate a calibration curve using a certified this compound standard to determine the concentration in the samples.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can also be used for quantification and provides structural information.
-
Solvent: Deuterated chloroform (CDCl3) or methanol (CD3OD).
-
Internal Standard: A certified internal standard with a known concentration (e.g., maleic acid) is required.
-
Analysis: The concentration of this compound is determined by comparing the integral of a specific proton signal of this compound with the integral of a known signal from the internal standard.
-
Visualizing the Workflow and Potential Signaling Pathways
To aid in the understanding of the experimental process and the potential biological implications of this compound, the following diagrams have been generated.
Caption: Experimental workflow for comparative metabolomics of this compound.
While the precise molecular targets of this compound are still under investigation, its reported cytotoxic and anti-inflammatory activities suggest potential modulation of key signaling pathways involved in cell proliferation and inflammation.[4][5] Based on the known mechanisms of other marine-derived meroterpenoids, a plausible signaling pathway that could be affected by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Brown Alga Stypopodium zonale (Dictyotaceae): A Potential Source of Anti-Leishmania Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Marine Metabolites: Stypotriol vs. Stypoldione
A Comprehensive Comparison of Bioactivities for Researchers and Drug Development Professionals
In the vast and chemically diverse world of marine natural products, the brown alga Stypopodium zonale has gifted the scientific community with a treasure trove of bioactive compounds. Among these, the meroterpenoids stypotriol and stypoldione have garnered significant attention for their potent and varied biological effects. This guide provides a detailed head-to-head comparison of their bioactivities, supported by available experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Stypoldione |
| Cytotoxicity/Anticancer | Potent activity against neuroblastoma cells. | Exhibits broad cytotoxic effects; mechanism involves covalent modification of sulfhydryl groups. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators. | Shows anti-inflammatory potential. |
| Neuroprotection | Limited data available. | Limited data available. |
In-Depth Bioactivity Analysis
Cytotoxicity and Anticancer Potential
Both this compound and stypoldione have demonstrated notable cytotoxic effects against cancer cell lines, positioning them as intriguing candidates for anticancer drug discovery.
This compound , in its triacetate form, has shown potent activity against the human neuroblastoma cell line SH-SY5Y, with a reported half-maximal inhibitory concentration (IC50) of 14 µM.[1] Another closely related meroterpenoid, Epitaondiol , also isolated from Stypopodium, exhibited even greater potency against the same cell line with an IC50 value of 12.2 µM.[1]
Stypoldione , a fascinating ortho-quinone, is known to exert its biological effects, including the inhibition of cell division, through its reactivity with sulfhydryl groups of biological molecules like tubulin.[2] This covalent binding can disrupt essential cellular processes, leading to cytotoxicity. While the broad anticancer potential of stypoldione is recognized, specific IC50 values against a range of cancer cell lines are not as readily available in the current literature.
Table 1: Comparative Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound triacetate | SH-SY5Y (Neuroblastoma) | 14 | [1] |
| Epitaondiol | SH-SY5Y (Neuroblastoma) | 12.2 | [1] |
| Stypoldione | Data not available | - | - |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research. Both this compound and stypoldione have shown promise in this arena.
This compound triacetate and Epitaondiol have been reported to decrease the release of eicosanoids, which are key lipid mediators of inflammation. Specifically, Epitaondiol was found to inhibit the activity of human recombinant synovial phospholipase A2 (PLA2) in a concentration-dependent manner. PLA2 is a critical enzyme responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.
While the anti-inflammatory potential of stypoldione has been noted, quantitative data such as IC50 values for the inhibition of key inflammatory markers like nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7) are not yet well-documented in publicly available literature. A structurally related compound, stytontriterpene D, has recently been shown to decrease the production of inflammatory mediators such as IL-6, IL-1β, NO, and TNF-α in LPS-induced RAW 264.7 cells, suggesting a potential mechanism for related compounds.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Effect | IC50 | Reference |
| This compound triacetate | Eicosanoid release | Decreased release | Data not available | |
| Epitaondiol | Phospholipase A2 inhibition | Inhibited activity | Data not available | |
| Stypoldione | Inhibition of inflammatory mediators | Data not available | Data not available | - |
Neuroprotective Effects
The potential of marine natural products to protect against neurodegenerative diseases is an exciting and growing field of study. However, the neuroprotective activities of this compound and stypoldione remain largely unexplored.
Currently, there is a lack of quantitative data (e.g., EC50 values) to support a direct comparison of the neuroprotective effects of these two compounds in established in vitro models, such as protecting neuronal cells like SH-SY5Y from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). Further research is warranted to elucidate their potential in this critical therapeutic area.
Experimental Protocols
To facilitate further research and comparative studies, this section details the methodologies for key bioassays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Cells)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Workflow:
Neuroprotection Assay (H₂O₂-induced Oxidative Stress in SH-SY5Y Cells)
This assay evaluates the ability of a compound to protect neuronal cells from damage caused by oxidative stress.
Workflow:
Signaling Pathways
The precise signaling pathways through which this compound and stypoldione exert their effects are still under investigation. However, based on the known activities of related compounds and their chemical structures, some putative pathways can be illustrated.
Stypoldione's Mechanism of Action:
Conclusion and Future Directions
This compound and stypoldione are both highly promising marine natural products with significant therapeutic potential. Current data suggests that this compound and its analogue, epitaondiol, are potent cytotoxic agents against neuroblastoma cells. Stypoldione's cytotoxicity is attributed to its unique reactivity with sulfhydryl groups. While both compounds exhibit anti-inflammatory properties, a direct quantitative comparison is hampered by the lack of available IC50 data for key inflammatory markers. Furthermore, their neuroprotective capabilities remain a critical area for future investigation.
To fully unlock the potential of these fascinating molecules, further research should focus on:
-
Head-to-head comparative studies across a broad range of cancer cell lines to determine their relative potency and selectivity.
-
Quantitative assessment of their anti-inflammatory effects , including the determination of IC50 values for the inhibition of key inflammatory mediators and enzymes.
-
Elucidation of their neuroprotective potential through in vitro and in vivo models of neurodegenerative diseases.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by both compounds.
By addressing these knowledge gaps, the scientific community can pave the way for the development of novel therapeutics derived from these remarkable gifts from the sea.
References
Safety Operating Guide
Proper Disposal of Stypotriol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Stypotriol, a marine-derived meroterpenoid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
Given the potent biological activity often associated with marine natural products and the documented cytotoxicity of compounds from its source organism, Stypopodium zonale, this compound should be handled as a potentially hazardous substance.[1][2][3][4][5] A comprehensive understanding and adherence to these protocols are critical for maintaining a safe laboratory environment.
Summary of Potential Hazards
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Handle as a potentially toxic compound. | Inhalation of aerosols, skin contact, ingestion. |
| Skin Corrosion/Irritation | Unknown. May cause skin irritation upon prolonged contact. | Skin contact. |
| Serious Eye Damage/Irritation | Unknown. May cause serious eye irritation. | Eye contact. |
| Cytotoxicity | Compounds from Stypopodium zonale have demonstrated cytotoxic effects.[1][3][4] | Inhalation, skin contact, ingestion. |
| Aquatic Toxicity | Unknown but presumed to be high due to its marine origin and biological potency.[6] | Improper disposal leading to release into waterways. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form.
| PPE Item | Specification |
| Gloves | Nitrile gloves, double-gloving recommended for handling concentrated solutions or pure compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. A disposable gown is recommended when handling larger quantities or during potential aerosol-generating procedures. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a certified fume hood for all manipulations of solid this compound and for preparing stock solutions. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to these step-by-step protocols is essential for the safe disposal of this compound.
Protocol 1: Disposal of Solid this compound and Contaminated Labware
-
Waste Collection:
-
Designate a specific, sealed container for solid this compound waste. This container should be clearly labeled "Cytotoxic Waste for Incineration" and include the chemical name "this compound".
-
Place all disposable materials that have come into direct contact with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips, plastic tubes) into this container.
-
-
Storage:
-
Store the sealed cytotoxic waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal via incineration.
-
Protocol 2: Disposal of this compound Solutions
-
Waste Segregation:
-
Halogenated and Non-Halogenated Solvents: Do not mix halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., methanol, ethanol, hexane, ethyl acetate) solvent waste.
-
Collect this compound solutions in separate, clearly labeled, and leak-proof containers. The labels must read "Hazardous Waste," "Cytotoxic," the chemical name "this compound," and the solvent(s) present.
-
-
Aqueous Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain due to potential aquatic toxicity.
-
Collect these solutions in a labeled container for hazardous waste. The label should indicate "Aqueous Waste with this compound" and "Cytotoxic."
-
-
Storage:
-
Store all liquid waste containers in secondary containment to prevent spills.
-
-
Final Disposal:
-
Contact your EHS department for collection and appropriate disposal.
-
Protocol 3: Decontamination and Spill Management
In the event of a spill, the primary objective is to contain the spill and decontaminate the area without creating aerosols.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If there is a risk of inhalation, evacuate the area and contact EHS.
-
Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
-
Spill Containment:
-
For liquid spills, cover with an absorbent material (e.g., spill pads or vermiculite), starting from the outside and working inwards.
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
-
Decontamination Procedure:
-
Carefully clean the spill area with a detergent solution, followed by 70% ethanol.
-
Wipe the area from the outer edge of the spill towards the center.
-
All cleaning materials must be disposed of as solid cytotoxic waste (see Protocol 1).
-
-
Surface Decontamination:
-
Routinely decontaminate benchtops and equipment that have been in contact with this compound.
-
Use a detergent solution followed by 70% ethanol. Dispose of the cleaning materials as solid cytotoxic waste.
-
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its proper disposal, contributing to a safer research environment and protecting our ecosystems.
References
- 1. Antiproliferative activity and absolute configuration of zonaquinone acetate from the Jamaican alga Stypopodium zonale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Brown Alga Stypopodium zonale (Dictyotaceae): A Potential Source of Anti-Leishmania Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aquatic toxicology - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Stypotriol
Essential Safety and Handling Guide for Stypotriol
Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory best practices for natural products and terpenoids. No specific Safety Data Sheet (SDS) for this compound was found; therefore, its toxicological properties have not been fully investigated. Researchers must exercise extreme caution and handle this compound as potentially hazardous.
Hazard Identification and Risk Assessment
This compound is a marine-derived terpenoid. While specific toxicity data is unavailable, related compounds can present various hazards. A thorough risk assessment should be conducted before any handling, considering the experimental procedures and quantities involved. Assume the compound is toxic and handle it with appropriate care.
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier. Avoid latex gloves as they offer poor protection against many chemicals. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin from contamination. |
| Respiratory Protection | A fume hood is the primary engineering control. If weighing or handling powders outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Minimizes inhalation of aerosols or fine powders. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood. |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
| Safety Shower & Eyewash Station | Must be readily accessible and tested regularly. |
Safe Handling and Storage Procedures
4.1. Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing: If handling a solid form, weigh the smallest amount necessary for the experiment inside the fume hood. Use a microbalance with a draft shield if available.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Spill Management: Have a chemical spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the institutional safety office.
4.2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
If the compound is light-sensitive, store it in an amber vial or a light-blocking container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh paper, pipette tips) Collect in a dedicated, labeled hazardous waste bag or container. |
| Liquid Waste | (e.g., unused solutions, rinsates) Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Safe Handling of this compound
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
